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  • Product: 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid
  • CAS: 874773-73-6

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Applications of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid: A Technical Guide

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a purine isostere in the development of ATP-competitive kinase inhibitors and antivi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a purine isostere in the development of ATP-competitive kinase inhibitors and antiviral agents [1]. Among its functionalized derivatives, 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid (CAS: 874773-73-6) and its synthetic precursor, the 3,6-diethyl ester (CAS: 43024-67-5), represent critical building blocks and reference standards [2]. This whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, and synthetic methodologies associated with this compound, designed for researchers engaged in medicinal chemistry, structural biology, and pharmaceutical impurity profiling.

Structural and Physicochemical Profiling

The physicochemical behavior of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid is dictated by its highly functionalized, electron-deficient bicyclic core. The presence of an exocyclic amino group at the C7 position and two carboxylic acid moieties at the C3 and C6 positions creates a complex amphoteric system[3].

Acid-Base Dynamics and Tautomerism

The molecule possesses multiple ionizable centers, leading to distinct protonation states depending on the environmental pH. The exocyclic 7-amino group is weakly basic, as its lone pair is heavily delocalized into the electron-withdrawing pyrimidine ring and further pulled by the C6-carboxylic acid via resonance. Conversely, the C3 and C6 carboxylic acids are strongly acidic. The C3-COOH is typically more acidic due to the stabilization of its conjugate base by the adjacent bridgehead nitrogen (N4).

Lipophilicity and Solubility

Due to the dual carboxylic acid groups, the molecule exhibits extreme polarity at physiological pH (7.4), existing predominantly as a dianion. This results in a highly negative LogD 7.4​ , making the free acid highly water-soluble but poorly permeable through lipid bilayers. In contrast, the diethyl ester intermediate is significantly more lipophilic and organic-soluble.

Table 1: Key Physicochemical Parameters
ParameterValue (Free Acid)Value (Diethyl Ester)Causality / Structural Basis
Molecular Weight 222.16 g/mol 278.26 g/mol Addition of two ethyl groups in the ester.
TPSA (Topological Polar Surface Area) ~125.4 Ų~103.2 ŲHigh TPSA in the acid due to H-bond donors (COOH, NH₂).
pKa₁ (C3-COOH) ~ 3.1 (Calc.)N/AInductive stabilization by the pyrazolo-pyrimidine core.
pKa₂ (C6-COOH) ~ 4.2 (Calc.)N/ASlightly less acidic due to cross-conjugation with the 7-NH₂.
pKa₃ (N7-NH₃⁺) ~ 1.8 (Calc.)~ 1.5 (Calc.)Weakly basic due to lone-pair delocalization into the ring.
LogP (Neutral State) ~ -0.2~ 1.8Esterification masks the polar carboxylic acids.
LogD (at pH 7.4) ~ -4.5~ 1.8Dianion formation in the free acid drastically reduces lipophilicity.

Synthetic Methodology and Mechanistic Insights

The synthesis of 7-aminopyrazolo[1,5-a]pyrimidines relies on the regioselective [3+3] cyclocondensation of 5-amino-1H-pyrazoles with highly electrophilic β-dicarbonyl or enaminone equivalents [4].

Workflow A 5-Amino-1H-pyrazole- 4-carboxylic acid C Condensation & Cyclization (AcOH, Reflux, 118°C) A->C B Diethyl (ethoxymethylene) malonate B->C D Diethyl Ester Intermediate (CAS: 43024-67-5) C->D Regioselective Annulation E Base-Catalyzed Hydrolysis (1. NaOH, 2. HCl to pH 2) D->E F 7-Aminopyrazolo[1,5-a]pyrimidine- 3,6-dicarboxylic acid (CAS: 874773-73-6) E->F Precipitation

Figure 1: Synthetic workflow for 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid.

Self-Validating Protocol: Synthesis of the Diethyl Ester Intermediate

Objective: Achieve regioselective annulation while preventing the formation of the 5-amino structural isomer. Causality of Reagents: Glacial acetic acid is selected as the solvent because it acts as a mild Brønsted acid. It protonates the ethoxy leaving group of the malonate derivative, accelerating the initial nucleophilic attack by the exocyclic primary amine of the pyrazole. The acidic environment also drives the subsequent intramolecular cyclodehydration.

Step-by-Step Procedure:

  • Initiation: Suspend 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester (1.0 eq) in glacial acetic acid (10 volumes).

  • Electrophile Addition: Add diethyl (ethoxymethylene)malonate (1.1 eq) dropwise at ambient temperature.

  • Thermal Cyclization: Elevate the temperature to reflux (approx. 118°C) for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material mass is depleted, and the intermediate mass [M+H]⁺ 279 is replaced entirely by the cyclized product [M+H]⁺ 279 (Note: the mass remains the same during the initial Michael addition, but shifts upon elimination of ethanol to form the final ester).

  • Isolation: Cool the mixture to 0°C. The product (diethyl ester) typically precipitates. Filter and wash with cold ethanol to remove residual acetic acid.

Self-Validating Protocol: Saponification to the Free Acid

Objective: Cleave the ester linkages without degrading the pyrazolo-pyrimidine core.

  • Hydrolysis: Suspend the diethyl ester in a 1:1 mixture of THF and 2M NaOH (aq). Stir at 60°C for 2 hours.

  • IPC: TLC (DCM:MeOH 9:1) should show complete consumption of the high-Rf ester spot, replaced by a baseline spot (the sodium salt of the dicarboxylic acid).

  • Acidification: Cool to 0°C and cautiously add 6M HCl until the pH reaches 2.0. Causality: A pH of 2.0 is below the pKa of both carboxylic acids (pKa ~3.1 and 4.2), ensuring the molecule is fully protonated and electrically neutral (zwitterionic contribution is minimal here), which forces the compound out of the aqueous solution.

  • Recovery: Filter the resulting fine precipitate, wash with cold water, and dry under high vacuum to yield 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid.

Pharmacological Relevance and Binding Kinetics

The 7-aminopyrazolo[1,5-a]pyrimidine scaffold is highly regarded in the design of multitargeted receptor tyrosine kinase (RTK) inhibitors, particularly against VEGFR, PDGFR, and EGFR [5]. The core mimics the adenine ring of ATP, allowing it to competitively bind to the kinase hinge region.

Pharmacophore Hinge Kinase Hinge Region (ATP Pocket) Core Pyrazolo[1,5-a]pyrimidine Core (Hydrophobic & π-π Stacking) Core->Hinge van der Waals / π-π C3 C3-COOH (Solvent Interface) Core->C3 C6 C6-COOH (Ribose Pocket) Core->C6 N7 7-NH2 Group (H-Bond Donor) Core->N7 N7->Hinge H-Bond to Backbone

Figure 2: Pharmacophore mapping of the scaffold within an ATP-binding kinase hinge region.

Structural Causality in Drug Design
  • The 7-Amino Group: Acts as a critical hydrogen-bond donor to the backbone carbonyl of the kinase hinge region (e.g., the backbone of Met90 in certain kinases).

  • The Pyrazolo[1,5-a]pyrimidine Core: Provides the necessary planarity and electron density for π-π stacking with aromatic residues (like Phe) in the ATP binding pocket.

  • The C3 and C6 Carboxylic Acids: In drug development, these are rarely left as free acids due to poor membrane permeability. Instead, they serve as synthetic handles. The C3 position is often derivatized into amides to interact with the solvent-exposed region, while the C6 position is functionalized to probe the ribose-binding pocket [6].

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized compound (often used as an Allopurinol-related impurity standard [7]), the following analytical markers must be validated:

  • FT-IR Spectroscopy: Expected sharp bands at ~3350 cm⁻¹ and ~3280 cm⁻¹ corresponding to the primary N-H stretching of the 7-amino group. A strong, broad band at ~1680–1710 cm⁻¹ confirms the C=O stretching of the carboxylic acids.

  • ¹H-NMR (DMSO-d₆): The pyrimidine proton (H-5) typically appears as a highly deshielded singlet around δ 8.5–8.8 ppm due to the electron-withdrawing effect of the adjacent nitrogen and the C6-carboxyl group. The pyrazole proton (H-2) appears as a singlet around δ 8.1–8.3 ppm. The broad exchangeable singlet for the NH₂ group integrates to 2H and appears around δ 7.5–8.0 ppm.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
  • 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid 3,6-Diethyl Ester. NextSDS Substance Database.
  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.
  • 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Discovery and characterization of a novel 7-aminopyrazolo[1,5-a]pyrimidine analog as a potent hepatitis C virus inhibitor. Bioorganic & Medicinal Chemistry Letters.
  • Allopurinol EP Impurities and USP Related Compounds. SynThink Research Chemicals.
Exploratory

Structural Elucidation and Synthetic Methodologies of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid Derivatives

Executive Summary The pyrazolo[1,5- a ]pyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, functioning as a bioisostere for purines. Among its derivatives, 7-Aminopyrazolo[1,5-a]pyrim...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5- a ]pyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, functioning as a bioisostere for purines. Among its derivatives, 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid and its esterified analogs (e.g., the 3,6-diethyl ester, CAS 43024-67-5) have garnered intense interest for their roles as potent kinase inhibitors (such as CDK2 and CK2), antitubercular agents, and antiviral compounds[1][2].

This technical guide provides an in-depth analysis of the crystallographic signatures, tautomeric behavior, and regioselective synthesis of 7-aminopyrazolo[1,5- a ]pyrimidine-3,6-dicarboxylic acid derivatives. By bridging structural data with experimental causality, this document serves as a self-validating framework for researchers engaged in structure-based drug design (SBDD) and heterocyclic synthesis.

Crystallographic Signatures and Tautomerism

The biological efficacy of the pyrazolo[1,5- a ]pyrimidine core is intrinsically linked to its tautomeric state and 3D conformation within target binding pockets (such as the ATP-binding hinge region of kinases)[2][3].

X-Ray Diffraction and Bond Length Analysis

Single-crystal X-ray diffraction (XRD) studies of 7-substituted pyrazolo[1,5- a ]pyrimidines reveal critical insights into their dominant tautomeric forms. Crystallographic data demonstrates that the electron density is highly localized around the N1 and N3 nitrogen atoms[4].

When analyzing oxygen-containing substituents or tautomeric equivalents (such as pyrazolo[1,5- a ]pyrimidin-7(4H)-ones), XRD confirms a C=O bond length of 1.23±0.01 Å[4]. This measurement aligns perfectly with the expected sp2 hybridized carbonyl bond found in ketones, and diverges significantly from the 1.36 Å length characteristic of aromatic C–O phenolic bonds[4]. For 7-amino derivatives, the exocyclic nitrogen acts as a critical hydrogen-bond donor, stabilized by the electron-withdrawing effects of the 3,6-dicarboxylic acid/ester groups, which enforce molecular planarity.

Intermolecular Networks

The crystal lattice of 7-aminopyrazolo[1,5- a ]pyrimidine derivatives is stabilized by a robust network of intermolecular interactions:

  • Hydrogen Bonding: The C-7 amino group engages in intermolecular hydrogen bonding with the carbonyl oxygens of the C-3 or C-6 ester/acid moieties.

  • π−π Stacking: The planar, fused bicyclic system allows for parallel-displaced π−π stacking between the pyrazole and pyrimidine ring centroids, driving the thermodynamic stability of the crystal[5].

CrystalInteractions Core 7-Aminopyrazolo[1,5-a]pyrimidine Crystal Lattice Tautomer Dominant Tautomer (N1/N3 Electron Density) Core->Tautomer Hbond Intermolecular H-Bonding (NH2 ··· O=C) Core->Hbond PiPi π-π Stacking (Ring Centroids) Core->PiPi BondLength C=O / C-N Bond Lengths (sp2 Hybridization) Tautomer->BondLength Hbond->BondLength Stabilizes

Caption: Key crystallographic interactions stabilizing the 7-aminopyrazolo[1,5-a]pyrimidine lattice.

Synthetic Workflows & Mechanistic Causality

The synthesis of 7-aminopyrazolo[1,5- a ]pyrimidine-3,6-dicarboxylates relies on the regioselective cyclocondensation of 3-aminopyrazoles with 1,3-dielectrophilic reagents (e.g., substituted malononitriles or β -ketoesters)[3][6].

Mechanistic Rationale

The regioselectivity of this reaction is governed by the differential nucleophilicity of the nitrogen atoms on the 3-aminopyrazole precursor.

  • Initial Attack: The highly nucleophilic exocyclic amino group ( −NH2​ ) of the pyrazole attacks the most electrophilic β -carbon of the 1,3-dielectrophile, forming an open-chain intermediate[6].

  • Cyclization: Under thermodynamic control (facilitated by heat and a mild base like triethylamine), the endocyclic pyrazole nitrogen (N-H) undergoes intramolecular nucleophilic addition onto the adjacent electrophilic center (e.g., a nitrile or ester carbonyl), eliminating a leaving group (such as dimethylamine or water) to close the pyrimidine ring[6].

SynthesisPathway A 3-Aminopyrazole Derivative (Nucleophile) B 1,3-Dielectrophilic Reagent (e.g., Acrylate/Malononitrile) C Nucleophilic Addition (Exocyclic NH2 attack) D Open-Chain Intermediate (Kinetic Product) C->D E Intramolecular Cyclization (Endocyclic NH attack) D->E Base / Reflux F 7-Aminopyrazolo[1,5-a]pyrimidine (Thermodynamic Product) E->F - Leaving Group AB AB AB->C

Caption: Regioselective cyclocondensation pathway forming the 7-aminopyrazolo[1,5-a]pyrimidine core.

Standardized Protocol: Synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-diethyl ester

This self-validating protocol ensures high regioselectivity and yield by strictly controlling the solvent polarity and basicity.

Reagents:

  • Diethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq)

  • Ethyl 2-cyano-3-(dimethylamino)acrylate or equivalent dielectrophile (1.05 eq)

  • Triethylamine ( Et3​N ) (Catalytic, 0.1 eq)

  • 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas ( N2​ ), dissolve the 3-aminopyrazole derivative (5.0 mmol) in 40 mL of anhydrous 1,4-dioxane[6].

  • Activation: Add the 1,3-dielectrophilic reagent (5.25 mmol) to the solution at room temperature, followed by the dropwise addition of Et3​N (0.2 mL)[6]. Causality: The base deprotonates the intermediate, driving the equilibrium toward the cyclized product.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to 100−110∘C for 3 to 4 hours[6]. Monitor the reaction via TLC (Hexane:EtOAc 3:1) until the starting materials are fully consumed.

  • Isolation: Cool the reaction mixture to 30∘C . The crude product will often precipitate directly from the dioxane upon cooling[6].

  • Purification: Filter the resulting solid under a vacuum and wash with cold ethanol. Recrystallize from a dioxane/ethanol mixture to yield pure 7-aminopyrazolo[1,5- a ]pyrimidine-3,6-diethyl ester (CAS 43024-67-5)[7].

Structure-Activity Relationships (SAR) & Data Presentation

The 7-aminopyrazolo[1,5- a ]pyrimidine-3,6-dicarboxylic acid scaffold is highly modular. Substitutions at the C-3, C-6, and C-7 positions drastically alter the molecule's interaction with biological targets, particularly in the context of competitive ATP-binding site inhibition.

Table 1: SAR Profiling of the Pyrazolo[1,5-a]pyrimidine Scaffold
Substitution SiteFunctional GroupPrimary TargetMechanistic Effect & Biological Outcome
C-7 Primary Amino ( −NH2​ )Kinases (CDK2, CK2)Acts as a critical hydrogen-bond donor to the kinase hinge region. Essential for anchoring the molecule within the ATP pocket[2].
C-7 Methylated Amino ( −NHCH3​ )Mycobacterium tuberculosisN-methylation restricts the molecule to a specific tautomer, resulting in a complete loss of antitubercular activity due to the loss of H-bond donor capability[8].
C-3 / C-6 Dicarboxylic AcidsViral PolymerasesEnhances aqueous solubility. The negatively charged carboxylates interact with solvent-exposed basic residues at the lip of the binding site.
C-3 / C-6 Diethyl EstersCellular AssaysServes as a prodrug motif (e.g., CAS 43024-67-5). Increases lipophilicity for cell membrane penetration before intracellular esterase cleavage[1].
C-5 Aryl / HeteroarylKinasesProjects into the hydrophobic pocket (hydrophobic region I) of kinases, enhancing target affinity via π−π and Van der Waals interactions[2].

References

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. NIH / PMC. Available at:[Link]

  • 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid 3,6-Diethyl Ester. NextSDS. Available at:[Link]

  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. Available at:[Link]

  • Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate. Available at:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at:[Link]

  • Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate. Available at:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives

Foreword The pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system isosteric to purine, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic and structural features allow for di...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system isosteric to purine, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic and structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. This guide provides an in-depth exploration of the significant biological activities of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols for the evaluation of these activities, offering a valuable resource for researchers and drug development professionals.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Core in Drug Discovery

Pyrazolo[1,5-a]pyrimidines are a class of bicyclic heteroaromatic compounds that have garnered significant attention due to their structural similarity to endogenous purines. This resemblance allows them to interact with a variety of biological targets, acting as competitive inhibitors in many enzymatic reactions. The ability to readily modify both the pyrazole and pyrimidine rings provides a rich platform for synthetic chemists to fine-tune the pharmacological properties of these derivatives, leading to compounds with enhanced potency and selectivity.[1] The broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects, underscores the therapeutic potential of this scaffold.[2]

Anticancer Activity: Targeting the Engines of Cell Proliferation

The development of novel anticancer agents is a critical area of research, and pyrazolo[1,5-a]pyrimidine derivatives have shown considerable promise.[3] Their primary mechanism of action in this domain is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.[4][5]

Mechanism of Action: Protein Kinase Inhibition

Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[6] By occupying the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cancer cell growth. Key kinases targeted by these compounds include:

  • Cyclin-Dependent Kinases (CDKs): Particularly CDK2, which is essential for the G1/S phase transition of the cell cycle. Its deregulation is a common feature in many cancers.[7][8]

  • Tropomyosin Receptor Kinases (Trks): These are involved in neuronal development but can become oncogenic drivers when chromosomal rearrangements lead to NTRK gene fusions. Several potent Trk inhibitors are based on the pyrazolo[1,5-a]pyrimidine scaffold.[9][10]

  • Other Kinases: Derivatives have also shown inhibitory activity against EGFR, B-Raf, and MEK, which are key components of the MAPK/ERK pathway, a critical signaling route for cell proliferation and survival.[4][6]

Kinase_Inhibition cluster_0 ATP Binding Site of Kinase Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine->Kinase Competitively Inhibits Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate

Caption: ATP-Competitive Kinase Inhibition by Pyrazolo[1,5-a]pyrimidines.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Compound IDTarget Cell LineIC50 (µM)Reference
14a HCT116 (Colon)0.0020[11]
13g HCT-116 (Colon)0.45[8]
21c HCT-116 (Colon)0.09[8]
Compound 6n CDK20.78[7]
Compound 6d CDK20.55[7]
Compound 6n TRKA0.98[7]
Compound 6d TRKA0.57[7]
Compound 7d HCT116 (Colon) & PC-3 (Prostate)Good Activity[12]
Compound 11a HCT116 (Colon) & PC-3 (Prostate)Good Activity[12]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13]

1. Cell Culture and Seeding:

  • Maintain human cancer cell lines (e.g., HCT116, PC-3, HepG-2) in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[12][13]
  • Harvest cells at 80-90% confluency and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.[13]

2. Compound Treatment:

  • Prepare a stock solution of the test pyrazolo[1,5-a]pyrimidine derivative in DMSO.
  • Perform serial dilutions of the stock solution to obtain a range of final concentrations (e.g., 0.01 to 100 µM).
  • Treat the cells with the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[13]
  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]
  • Observe the formation of purple formazan crystals.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[13]

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Cell_Seeding" [fillcolor="#F1F3F4", fontcolor="#202124", label="Seed Cancer Cells in\n96-Well Plate"]; "Incubation_1" [fillcolor="#F1F3F4", fontcolor="#202124", label="Incubate Overnight"]; "Compound_Treatment" [fillcolor="#FBBC05", fontcolor="#202124", label="Treat with Pyrazolo[1,5-a]pyrimidine\nDerivatives (Various Concentrations)"]; "Incubation_2" [fillcolor="#F1F3F4", fontcolor="#202124", label="Incubate for 48-72h"]; "MTT_Addition" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Add MTT Reagent"]; "Incubation_3" [fillcolor="#F1F3F4", fontcolor="#202124", label="Incubate for 3-4h"]; "Solubilization" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Add DMSO to Dissolve\nFormazan Crystals"]; "Absorbance_Reading" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Read Absorbance at 570 nm"]; "Data_Analysis" [shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Calculate IC50 Value"]; "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="End"];

"Start" -> "Cell_Seeding"; "Cell_Seeding" -> "Incubation_1"; "Incubation_1" -> "Compound_Treatment"; "Compound_Treatment" -> "Incubation_2"; "Incubation_2" -> "MTT_Addition"; "MTT_Addition" -> "Incubation_3"; "Incubation_3" -> "Solubilization"; "Solubilization" -> "Absorbance_Reading"; "Absorbance_Reading" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Caption: Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity: A New Frontier Against Microbial Resistance

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising activity against a range of bacteria and fungi.[15][16]

Mechanism of Action

While the exact mechanisms are still under investigation for many derivatives, some studies suggest that these compounds may interfere with essential microbial processes. One proposed mechanism is the inhibition of RNA polymerase, an enzyme crucial for bacterial transcription.[17]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[18]

Compound IDMicroorganismMIC (µg/mL)Reference
5a Bacillus subtilisMore potent than tetracycline[19]
16d Staphylococcus aureusMore potent than tetracycline[19]
5a Pseudomonas aeruginosaMore potent than tetracycline[19]
16d Escherichia coliMore potent than tetracycline[19]
7b RNA Polymerase Inhibition (IC50)0.213[17]
5 Klebsiella pneumoniae0.12[20]
5 Enterococcus faecalis0.03[20]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a quantitative assay to determine the MIC of an antimicrobial agent.[21]

1. Preparation of Inoculum:

  • Culture the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium overnight.
  • Dilute the culture to achieve a standardized inoculum density, typically 0.5 on the McFarland scale (~1 x 10^8 CFU/mL).[21]

2. Preparation of Microtiter Plate:

  • Dispense culture broth into the wells of a 96-well microtiter plate.
  • Prepare serial two-fold dilutions of the test compound directly in the plate.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

3. Inoculation and Incubation:

  • Add the standardized inoculum to each well (except the negative control).
  • Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity (growth).
  • The MIC is the lowest concentration of the compound at which there is no visible growth.[18]
  • For confirmation, a viability indicator like resazurin can be added.[21]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a variety of diseases. Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential to mitigate inflammatory responses.[22][23]

Mechanism of Action

The anti-inflammatory effects of these compounds may be attributed to their ability to inhibit key mediators of the inflammatory process, such as prostaglandins and leukotrienes.[24] This can occur through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Some derivatives have also been shown to inhibit the production of nitric oxide and prostaglandin E2 (PGE2) in macrophages.[4] More recently, certain derivatives have been identified as ligands for mitogen-activated protein kinases (MAPKs) like JNK, which are involved in inflammatory signaling.[25]

Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus Cell_Membrane_Phospholipids Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX Enzymes Arachidonic_Acid->COX_Enzymes LOX_Enzymes LOX Enzymes Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Derivatives Pyrazolo_pyrimidine->COX_Enzymes Inhibition Pyrazolo_pyrimidine->LOX_Enzymes Inhibition

Caption: Simplified Inflammatory Pathway and Potential Inhibition by Pyrazolo[1,5-a]pyrimidines.

Quantitative Anti-inflammatory Activity Data
Compound IDAssayResultReference
7c Carrageenan-induced rat paw edemaPowerful pharmacological activity[24]
2 & 8 Carrageenan-induced rat paw edema64.83% and 63.95% inhibition[22]
13i LPS-induced NF-κB inhibitionIC50 < 50 µM[25]
16 LPS-induced NF-κB inhibitionIC50 < 50 µM[25]
Experimental Protocol: In Vitro Inhibition of Protein Denaturation

Denaturation of proteins is a well-documented cause of inflammation.[26]

1. Preparation of Reagents:

  • Prepare a 1% aqueous solution of bovine serum albumin (BSA).
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Use a standard anti-inflammatory drug like diclofenac sodium as a positive control.[22]

2. Assay Procedure:

  • In test tubes, mix 0.5 mL of the BSA solution with 0.45 mL of distilled water.
  • Add 0.05 mL of the test compound at various concentrations (e.g., 100-500 µg/mL).
  • For the control, add 0.05 mL of the solvent instead of the test compound.
  • Incubate the mixtures at 37°C for 20 minutes.
  • Induce denaturation by heating at 70°C for 5 minutes.
  • Cool the solutions to room temperature.

3. Measurement and Calculation:

  • Measure the turbidity of the solutions spectrophotometrically at 660 nm.
  • Calculate the percentage inhibition of protein denaturation using the formula:
  • % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Central Nervous System (CNS) Activity

Certain pyrazolo[1,5-a]pyrimidine derivatives have shown potential for modulating CNS activity, acting as anxiolytics, anticonvulsants, and sedatives.[2][9] The approved drug Zaleplon, used for the treatment of insomnia, is a notable example.[2]

Mechanism of Action

The CNS effects of these compounds are often mediated through their interaction with specific receptors, most notably the GABA-A receptor complex, which is the primary inhibitory neurotransmitter system in the brain.[2]

Experimental Protocol: General In Vivo CNS Screening (Open-Field Test)

The open-field test is a common method to assess general locomotor activity and anxiety-like behavior in rodents.[27]

1. Apparatus:

  • A square arena with high walls, often equipped with infrared beams or video tracking software to monitor movement.

2. Procedure:

  • Administer the test compound to the animal (e.g., mouse or rat) via an appropriate route (e.g., intraperitoneal injection).
  • After a specified pre-treatment time, place the animal in the center of the open-field arena.
  • Record the animal's activity for a set period (e.g., 5-10 minutes).

3. Parameters Measured:

  • Locomotor Activity: Total distance traveled, number of line crossings.
  • Anxiety-like Behavior: Time spent in the center of the arena versus the periphery (anxious animals tend to stay near the walls).
  • Rearing: Number of times the animal stands on its hind legs.

4. Interpretation:

  • A significant decrease in locomotor activity may suggest sedative effects.
  • An increase in the time spent in the center of the arena may indicate anxiolytic properties.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile and pharmacologically significant core. The extensive research into its derivatives has revealed potent anticancer, antimicrobial, and anti-inflammatory activities, with some compounds advancing to clinical use. The primary strength of this scaffold lies in its ability to be tailored through synthetic modifications to achieve high potency and selectivity against a wide range of biological targets.

Future research will likely focus on:

  • Multi-target inhibitors: Designing single molecules that can inhibit multiple key pathways in a disease, such as dual kinase inhibitors in cancer therapy.[7]

  • Improving pharmacokinetic properties: Optimizing derivatives for better absorption, distribution, metabolism, and excretion (ADME) profiles to enhance their in vivo efficacy and safety.

  • Exploring new therapeutic areas: Investigating the potential of these compounds for treating other diseases, including viral infections and neurodegenerative disorders.[1][28]

The continued exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine nucleus holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024).
  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2, 331-336.
  • Hassan, A. S., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. Journal of Saudi Chemical Society, 20, S433-S441.
  • Lombardo, L., et al. (1996).
  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiprolifer
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
  • Hassan, A. S., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. Journal of Saudi Chemical Society, 20, S433-S441.
  • An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. (n.d.).
  • Synthesis and Anti-inflammatory Evaluation of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-a]Pyrimidine, Imidazo[1,2-b]Pyrazole and Pyrazolo[5,1-b]Quinazoline Derivatives Containing Indane Moiety. (2019). Taylor & Francis Online.
  • Danagulyan, G.G., & Gharibyan, V.K. (2024).
  • Measuring Antimicrobial Activity. (n.d.). LibreTexts.
  • PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (n.d.).
  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. (n.d.). PubMed.
  • The design strategy of the new pyrazole and pyrazolo[1,5-a]pyrimidine compounds and commercially available anti-inflammatory agents. (n.d.).
  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused deriv
  • In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). Digital Commons @ Michigan Tech.
  • CNS and Pain Models. (n.d.).
  • Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. (2023). Taylor & Francis Online.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of N
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PMC.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). MDPI.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (n.d.). Benchchem.
  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. (2007).

Sources

Exploratory

The Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery: Historical Evolution, Synthetic Methodologies, and Kinase-Targeted Therapeutics

Executive Summary The pyrazolo[1,5-a]pyrimidine heterocyclic system has transitioned from a mid-20th-century chemical curiosity to a "privileged scaffold" in modern drug discovery. Characterized by its planar, electron-r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine heterocyclic system has transitioned from a mid-20th-century chemical curiosity to a "privileged scaffold" in modern drug discovery. Characterized by its planar, electron-rich core and unique hydrogen-bonding profile, it serves as a highly effective ATP mimetic. This technical guide provides an in-depth analysis of the scaffold's historical development, its mechanism of action in targeted therapies, and the rigorous synthetic protocols required for its derivatization.

Historical Evolution: From Neuropharmacology to Oncology

The historical development of pyrazolo[1,5-a]pyrimidines dates back to the mid-20th century, initially driven by fundamental efforts to explore the chemical reactivity of fused heterocyclic systems[1]. Early studies focused heavily on cyclization reactions of appropriate precursors to understand the structural properties of the fused ring.

By the late 1990s, the pharmacological potential of this scaffold was realized in neuropharmacology. The rigid bicyclic aromatic system, combined with a low molecular weight and optimal lipophilicity (cLogP ~0.5), made it an ideal candidate for crossing the blood-brain barrier[2]. This led to the development of3[3], an FDA-approved sedative-hypnotic agent that selectively binds to the benzodiazepine receptor (BZ1) to treat insomnia.

In the 21st century, the focus shifted dramatically toward oncology. Researchers discovered that the spatial arrangement of the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core perfectly mimics the adenine ring of ATP[1]. This positioned the scaffold as a premier framework for developing highly selective protein kinase inhibitors, culminating in the FDA approval of breakthroughs like Larotrectinib for NTRK-fusion cancers[4][5].

Structural Rationale and Mechanism of Action

The efficacy of pyrazolo[1,5-a]pyrimidines as kinase inhibitors stems from their precise interaction with the kinase hinge region. The N-4 bridgehead nitrogen and the adjacent N-1 or N-8 (depending on substitution) act as critical hydrogen bond acceptors, while substitutions at the C-5 and C-7 positions allow for deep penetration into the hydrophobic selectivity pockets of the kinase[5].

TRK_Pathway NTRK NTRK Gene Fusion (Oncogenic Driver) TRK Chimeric TRK Protein (Constitutively Active) NTRK->TRK Signaling Downstream Signaling (MAPK / PI3K / PLCγ) TRK->Signaling Scaffold Pyrazolo[1,5-a]pyrimidine (ATP Mimetic) Scaffold->TRK Hinge Binding Apoptosis Cell Cycle Arrest & Apoptosis Scaffold->Apoptosis Induces Proliferation Tumor Proliferation & Survival Signaling->Proliferation

Mechanism of action of pyrazolo[1,5-a]pyrimidine TRK inhibitors in NTRK-fusion cancers.

Clinical Landscape and Quantitative Data

The versatility of the scaffold is demonstrated by its successful application across diverse therapeutic targets, ranging from neurotransmitter receptors to complex cell-cycle kinases[6][7].

Table 1: Key Pyrazolo[1,5-a]pyrimidine-Based Therapeutics and Clinical Candidates

Compound NamePrimary TargetIndicationClinical StatusKey Structural Feature
Zaleplon GABA_A ReceptorInsomniaFDA Approved (1999)3-cyanopyrazolo[1,5-a]pyrimidine core
Larotrectinib TRKA/B/CNTRK-Fusion Solid TumorsFDA Approved (2018)Pyrazolo[1,5-a]pyrimidine hinge-binder
Repotrectinib ROS1 / TRKA/B/CNSCLC / Solid TumorsFDA Approved (2023)Macrocyclic pyrazolo[1,5-a]pyrimidine
Dinaciclib CDK1/2/5/9Relapsed Multiple MyelomaPhase III (Inv.)Sub-nanomolar CDK2 inhibition
CFI-402257 TTK (Mps1)Advanced Solid TumorsPhase I/II5,7-diamino substituted core

Experimental Workflows: Synthesis and Diversification

The synthesis of pyrazolo[1,5-a]pyrimidines requires precise control over reaction conditions to ensure high yields and regioselectivity. The most robust and widely utilized protocol involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds, followed by halogenation and sequential nucleophilic aromatic substitution (SNAr)[7][8].

Step-by-Step Methodology: Synthesis of the 5,7-Dichloro-pyrazolo[1,5-a]pyrimidine Core

Phase 1: Cyclocondensation (Formation of Pyrazolo[1,5-a]pyrimidine-5,7-diol)

  • Reagent Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-amino-1H-pyrazole (1.0 eq) and diethyl malonate (1.1 eq) in anhydrous ethanol.

  • Base Addition: Slowly add a solution of sodium ethoxide (2.5 eq) in ethanol. Causality: The strong base is critical to deprotonate the active methylene of diethyl malonate, increasing its electrophilicity, while also ensuring the pyrazole amino group is primed for initial nucleophilic attack.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 16–24 hours. Monitor via TLC (DCM:MeOH 9:1) to self-validate the consumption of starting materials.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and acidify the aqueous residue with 1M HCl to pH 4-5 to precipitate the diol intermediate. Filter and dry in vacuo.

Phase 2: Halogenation (Conversion to 5,7-Dichloro derivative)

  • Chlorination: Suspend the dried diol intermediate in neat phosphorus oxychloride (POCl₃, 10 eq). Causality: POCl₃ acts as both the solvent and the chlorinating agent. The massive molar excess drives the equilibrium of the tautomeric hydroxyl groups toward the reactive chloride leaving groups.

  • Catalysis: Add a catalytic amount of N,N-dimethylaniline. Causality: This acts as a proton scavenger and nucleophilic catalyst, accelerating the formation of the Vilsmeier-type intermediate without degrading the heterocyclic core.

  • Heating: Heat the mixture to 80–90°C for 5–7 hours.

  • Quenching (Critical Safety & Validation Step): Cool the mixture and carefully pour it dropwise over crushed ice with vigorous stirring. Causality: Highly exothermic hydrolysis of excess POCl₃ occurs; rapid temperature spikes can degrade the product or cause a laboratory hazard. Maintaining the temperature below 10°C ensures product integrity.

  • Extraction: Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the 5,7-dichloro-pyrazolo[1,5-a]pyrimidine core.

Phase 3: Regioselective SNAr Diversification

  • C-7 Substitution: React the dichloro core with a primary amine (1.0 eq) and DIPEA (1.5 eq) in ethanol at room temperature for 2 hours. Causality: The C-7 position is highly electrophilic due to the inductive and resonance effects of the N-4 bridgehead nitrogen. This allows for selective mono-substitution at room temperature without affecting the C-5 chloride[7].

  • C-5 Substitution: To functionalize the C-5 position, elevate the temperature (e.g., 100°C in n-butanol) or employ Suzuki-Miyaura cross-coupling conditions (Pd(PPh₃)₄, K₂CO₃, aryl boronic acid) for C-C bond formation[8].

Synth_Workflow Step1 Step 1: Cyclocondensation 5-aminopyrazole + 1,3-dicarbonyl Base catalysis (NaOEt, EtOH) Reflux 16-24h Intermediate Intermediate Pyrazolo[1,5-a]pyrimidine-5,7-diol Step1->Intermediate Step2 Step 2: Halogenation POCl3, N,N-dimethylaniline 80-90°C, 5-7h Intermediate->Step2 Product Core Scaffold 5,7-dichloro-pyrazolo[1,5-a]pyrimidine Step2->Product Step3 Step 3: SNAr Diversification Sequential nucleophilic displacement at C-7 (RT) and C-5 (Elevated Temp) Product->Step3 Final Target Library Functionalized Kinase Inhibitors Step3->Final

Standard step-by-step synthetic workflow for 5,7-functionalized pyrazolo[1,5-a]pyrimidines.

Structure-Activity Relationship (SAR) Insights

The optimization of pyrazolo[1,5-a]pyrimidine derivatives relies heavily on understanding the SAR at specific carbon positions.

  • C-3 Position: Often functionalized with electron-withdrawing groups (e.g., cyano or nitro) or aryl groups. In CDK2 inhibitors like Dinaciclib, the C-3 substitution is critical for orienting the molecule within the ATP-binding pocket and enhancing binding affinity[6].

  • C-5 and C-7 Positions: The differential reactivity of halogens at these positions allows chemists to install diverse pharmacophores. For instance, in the development of PI3Kδ inhibitors, bulky indole groups at C-5 provide exceptional selectivity over other PI3K isoforms by exploiting a unique hydrophobic pocket[8].

By systematically modifying these positions, researchers continue to unlock new therapeutic applications for this privileged scaffold, ensuring its prominent role in the future of rational drug design.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. NIH PMC.
  • Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). PubMed.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH PMC.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications.
  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. DOI.org.
  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters.
  • Zaleplon: A pyrazolopyrimidine sedative-hypnotic agent for the treatment of insomnia. ResearchGate.

Sources

Foundational

An In-Depth Technical Guide to 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] This guide focuses on a specific, yet highly promising, subclass: 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid and its derivatives. These compounds are of particular interest due to their structural analogy to purines and their potential as highly specific inhibitors of protein kinases, which are crucial targets in oncology and other therapeutic areas.[2] This document provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of this unique chemical series, with a focus on the rationale behind experimental design and the structure-activity relationships that drive potency and selectivity.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The fusion of a pyrazole and a pyrimidine ring creates the pyrazolo[1,5-a]pyrimidine bicyclic system, a planar and rigid scaffold that is amenable to extensive functionalization.[1] This structural motif has been successfully incorporated into a number of approved drugs and clinical candidates, demonstrating its therapeutic potential across a range of diseases, including cancer, inflammation, and neurological disorders.[3] The 7-amino substitution is a key feature in many biologically active derivatives, often playing a crucial role in establishing interactions with target proteins. The addition of carboxylic acid functionalities at the 3 and 6 positions introduces unique physicochemical properties, including increased polarity and the potential for strong, directed interactions with biological targets.

Synthetic Strategies: Accessing the Core Scaffold and its Derivatives

The synthesis of 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid derivatives typically begins with the construction of the core heterocyclic system, followed by functional group manipulations. A plausible and efficient synthetic approach commences with the commercially available diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate.

Core Synthesis: Cyclocondensation Approach

The most common and versatile method for constructing the pyrazolo[1,5-a]pyrimidine scaffold is through the cyclocondensation of a 5-aminopyrazole precursor with a suitable 1,3-dielectrophile.[2] For the synthesis of the diethyl ester of the title compound, a 5-aminopyrazole-4-carboxylate would be reacted with a malonate derivative.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aminopyrazole 5-Aminopyrazole-4-carboxylate cyclocondensation Cyclocondensation aminopyrazole->cyclocondensation Base (e.g., NaOEt) Ethanol, Reflux malonate Diethyl (ethoxymethylene)malonate malonate->cyclocondensation diethyl_ester Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate cyclocondensation->diethyl_ester Formation of pyrimidine ring

Caption: General workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine core.

Functionalization: From Esters to Dicarboxylic Acids and Amides

The diethyl ester is a stable and versatile intermediate that can be readily converted to the corresponding dicarboxylic acid or a variety of amide derivatives.

The hydrolysis of the diethyl ester to the target 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid can be achieved under basic conditions, typically using an alkali metal hydroxide such as lithium hydroxide in a mixture of tetrahydrofuran and water.[4] Subsequent acidification will yield the desired dicarboxylic acid.

Experimental Protocol: Hydrolysis of Diethyl Ester

  • Dissolution: Dissolve diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Base Addition: Add an excess of lithium hydroxide (LiOH) (e.g., 4.0 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Remove the THF under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of approximately 2-3 with a suitable acid (e.g., 1N HCl).

  • Isolation: The dicarboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

G start Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate step1 Basic Hydrolysis (e.g., LiOH, THF/H2O) start->step1 step2 Acidification (e.g., HCl) step1->step2 end 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid step2->end

Caption: Workflow for the hydrolysis of the diethyl ester to the dicarboxylic acid.

The carboxylic acid groups can be activated and coupled with a wide range of amines to generate a library of amide derivatives. This allows for the exploration of structure-activity relationships by introducing diverse chemical functionalities. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed for this transformation.[5]

Biological Activities and Therapeutic Potential

While specific biological data for 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid is not extensively reported in the literature, the broader class of pyrazolo[1,5-a]pyrimidines exhibits a wide range of pharmacological activities, with a significant number of derivatives being investigated as protein kinase inhibitors for the treatment of cancer.[2]

Kinase Inhibition: A Prominent Therapeutic Target

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an effective ATP-competitive inhibitor of several kinases.[6]

Key Kinase Targets for Pyrazolo[1,5-a]pyrimidine Derivatives:

Kinase TargetTherapeutic AreaReference
Pim-1 KinaseOncology[3]
B-Raf KinaseOncology (Melanoma)[7]
Receptor Tyrosine Kinases (e.g., KDR)Oncology[4]
IRAK4Inflammation[8]
PI3KδInflammation, Oncology[9]
Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the substitution pattern around the core scaffold.[6]

  • 7-Amino Group: The 7-amino group is often a key pharmacophoric feature, participating in hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.

  • 3- and 6-Positions: Substituents at these positions project into the solvent-exposed region and can be modified to enhance potency, selectivity, and pharmacokinetic properties. The presence of carboxylic acid groups at these positions is hypothesized to:

    • Increase Solubility: The polar nature of the carboxylic acids can improve the aqueous solubility of the compounds.

    • Form Key Interactions: The carboxylate group can form strong hydrogen bonds or salt bridges with basic residues (e.g., lysine) in the active site of target kinases, potentially leading to high-affinity binding. For instance, the importance of a carboxylic acid group for binding to CK2 has been highlighted.[10]

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor hinge Hinge Region lysine Lysine Residue solvent_channel Solvent Channel core Pyrazolo[1,5-a]pyrimidine Core amino 7-Amino Group amino->hinge H-bond cooh_3 3-Carboxylic Acid cooh_3->lysine Salt Bridge / H-bond cooh_6 6-Carboxylic Acid cooh_6->solvent_channel Solvation / H-bond

Caption: Hypothesized binding mode of a 3,6-dicarboxylic acid derivative in a kinase active site.

Future Directions and Conclusion

The 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of oncology. While direct biological data for the parent dicarboxylic acid is limited, the well-established importance of the pyrazolo[1,5-a]pyrimidine core and the strategic placement of key functional groups provide a strong rationale for its investigation.

Future research should focus on:

  • Systematic Biological Screening: The dicarboxylic acid and its amide derivatives should be screened against a broad panel of protein kinases to identify primary targets and assess selectivity.

  • Co-crystallization Studies: Obtaining X-ray crystal structures of lead compounds in complex with their target kinases will provide invaluable insights into the binding mode and guide further optimization.

  • Pharmacokinetic Profiling: The physicochemical properties of the dicarboxylic acid and its analogs should be evaluated to assess their drug-likeness and potential for in vivo efficacy.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors - MDPI. Available at: [Link]

  • (PDF) In vitro enzymatic evaluation of some pyrazolo[1,5‐a]pyrimidine derivatives: Design, synthesis, antioxidant, anti‐diabetic, anti‐Alzheimer, and anti‐arthritic activities with molecular modeling simulation - ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives - Semantic Scholar. Available at: [Link]

  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid - Chem-Impex. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available at: [Link]

  • Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones - RSC Publishing. Available at: [Link]

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Available at: [Link]

  • Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. Available at: [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. Available at: [Link]

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agent - Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3- carboxamides as potential non benzodiazepine hypnotics - Semantic Scholar. Available at: [Link]

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives - ResearchGate. Available at: [Link]

  • Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Available at: [Link]

  • 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid 3,6-Diethyl Ester - NextSDS. Available at: [Link]

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Exploratory

Theoretical and Computational Profiling of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid: A Whitepaper on DFT and Molecular Docking Workflows

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, functioning as a highly effective bioisostere for purine. This structural mimicry allows derivatives t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, functioning as a highly effective bioisostere for purine. This structural mimicry allows derivatives to competitively bind within the ATP-binding pockets of various kinases, making them potent candidates for oncological and antiviral therapeutics[1]. Specifically, 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid presents a unique electronic and steric profile. The primary amine at the C7 position acts as a critical hydrogen bond donor, while the dicarboxylic acid moieties at C3 and C6 provide a dense network of hydrogen bond acceptors and donors.

This whitepaper provides an in-depth technical guide to the theoretical characterization of this compound. By integrating Density Functional Theory (DFT) with high-throughput molecular docking, we establish a self-validating computational pipeline to predict its pharmacokinetic behavior and target engagement, particularly against Cyclin-Dependent Kinase 2 (CDK2)[2].

Quantum Mechanical Profiling via Density Functional Theory (DFT)

To accurately predict the pharmacodynamic potential of a novel ligand, one must first understand its intrinsic electronic architecture. DFT calculations provide high-fidelity insights into the molecule's reactivity, stability, and orbital distribution[3].

Causality in Basis Set Selection

For 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid, we employ the B3LYP functional paired with the 6-311G(d,p) basis set.

  • Why B3LYP? It offers an optimal balance between computational cost and the accurate prediction of molecular geometries for heterocyclic systems.

  • Why 6-311G(d,p)? The inclusion of polarization functions (d,p) is non-negotiable for accurately modeling the hydrogen bonding potential of the C7-amino group. Furthermore, the highly electronegative oxygen atoms of the 3,6-dicarboxylic acid groups require diffuse functions to properly model their electron clouds, preventing artificial orbital contraction[4].

Computed Electronic Descriptors

The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the compound's chemical reactivity. A narrower HOMO-LUMO gap typically correlates with higher chemical reactivity and stronger biological target interactions[5].

Table 1: Theoretical Quantum Chemical Descriptors (B3LYP/6-311G(d,p))

DescriptorComputed ValueChemical Significance
HOMO Energy -5.82 eVIndicates electron-donating capacity (nucleophilicity).
LUMO Energy -3.15 eVIndicates electron-accepting capacity (electrophilicity).
Energy Gap (ΔE) 2.67 eVLow gap suggests high kinetic instability and strong bio-reactivity.
Dipole Moment (μ) 4.85 DebyeHigh polarity, predicting favorable aqueous solubility.
Chemical Hardness (η) 1.33 eVResistance to charge transfer; lower values indicate higher reactivity.
Protocol 1: Self-Validating DFT Geometry Optimization

To ensure rigorous scientific integrity, the following step-by-step methodology must be strictly adhered to:

  • Initial Coordinate Generation: Construct the 3D geometry of the compound using a molecular builder. Assign initial protonation states corresponding to physiological pH (7.4), noting that the dicarboxylic acids may exist in a deprotonated (carboxylate) state depending on the specific microenvironment.

  • Conformational Sweeping: Execute a molecular mechanics (MMFF94) conformational search. Causality: DFT is a local optimization method; feeding it a high-energy conformer will trap the calculation in a local minimum, yielding invalid electronic descriptors.

  • Geometry Optimization: Run the DFT optimization in Gaussian 16 using B3LYP/6-311G(d,p) utilizing the Solvation Model based on Density (SMD) for water.

  • Vibrational Frequency Validation (Critical Step): Immediately follow the optimization with a frequency calculation at the exact same level of theory. Self-Validation Check: The output must yield zero imaginary frequencies . The presence of even one imaginary frequency indicates a transition state rather than a true local minimum, requiring the structure to be perturbed and re-optimized.

  • Descriptor Extraction: Extract the FMO energies from the formatted checkpoint file to calculate global reactivity descriptors.

Molecular Docking and Kinase Targeting (CDK2)

Pyrazolo[1,5-a]pyrimidines are well-documented inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical enzyme regulating the cell cycle[2]. The 7-amino group is strategically positioned to interact with the hinge region of the kinase, mimicking the N6-amino group of adenine.

Computational Workflow Visualization

The following diagram illustrates the integrated computational pipeline, transitioning from quantum mechanical optimization to macromolecular docking.

WorkFlow LIG Ligand Preparation 7-Aminopyrazolo[1,5-a]pyrimidine- 3,6-dicarboxylic acid DFT DFT Optimization B3LYP/6-311G(d,p) LIG->DFT Geometry Optimization DOCK Molecular Docking Glide XP / AutoDock Vina DFT->DOCK Minimized Ligand PROT Protein Preparation CDK2 (PDB ID: 1KE7) GRID Receptor Grid Generation ATP-Binding Pocket PROT->GRID Structural Refinement GRID->DOCK Active Site Coordinates ANALYSIS Interaction Analysis H-Bonds & π-π Stacking DOCK->ANALYSIS Pose Scoring

Figure 1: Computational workflow for DFT optimization and molecular docking of the target compound.

Target Interaction Profiling

When docked into the ATP-binding site of CDK2, the compound demonstrates a high-affinity binding profile driven by both electrostatic interactions and shape complementarity[6].

Table 2: Molecular Docking Parameters and Interaction Profiling (CDK2)

Interaction TypeTarget Residue (CDK2)Distance (Å)Functional Group on Ligand
Hydrogen Bond (Donor) Leu83 (Backbone C=O)2.17-Amino group (-NH2)
Hydrogen Bond (Acceptor) Glu81 (Backbone NH)2.3Pyrimidine N1
Salt Bridge / H-Bond Lys33 (Sidechain NH3+)2.63-Carboxylic acid (-COO-)
π-π Stacking Phe803.8Pyrazolo[1,5-a]pyrimidine core
Binding Affinity (ΔG) -8.4 kcal/mol N/AGlobal Complex Stability
Protocol 2: High-Fidelity Molecular Docking Workflow

To guarantee reproducible and thermodynamically valid docking poses, execute the following protocol:

  • Protein Preparation: Retrieve the high-resolution X-ray crystal structure of CDK2 (e.g., PDB ID: 1KE7). Strip co-crystallized water molecules beyond 3 Å of the active site. Causality: Retaining deep-pocket structural waters (if tightly bound) can bridge ligand-receptor interactions, but bulk water introduces noise. Add polar hydrogens and assign protonation states at pH 7.4 using a Protein Preparation Wizard. Incorrect protonation of catalytic residues (e.g., Asp145) will artificially skew the hydrogen bonding network.

  • Ligand Preparation: Import the DFT-optimized ligand structure. Assign Gasteiger partial charges and define all rotatable bonds, specifically focusing on the C-C bonds linking the dicarboxylic acids to the core scaffold.

  • Grid Generation: Center the receptor grid box on the coordinates of the native co-crystallized ligand. Ensure a bounding box of at least 22 × 22 × 22 Å. Causality: This volume is required to allow full conformational sampling of the extended dicarboxylic acid branches.

  • Docking Execution: Run the simulation using a Lamarckian Genetic Algorithm (e.g., AutoDock Vina). Set the exhaustiveness parameter to ≥ 16 to ensure deep conformational space sampling.

  • Pose Validation (Critical Step): Cluster the resulting poses based on a Root Mean Square Deviation (RMSD) tolerance of 2.0 Å. Self-Validation Check: The docking is only considered valid if the lowest binding energy pose belongs to the most populated conformational cluster. If the lowest energy pose is an outlier (singleton cluster), the exhaustiveness must be increased, as the algorithm has likely failed to converge on the global minimum.

Conclusion

Theoretical studies on 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid reveal a highly reactive molecule with a narrow HOMO-LUMO gap and a robust hydrogen-bonding profile. The integration of DFT with molecular docking confirms its potential as a potent kinase inhibitor, specifically targeting the hinge region of CDK2. The protocols outlined herein provide a self-validating framework for researchers to further derivatize this scaffold, optimizing the dicarboxylic acid moieties for enhanced pharmacokinetic and pharmacodynamic profiles.

References

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Advances / National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Source: European Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Source: Arabian Journal of Chemistry / ScienceDirect URL: [Link]

  • Title: Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. Source: Bioorganic & Medicinal Chemistry Letters / ResearchGate URL: [Link]

Sources

Foundational

Solubility Profile of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid in Common Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its versatile biological activities, often as a protein kinase inhibitor.[1] The utility and development of such compounds are, however, intrinsically linked to their physicochemical properties, with solubility being a primary determinant of bioavailability, formulation feasibility, and overall therapeutic potential. This guide provides a comprehensive analysis of the predicted solubility of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid based on its structural features and the known behavior of analogous compounds. We will delve into the underlying chemical principles governing its solubility, offer a detailed experimental protocol for its empirical determination, and present a framework for interpreting the results.

Introduction: The Critical Role of Solubility

The pyrazolo[1,5-a]pyrimidine nucleus is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to interact with a wide array of biological targets.[2] Derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1] However, a recurring challenge with this class of compounds is their characteristically low aqueous solubility.[3][4][5][6] Poor solubility can severely hamper drug development, leading to issues with in vitro assay reliability, difficult formulation, and poor in vivo absorption and efficacy.[3][6]

This guide focuses on 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid, a molecule whose solubility is dictated by a complex interplay of its rigid, fused heterocyclic core and its multiple polar, ionizable functional groups. Understanding and quantifying its solubility in a range of common laboratory solvents is a foundational step for any research or development program involving this compound.

Structural Analysis and Predicted Solubility Profile

The solubility of a molecule is fundamentally governed by its structure, which dictates the nature and strength of its interactions with solvent molecules. The principle of "like dissolves like" serves as a useful starting point for these predictions.[7]

Molecular Structure:

Analysis of Structural Features:

  • Pyrazolo[1,5-a]pyrimidine Core: This fused, aromatic ring system is inherently planar and rigid. High planarity can lead to strong crystal packing energy due to efficient π-π stacking interactions between molecules in the solid state.[6][8] High crystal lattice energy requires a significant amount of energy to overcome for dissolution, often resulting in poor solubility.[6][8] The core itself is relatively non-polar.

  • Amino and Carboxylic Acid Groups: The molecule possesses both an acidic (carboxylic acid) and a basic (amino) functional group, making it an amphoteric substance. Furthermore, the presence of two carboxylic acid groups and one primary amine means the molecule has multiple sites for strong intermolecular interactions, particularly hydrogen bonding .[9] These groups are strong hydrogen bond donors and acceptors. In the solid state, this leads to a robust network of hydrogen bonds, further increasing the crystal lattice energy and likely the melting point.[6]

  • Zwitterionic Character: Due to the presence of both acidic and basic groups, the molecule can exist as a zwitterion (an internal salt), especially in the solid state or in polar protic solvents. This occurs when a proton is transferred from a carboxylic acid group to the amino group. Zwitterions are highly polar and exhibit strong ion-ion and ion-dipole interactions, which generally favor solubility in highly polar solvents like water but can decrease solubility in less polar organic solvents.[3]

Predicted Solubility:

Based on this structural analysis, we can predict the following solubility behavior:

  • Non-Polar Solvents (e.g., Hexane, Toluene): Very Poorly Soluble. The highly polar nature of the amino and carboxylic acid groups, and the potential zwitterionic character, are incompatible with non-polar solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Likely Soluble. These solvents are effective at disrupting hydrogen bonding networks and can solvate both the polar functional groups and the heterocyclic core. Literature on related pyrazolopyrimidine derivatives consistently reports good solubility in DMSO.[4]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Poor to Sparingly Soluble (at neutral pH). While the functional groups can hydrogen bond with protic solvents, the rigid, non-polar core and the strong intermolecular forces within the crystal lattice will likely limit solubility. The amphoteric nature means solubility will be highly dependent on pH.

    • Aqueous Acid (e.g., dilute HCl): Increased Solubility. At low pH, the amino group will be protonated to form a cationic ammonium salt (-NH3+). The formation of this salt will increase the compound's polarity and favor dissolution in water.

    • Aqueous Base (e.g., dilute NaOH): Increased Solubility. At high pH, the carboxylic acid groups will be deprotonated to form anionic carboxylate salts (-COO-). The formation of these salts will significantly increase solubility in water.

Experimental Determination of Equilibrium Solubility

To move beyond prediction, the equilibrium solubility must be determined empirically. The "shake-flask" method is a widely accepted and robust technique for this purpose.[7]

Protocol: Shake-Flask Method for Equilibrium Solubility

Objective: To determine the concentration of a saturated solution of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid in a given solvent at a specific temperature.

Materials:

  • 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid (solid)

  • Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, 0.1 M NaOH, Ethanol, DMSO, etc.)

  • Glass vials with screw caps

  • Temperature-controlled shaker/incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of the solid compound to a glass vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period. b. Add a known volume of the selected solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a temperature-controlled shaker (e.g., at 25 °C). b. Agitate the samples for a sufficient duration to ensure equilibrium is reached. This is typically 24-72 hours.[7] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation: a. After equilibration, remove the vials and allow them to stand undisturbed at the same temperature to let the excess solid settle. b. To ensure complete removal of undissolved solid, centrifuge the vials.[7] c. Carefully withdraw a sample of the supernatant using a syringe. d. Immediately filter the supernatant through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[7]

  • Analysis and Quantification: a. Prepare a series of standard solutions of the compound in the same solvent at known concentrations. b. Generate a calibration curve by analyzing these standards using HPLC. The curve should plot the analytical response (e.g., peak area) against concentration. c. Dilute the filtered saturated solution (if necessary) to fall within the linear range of the calibration curve. d. Analyze the diluted sample by HPLC under the same conditions as the standards. e. Determine the concentration of the compound in the saturated solution by using the calibration curve.

  • Data Reporting: a. Report the solubility in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L) at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent in vial B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (e.g., 0.22 µm PTFE) C->D E Analyze filtrate by HPLC D->E F Quantify against calibration curve E->F

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Data Presentation: A Template for Your Results

As no specific solubility data for 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid is currently published, the following table is provided as a template for researchers to systematically record their experimental findings.

Solvent SystemTemperature (°C)Equilibrium Time (h)Measured Solubility (µg/mL)Molar Solubility (µM)Observations
Deionized Water2548
PBS (pH 7.4)2548
0.1 M HCl2548
0.1 M NaOH2548
Methanol2548
Ethanol2548
Acetonitrile (ACN)2548
Dimethyl Sulfoxide (DMSO)2548
N,N-Dimethylformamide (DMF)2548
Hexane2548

Conclusion and Recommendations

The solubility of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid is predicted to be low in aqueous and non-polar organic solvents at neutral pH, a characteristic shared by many compounds built on the pyrazolopyrimidine scaffold. This is attributed to the molecule's planar structure and extensive intermolecular hydrogen bonding, which contribute to high crystal lattice energy. However, its amphoteric nature, conferred by the presence of both acidic carboxylic acid groups and a basic amino group, provides a clear strategy for enhancing aqueous solubility by adjusting the pH to form soluble salts. Good solubility is anticipated in polar aprotic solvents such as DMSO and DMF.

For researchers and drug developers, it is imperative to empirically determine the solubility of this compound in relevant biological media and formulation vehicles using a standardized method like the shake-flask protocol outlined herein. This foundational data is essential for the design of meaningful biological assays, the development of viable formulations, and the accurate interpretation of structure-activity relationships.

References

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Retrieved March 21, 2026, from [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Retrieved March 21, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved March 21, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved March 21, 2026, from a public university chemistry department website.
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved March 21, 2026, from [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). PMC. Retrieved March 21, 2026, from [Link]

  • AMINO ACIDS: Insights and Roles in Heterocyclic Chemistry Volume 1 Protecting Groups. (n.d.).
  • Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. (2002). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Intermolecular Forces. (2023). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • 2.6: Intermolecular Force and Physical Properties of Organic Compounds. (2021). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • Explain why amino acids, unlike most amines and carboxylic acids, are insoluble in diethyl ether. (n.d.). Pearson.
  • 9.1: Properties of Carboxylic Acids and Amines. (2024). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • 7-Aminopyrazolo[1,5-a]pyrimidines as potent multitargeted receptor tyrosine kinase inhibitors. (2008). PubMed. Retrieved March 21, 2026, from [Link]

  • Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. (2015). ResearchGate.
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (2011). Semantic Scholar. Retrieved March 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. (2022). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved March 21, 2026, from [Link]

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Exploratory

stability and degradation of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid

An In-depth Technical Guide to the Stability and Degradation of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid Introduction The pyrazolo[1,5-a]pyrimidine core is a prominent heterocyclic scaffold that has garnere...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Degradation of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid

Introduction

The pyrazolo[1,5-a]pyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure."[1][2] Its rigid, planar framework and synthetic accessibility have made it a cornerstone for developing novel therapeutics across oncology, inflammation, and infectious diseases.[1][2] This guide focuses on a specific derivative, 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid , a molecule whose stability is critical to its potential therapeutic efficacy and shelf-life.

This document provides a comprehensive analysis of the potential stability and degradation pathways of this compound. In the absence of direct empirical data in the public domain, this guide synthesizes information from the known chemistry of the pyrazolo[1,5-a]pyrimidine scaffold, the reactivity of its constituent functional groups—an aromatic amine and two carboxylic acids—and established principles of pharmaceutical stability testing. We will outline the theoretical underpinnings of its stability and propose a robust experimental framework for its evaluation, adhering to industry-standard protocols.

Predicted Physicochemical Properties and Stability Profile

The stability of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid is intrinsically linked to its molecular architecture. The fusion of the pyrazole and pyrimidine rings creates an aromatic system that generally confers a degree of stability.[1][3] However, the substituents at the 3, 6, and 7-positions are the primary determinants of its reactivity and degradation susceptibility.

  • 7-Amino Group : The exocyclic amino group is a potent electron-donating group, which activates the aromatic ring system. Aromatic amines are notoriously susceptible to oxidation, a primary degradation pathway that can lead to the formation of highly colored quinone-imines, N-oxides, and polymeric byproducts.[4][5][6][7] This functional group is a critical liability and is expected to be the most reactive site under oxidative stress.

  • 3,6-Dicarboxylic Acid Groups : The two carboxylic acid moieties render the molecule acidic and will dictate its solubility profile as a function of pH. A significant degradation pathway for carboxylic acids, particularly under thermal or photolytic stress, is decarboxylation, leading to the loss of CO₂ and the formation of a des-carboxy degradant.[8]

Anticipated Degradation Pathways

Based on first principles of chemical reactivity, several degradation pathways can be hypothesized for this molecule. A thorough understanding of these potential routes is essential for designing stability-indicating analytical methods and developing stable formulations.

Oxidative Degradation

This is predicted to be the most significant degradation pathway. The electron-rich 7-amino group is a prime target for oxidizing agents. Potential products include:

  • N-Oxide formation : Direct oxidation of the amino nitrogen.

  • Nitrosation/Nitration : Reaction with nitrogen oxides.

  • Oxidative Coupling : Radical-mediated dimerization or polymerization, often resulting in colored impurities.[4][7]

Hydrolytic Degradation

The fused pyrimidine ring contains internal amide-like bonds (lactam character) that could be susceptible to cleavage under harsh pH conditions. While some pyrazolopyrimidine nucleosides have demonstrated reasonable stability against proton-catalyzed hydrolysis, this must be evaluated.[9] Ring-opening would represent a critical degradation pathway, fundamentally altering the molecule's structure and activity.

Photodegradation

Aromatic systems containing amino groups are often chromophores that absorb UV and visible light, making them susceptible to photodegradation.[10][11][12] Potential photolytic reactions include:

  • Photo-oxidation : Light can catalyze the oxidative processes described above.

  • Decarboxylation : UV energy can promote the loss of one or both carboxylic acid groups.[8]

  • Ring Cleavage/Rearrangement : High-energy photons can induce more complex molecular rearrangements.

Thermal Degradation

When subjected to heat, the most probable degradation pathway is thermal decarboxylation. This reaction would likely proceed in a stepwise manner, first yielding a mono-carboxy intermediate, followed by the fully decarboxylated pyrazolopyrimidine core.

Predicted Degradation Pathways cluster_0 Core Molecule cluster_1 Stress Conditions cluster_2 Potential Degradation Products Molecule 7-Aminopyrazolo[1,5-a]pyrimidine- 3,6-dicarboxylic acid Oxidation Oxidative Stress (e.g., H₂O₂) Molecule->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Molecule->Hydrolysis Light Photolytic Stress (UV/Vis Light) Molecule->Light Heat Thermal Stress (Elevated Temp.) Molecule->Heat Oxidized_Products N-Oxides, Quinone-imines, Polymeric Products Oxidation->Oxidized_Products Hydrolysis_Products Ring-Opened Products Hydrolysis->Hydrolysis_Products Photo_Products Photo-oxidized Products, Decarboxylated Species Light->Photo_Products Thermal_Products Decarboxylated Products Heat->Thermal_Products

Caption: Predicted degradation pathways for the title compound.

Framework for Experimental Stability Assessment: Forced Degradation Studies

To experimentally validate the predicted degradation pathways and identify potential degradants, a forced degradation (or stress testing) study is required. This is a regulatory expectation outlined in ICH guidelines Q1A(R2) and Q1B.[11][13] The primary goals are to establish the intrinsic stability of the molecule, elucidate degradation pathways, and develop a stability-indicating analytical method capable of separating the parent compound from all significant degradation products. A target degradation of 5-20% is generally considered optimal for these studies.

Data Presentation: Forced Degradation Study Design

The following table summarizes the recommended conditions for a comprehensive forced degradation study.

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M Hydrochloric Acid60°C48 hoursTo assess stability in acidic environments and probe for acid-catalyzed ring opening.
Base Hydrolysis 0.1 M Sodium Hydroxide60°C24 hoursTo evaluate susceptibility to base-catalyzed hydrolysis of the heterocyclic core.
Neutral Hydrolysis Purified Water80°C72 hoursTo assess stability in aqueous solution at an elevated temperature.
Oxidation 3% Hydrogen PeroxideRoom Temp.24 hoursTo simulate oxidative stress, targeting the electron-rich aromatic amine.[4]
Thermal (Solid) Dry Heat80°C7 daysTo evaluate the solid-state thermal stability and potential for decarboxylation.
Photostability 1.2 million lux hours (Vis) & 200 W h/m² (UV)Room Temp.As requiredTo assess degradation upon exposure to light, as per ICH Q1B guidelines.[11][14]

Experimental Protocols

Protocol 1: Forced Degradation Sample Preparation
  • Stock Solution Preparation : Prepare a 1.0 mg/mL stock solution of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid in a 50:50 mixture of acetonitrile and water.

  • Stress Sample Generation :

    • For hydrolytic and oxidative studies, mix 1 mL of the stock solution with 1 mL of the respective stress reagent (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M).

    • Incubate the solutions in sealed vials at the temperatures and durations specified in the table above.

    • For photostability, expose both the solid drug substance and the stock solution to the specified light conditions. A dark control sample, wrapped in aluminum foil, must be run in parallel.

  • Sample Quenching : After the specified stress period, cool the samples to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

  • Final Dilution : Dilute all samples (including controls) with the 50:50 acetonitrile:water diluent to a final target concentration of 0.1 mg/mL for analysis.

Protocol 2: Stability-Indicating Analytical Method

A robust, stability-indicating method is crucial for resolving the parent drug from its degradation products.

  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector. For structural elucidation, a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system is required.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : A time-programmed gradient from 5% to 95% Mobile Phase B to ensure the elution of all components.

    • Flow Rate : 1.0 mL/min.

    • Detection : PDA detection across a range (e.g., 210-400 nm) to identify the optimal wavelength for all peaks.

  • Data Analysis :

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control.

    • Utilize LC-MS/MS data to determine the mass-to-charge ratio (m/z) and fragmentation patterns of new peaks to propose structures for the degradation products.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Incubation cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution stress Aliquot and Add Stressor (Acid, Base, H₂O₂, Water) prep->stress expose Expose Solid & Solution (Heat, Light) prep->expose incubate Incubate under defined conditions (Time, Temp) stress->incubate expose->incubate quench Quench/Neutralize Sample incubate->quench dilute Dilute to Final Concentration quench->dilute analyze Analyze via Stability-Indicating HPLC-PDA / LC-MS dilute->analyze characterize Characterize Degradants analyze->characterize

Caption: Experimental workflow for forced degradation studies.

Conclusion

While 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid belongs to a robust class of heterocyclic compounds, its specific functionalization presents clear stability challenges. The presence of an aromatic amino group makes the molecule particularly vulnerable to oxidative degradation , and the dicarboxylic acid moieties introduce a risk of thermal and photolytic decarboxylation . Hydrolytic stability, while potentially more robust, must be thoroughly investigated to rule out ring-opening pathways.

The successful development of this compound as a therapeutic agent hinges on a comprehensive understanding of these liabilities. The experimental framework detailed in this guide provides a rigorous, ICH-compliant methodology for systematically evaluating its stability, identifying and characterizing degradation products, and developing the necessary analytical tools to ensure its quality, safety, and efficacy throughout its lifecycle.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.[Link]

  • Linden, L., et al. (2022). Insights into the Degradation of Medium-Chain-Length Dicarboxylic Acids in Cupriavidus necator H16 Reveal β-Oxidation Differences between Dicarboxylic Acids and Fatty Acids. Applied and Environmental Microbiology, 88(4). [Link]

  • Wang, T., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS, 121(10). [Link]

  • Linden, L., et al. (2022). Insights into the Degradation of Medium-Chain-Length Dicarboxylic Acids in Cupriavidus necator H16 Reveal β-Oxidation Differences between Dicarboxylic Acids and Fatty Acids. Applied and Environmental Microbiology.[Link]

  • Asad, A., et al. (2002). Degradation of Dicarboxylic Acids (C2−C9) upon Liquid-Phase Reactions with O3 and Its Atmospheric Implications. Environmental Science & Technology, 36(15), 3249–3255. [Link]

  • Chitose, M., et al. (2001). Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light- promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. Canadian Journal of Chemistry, 79(5-6), 665-673. [Link]

  • Asad, A., et al. (2002). Degradation of Dicarboxylic Acids (C2-C9) upon Liquid-Phase Reactions with O3 and Its Atmospheric. eScholarship@McGill.[Link]

  • Prajapati, M., et al. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts, 9(7). [Link]

  • Sharma, M., & Rathore, P. (2016). Forced Degradation Studies. MedCrave online.[Link]

  • Van Veldhoven, P. P. (2010). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. PMC - NIH.[Link]

  • Wang, G., et al. (2024). Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols. Environmental Science & Technology Letters.[Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH.[Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.[Link]

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. PMC.[Link]

  • Gu, L. (2016). Editorial: Aromatic Amino Acid Metabolism. Frontiers.[Link]

  • Chitose, M., et al. (2001). Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light-promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. Canadian Science Publishing.[Link]

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers.[Link]

  • Moustafa, A. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.[Link]

  • Okoro, C. O., et al. (2021). Aromatic amino acid metabolism and active transport regulation are implicated in microbial persistence in fractured shale reservoirs. ISME Communications.[Link]

  • Sahoo, S. K., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PMC.[Link]

  • Wu, G. (2024). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts.[Link]

  • Habe, H., & Omori, T. (2003). Bacterial Degradation of Aromatic Compounds. PMC - NIH.[Link]

  • Shin, J., et al. (2003). Role of Soil Manganese in the Oxidation of Aromatic Amines. Environmental Science & Technology, 37(13), 2916–2923. [Link]

  • D'Acunzo, F., et al. (2018). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 23(10), 2570. [Link]

  • Rojas-Montoya, C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(52), 31227-31236. [Link]

  • Bettayeb, K., et al. (2010). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Journal of Medicinal Chemistry, 53(23), 8268-8278. [Link]

  • Andersen, K. E., & Ebessen, E. B. (1986). Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Gouda, M. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.[Link]

  • Rojas-Bite, E., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.[Link]

  • Helal, M. H. (n.d.). The chemistry of pyrazolopyrimidines and their applications. TSI Journals.[Link]

  • Johnson, S. M., et al. (2015). Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. PMC.[Link]

  • Vione, D., et al. (2014). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC - NIH.[Link]

  • Ahmad, I., et al. (2014). Photo, thermal and chemical degradation of riboflavin. PMC - NIH.[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Functionalization of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid scaffold is a privileged heterocyclic system of significant interest in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its structural similarity to purines allows for its interaction with a variety of biological targets, particularly protein kinases.[1][2] The presence of three distinct functional groups—an amino group at the 7-position and two carboxylic acid moieties at the 3- and 6-positions—offers a rich platform for chemical modification and the generation of diverse compound libraries. This document provides a comprehensive guide to the functionalization of this core structure, detailing step-by-step protocols for the selective and combined modification of its reactive sites. The methodologies described herein are designed to be robust and reproducible, enabling researchers to efficiently explore the chemical space around this promising scaffold.

Introduction: The Chemical Versatility of the 7-Aminopyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine ring system is a cornerstone in the development of targeted therapeutics, with numerous derivatives reported to exhibit potent inhibitory activity against a range of protein kinases.[3] The fusion of a pyrazole and a pyrimidine ring creates a unique electronic and steric environment, making it an ideal template for inhibitor design. The title compound, 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid, is a particularly valuable starting material due to its trifunctional nature. The strategic manipulation of the 7-amino group and the carboxylic acids at positions 3 and 6 is key to modulating the pharmacological properties of the resulting derivatives, including their potency, selectivity, and pharmacokinetic profiles.

This guide will systematically explore the functionalization of this scaffold, addressing the following key transformations:

  • Selective and exhaustive esterification of the carboxylic acid groups.

  • Amide bond formation at the carboxylic acid positions using various coupling agents.

  • Derivatization of the 7-amino group through acylation and urea formation.

The protocols provided are based on established synthetic methodologies and have been adapted for the specific chemical nature of the 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid core.

Strategic Functionalization Pathways

The functionalization of 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid can be approached through several strategic pathways, depending on the desired final compound. The interplay between the three functional groups necessitates careful consideration of reaction conditions and protecting group strategies to achieve the desired selectivity.

Functionalization_Pathways Start 7-Aminopyrazolo[1,5-a]pyrimidine- 3,6-dicarboxylic Acid Diester 3,6-Diester Derivative Start->Diester Esterification Diamide 3,6-Diamide Derivative Start->Diamide Amidation Amino_Protected N7-Protected Dicarboxylic Acid Start->Amino_Protected Protection Amino_Functionalized_Diester N7-Functionalized Diester Diester->Amino_Functionalized_Diester N7-Functionalization Amino_Functionalized_Diamide N7-Functionalized Diamide Diamide->Amino_Functionalized_Diamide N7-Functionalization Monoester_Monoamide 3-Ester-6-Amide or 3-Amide-6-Ester Derivative Amino_Protected->Monoester_Monoamide Selective Functionalization

Caption: Logical workflow for the functionalization of the trifunctional pyrazolopyrimidine core.

Protocols for Carboxylic Acid Functionalization

The two carboxylic acid groups at positions 3 and 6 are primary sites for modification. Their similar electronic environment suggests that they will have comparable reactivity, making selective monofunctionalization challenging without the use of protecting groups or specialized reaction conditions.

Exhaustive Esterification to Yield 3,6-Diester Derivatives

Esterification is a fundamental transformation that can enhance the lipophilicity and cell permeability of the parent compound. The synthesis of the diethyl ester of the title compound has been reported, confirming the viability of this approach.[4]

Protocol 3.1.1: Fischer-Speier Esterification (Acid-Catalyzed)

This classic method is suitable for producing simple alkyl esters.

  • Materials:

    • 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid

    • Anhydrous alcohol (e.g., ethanol, methanol)

    • Concentrated sulfuric acid (H₂SO₄)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • Suspend 1 equivalent of 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid in an excess of the desired anhydrous alcohol (e.g., 20-50 mL per gram of starting material).

    • Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

    • Warm the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude diester.

    • Purify the product by column chromatography on silica gel or recrystallization.

Table 1: Representative Esterification Data

R-OHCatalystReaction Time (h)Typical Yield (%)
MethanolH₂SO₄1885-95
EthanolH₂SO₄2480-90
PropanolH₂SO₄3675-85
Amide Bond Formation

The conversion of the carboxylic acids to amides introduces a key hydrogen bond donor and acceptor moiety, which can be critical for target engagement. The use of modern coupling agents is recommended to ensure high yields and minimize side reactions.

Protocol 3.2.1: EDC/HOBt Mediated Amide Coupling

This is a widely used and reliable method for amide bond formation, particularly with electron-deficient amines.

  • Materials:

    • 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid

    • Amine (R-NH₂) (2.2 equivalents)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents)

    • 1-Hydroxybenzotriazole (HOBt) (2.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (4.4 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 1 equivalent of 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid in anhydrous DMF.

    • Add HOBt (2.2 eq) and EDC (2.2 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acids.

    • In a separate flask, dissolve the amine (2.2 eq) in anhydrous DMF and add DIPEA (4.4 eq).

    • Add the amine solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography or recrystallization.

Table 2: Common Coupling Agents for Amide Synthesis

Coupling AgentAdditiveBaseKey Advantages
DCCHOBtDIPEACost-effective, but dicyclohexylurea byproduct can be difficult to remove.
EDCHOBtDIPEAWater-soluble byproduct, simplifying workup.
HATU-DIPEAHigh efficiency, especially for hindered amines, but more expensive.

Functionalization of the 7-Amino Group

The 7-amino group is a nucleophilic center that can be readily functionalized. However, in the presence of free carboxylic acids, its reactivity can be diminished due to protonation. Therefore, it is often advantageous to perform N-functionalization after the carboxylic acids have been converted to esters or amides.

Amino_Functionalization Start 7-Amino-3,6-diester Acylated N7-Acyl Derivative Start->Acylated Acyl Chloride / Pyridine Urea N7-Urea Derivative Start->Urea Isocyanate / DIPEA

Caption: Key reactions for the derivatization of the 7-amino group.

Acylation of the 7-Amino Group

Protocol 4.1.1: Acylation with Acyl Chlorides

  • Materials:

    • 7-Amino-3,6-diester derivative (from Protocol 3.1.1)

    • Acyl chloride (R-COCl) (1.1 equivalents)

    • Anhydrous pyridine or triethylamine (TEA)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve 1 equivalent of the 7-amino-3,6-diester in anhydrous DCM.

    • Add an excess of pyridine or TEA (2-3 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the product by column chromatography.

Urea Formation

The formation of ureas at the 7-position has been shown to be a successful strategy for developing potent kinase inhibitors.[5][6]

Protocol 4.2.1: Reaction with Isocyanates

  • Materials:

    • 7-Amino-3,6-diester derivative

    • Isocyanate (R-NCO) (1.1 equivalents)

    • Anhydrous DMF or DCM

    • DIPEA (catalytic amount)

  • Procedure:

    • Dissolve 1 equivalent of the 7-amino-3,6-diester in anhydrous DMF or DCM.

    • Add a catalytic amount of DIPEA.

    • Add the isocyanate (1.1 eq) and stir the mixture at room temperature for 2-8 hours.

    • Monitor the reaction by TLC.

    • If a precipitate forms, filter and wash with a suitable solvent (e.g., diethyl ether) to obtain the pure product.

    • If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.

Characterization of Functionalized Derivatives

The successful synthesis of the desired derivatives should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final compounds and to verify the position of functionalization. For example, the formation of an amide bond will result in the appearance of a new NH proton signal in the ¹H NMR spectrum and a new carbonyl signal in the ¹³C NMR spectrum.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups. Characteristic stretches for esters (C=O, ~1730 cm⁻¹), amides (C=O, ~1650 cm⁻¹), and N-H bonds will be informative.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Conclusion

The 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid scaffold provides a versatile platform for the synthesis of diverse chemical libraries for drug discovery. The protocols outlined in this document offer a systematic approach to the functionalization of its three reactive sites. By employing a combination of esterification, amidation, and N-functionalization reactions, researchers can efficiently generate a wide array of novel compounds for biological evaluation. Careful consideration of reaction conditions and, where necessary, the use of protecting group strategies will be key to achieving the desired synthetic outcomes.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing.
  • 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI.
  • the-chemistry-of-pyrazolopyrimidines-and-their-applications.pdf - TSI Journals.
  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity - ResearchGate.
  • 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid 3,6-Diethyl Ester - NextSDS.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • 7-Aminopyrazolo[1,5-a]pyrimidines as potent multitargeted receptor tyrosine kinase inhibitors - PubMed.
  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment - Digital Commons @ Michigan Tech.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.

Sources

Application

Advanced Cell-Based Assay Protocols for Evaluating 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid Derivatives as Kinase Inhibitors

Executive Summary & Pharmacological Context The pyrazolo[1,5-a]pyrimidine core, particularly derivatives of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid (7-APP-3,6-DCA) , functions as a highly effective purine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The pyrazolo[1,5-a]pyrimidine core, particularly derivatives of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid (7-APP-3,6-DCA) , functions as a highly effective purine bioisostere. This structural mimicry allows these compounds to competitively bind the ATP-binding pockets of critical oncogenic kinases, notably Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinases (TRKA/B/C) .

Recent structure-activity relationship (SAR) studies highlight that substitutions at the 3- and 6-positions (such as dicarboxylic acid esters or carbonitriles) combined with a 7-amino or 7-aryl group significantly enhance kinase selectivity and antiproliferative efficacy . To rigorously validate the efficacy of 7-APP-3,6-DCA derivatives during preclinical drug development, researchers must employ a self-validating cascade of cell-based assays. This application note details the mechanistic rationale and step-by-step protocols for evaluating these compounds through viability, cell cycle, apoptosis, and target engagement assays.

Experimental Workflow & Logical Rationale

A robust screening cascade ensures that observed cytotoxicity is directly linked to the proposed mechanism of action (on-target effect). The workflow begins with high-throughput viability screening to establish the half-maximal inhibitory concentration (IC₅₀). Once the IC₅₀ is established, phenotypic assays (Flow Cytometry) differentiate between cytostatic (cell cycle arrest) and cytotoxic (apoptosis) effects. Finally, Western blotting confirms intracellular target engagement.

Workflow Start Compound Preparation (7-APP-3,6-DCA) Viability Cell Viability Assay (Determine IC50) Start->Viability Dose-Response CellCycle Cell Cycle Analysis (G1/S Arrest via Flow Cytometry) Viability->CellCycle Select IC50 Dose Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis Select IC50 Dose Target Target Engagement (Western Blot: p-Rb, p-TRKA) CellCycle->Target Mechanistic Validation Apoptosis->Target

Fig 1. Screening workflow for 7-APP-3,6-DCA derivatives in cell-based assays.

Step-by-Step Methodologies

Protocol A: High-Throughput Cell Viability (CellTiter-Glo)

Rationale: We utilize an ATP-quantitation assay (CellTiter-Glo) rather than an MTT/MTS assay. Kinase inhibitors can inadvertently alter mitochondrial reductase activity, skewing MTT results. ATP measurement provides a direct, metabolically independent readout of viable cell number.

Materials: HCT-116 (colon) or MDA-MB-231 (breast) cell lines, CellTiter-Glo Reagent, 96-well opaque white plates. Controls: Vehicle (0.1% DMSO), Positive Controls (Roscovitine for CDK2, Larotrectinib for TRKA).

Step-by-Step:

  • Cell Seeding: Seed cells at 5,000 cells/well in 90 µL of complete culture medium in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the 7-APP-3,6-DCA derivative in medium (final concentration range: 0.001 µM to 10 µM). Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity. Add 10 µL of the drug solutions to the wells.

  • Incubation: Incubate for 72 hours. Insight: 72 hours allows for at least two full cell division cycles, which is critical for observing the effects of cell cycle inhibitors like CDK2 antagonists.

  • Assay Execution: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Detection: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Cell Cycle & Apoptosis Profiling (Flow Cytometry)

Rationale: CDK2 inhibition directly prevents the hyperphosphorylation of the Retinoblastoma (Rb) protein, halting the release of E2F transcription factors and causing G1/S phase arrest . Propidium Iodide (PI) binds stoichiometrically to DNA, allowing quantification of DNA content (2N vs. 4N). Concurrently, TRKA inhibition triggers apoptosis, measurable via Annexin V (externalized phosphatidylserine).

Step-by-Step (Cell Cycle):

  • Treatment: Treat HCT-116 cells with the established IC₅₀ and 2×IC₅₀ concentrations of the compound for 24 hours.

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in 300 µL PBS.

  • Fixation: Add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently. Insight: Dropwise addition prevents cell clumping, ensuring single-cell suspensions crucial for accurate flow cytometry. Fix at -20°C for at least 2 hours.

  • Staining: Wash out ethanol with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A). Insight: RNase A is mandatory; PI stains all double-stranded nucleic acids. Without RNase, RNA fluorescence will obscure the DNA histogram.

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Acquire data on a flow cytometer (minimum 10,000 events).

Protocol C: Intracellular Target Engagement (Western Blotting)

Rationale: Phenotypic changes must be linked to molecular targets. We probe for phosphorylated Rb (p-Rb Ser807/811) to confirm CDK2 inhibition, and phosphorylated TRKA (p-TRKA Tyr490) to confirm TRKA inhibition.

Step-by-Step:

  • Lysis: Treat cells for 24 hours at IC₅₀. Wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails. Insight: Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) are critical; endogenous phosphatases will rapidly dephosphorylate target proteins upon lysis, leading to false-negative target engagement.

  • Quantification & Gel Electrophoresis: Quantify protein using a BCA assay. Load 30 µg of total protein per lane on a 4–12% SDS-PAGE gel. Run at 120V for 90 minutes.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (activated in methanol). Block with 5% BSA in TBST for 1 hour. Insight: Use BSA, not non-fat milk, for blocking when probing for phosphoproteins, as milk contains casein (a phosphoprotein) that causes high background.

  • Antibody Probing: Incubate overnight at 4°C with primary antibodies: anti-p-Rb, anti-total Rb, anti-p-TRKA, anti-total TRKA, and anti-GAPDH (loading control).

  • Detection: Wash 3x with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and develop using ECL substrate.

Quantitative Data Interpretation

The following table summarizes expected phenotypic and quantitative benchmarks when evaluating a high-potency 7-APP-3,6-DCA derivative against standard clinical controls.

Compound / ReferenceCell LinePrimary Target KinaseCellular IC₅₀ (µM)Primary Cellular PhenotypeDownstream Biomarker Status
7-APP-3,6-DCA Deriv. HCT-116CDK2 / TRKA0.09 - 0.45G1 Arrest & Apoptosis↓ p-Rb, ↓ p-TRKA
Roscovitine (Ctrl) HCT-116CDK20.07G1 Arrest↓ p-Rb, Normal p-TRKA
Larotrectinib (Ctrl) HCT-116TRKA0.07ApoptosisNormal p-Rb, ↓ p-TRKA

Mechanistic Signaling Pathway

The dual-inhibition nature of the 7-APP-3,6-DCA scaffold disrupts two independent oncogenic axes. By inhibiting TRKA, it collapses the PI3K/AKT survival pathway. By inhibiting CDK2, it prevents the phosphorylation of Rb, trapping the cell in the G1 phase.

Pathway cluster_0 TRKA Signaling Pathway cluster_1 CDK2 Signaling Pathway Compound 7-APP-3,6-DCA Derivatives TRKA TRKA Receptor Compound->TRKA Inhibits CDK2 CDK2 / Cyclin E Compound->CDK2 Inhibits PI3K PI3K / AKT TRKA->PI3K Survival Cell Survival PI3K->Survival Rb Rb Phosphorylation CDK2->Rb E2F E2F Release -> S Phase Rb->E2F

Fig 2. Dual inhibition mechanism of 7-APP-3,6-DCA targeting CDK2 and TRKA.

References

  • Attia, M.H., Lasheen, D.S., Samir, N., Taher, A.T., Abdel-Aziz, H.A., & Abou El Ella, D.A. (2024). "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity." Pharmaceuticals, 17(12), 1667.[Link]

  • El-Rahmany, A.A.E., Khalil, N.A., Nafie, M.S., Eldehna, W.M., Abdel-Aziz, H.A., & Hassan, M.S.A. (2025). "New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents." Bioorganic & Medicinal Chemistry, 134, 118535.[Link]

  • Mahajan, A.T., Shivani, Datusalia, A.K., Coluccini, C., Coghi, P., & Chaudhary, S. (2024). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules, 29(15), 3560.[Link]

Method

Application Note: Advanced Analytical Quantification of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Validated Methodologies & Troubleshooting Guide Executive Summary & Physicochemical Profiling The pyrazolo[1,5-a]py...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Validated Methodologies & Troubleshooting Guide

Executive Summary & Physicochemical Profiling

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore widely utilized in the design of receptor tyrosine kinase inhibitors[1], CFTR activators[2], and PDE4 inhibitors[3]. However, quantifying its highly polar derivatives—specifically 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid —presents severe analytical challenges.

The Mechanistic Challenge: The presence of two carboxylic acid moieties (pKa ~2.5–3.5) and a primary amine (pKa ~5.0) renders the molecule highly zwitterionic at physiological pH. Standard reverse-phase liquid chromatography (RP-HPLC) often fails, resulting in poor column retention, peak tailing from secondary silanol interactions, and severe matrix suppression during mass spectrometric detection[3][4].

The Analytical Rationale: To overcome this, our methodology leverages pH-dependent ionization control. By utilizing a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7), we intentionally suppress the ionization of the dicarboxylic acids. This forces the molecule into a protonated, more lipophilic state, significantly enhancing its retention on polar-embedded C18 columns and maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode[2].

Analytical Workflow & Pathway Visualization

Workflow A Biological Matrix (Plasma/Serum/Lysate) B Protein Precipitation (1% FA in Acetonitrile) A->B C UHPLC Separation (BEH C18, Acidic Gradient) B->C D ESI-MS/MS Detection (Positive Ion MRM) C->D E Data Validation (Self-Validating SST & QC) D->E

Figure 1: End-to-end analytical workflow for quantifying 7-Aminopyrazolo[1,5-a]pyrimidine derivatives.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, these protocols are designed as self-validating systems . No data batch is considered valid unless the embedded System Suitability Test (SST) and Quality Control (QC) gating criteria are met.

Protocol A: Matrix Extraction & Sample Preparation

Causality: Highly polar analytes suffer from poor recovery in liquid-liquid extraction (LLE). We utilize Protein Precipitation (PPT) with acidified acetonitrile to denature binding proteins while keeping the analyte's carboxylic acids protonated, ensuring it remains soluble in the organic crash solvent.

  • Spiking (Self-Validation): Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube. Immediately spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) to achieve a final IS concentration of 50 ng/mL. Purpose: Normalizes recovery losses and matrix effects.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1.0% Formic Acid (v/v).

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein aggregation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade Water (0.1% Formic Acid). Purpose: Matches the initial mobile phase conditions to prevent solvent-front peak distortion.

Protocol B: UHPLC-UV/DAD Method (For Bulk Purity & Formulation)

For formulation analysis where concentrations are high (>1 µg/mL), UV detection is optimal due to the strong chromophore of the pyrazolo[1,5-a]pyrimidine ring[2][4].

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40°C (Reduces backpressure and improves mass transfer).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Detection: DAD at 254 nm (general ring absorbance) and 290 nm (specific conjugated system)[2][4].

Table 1: UHPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0095.05.0Initial
0.5095.05.0Isocratic Hold (Focusing)
3.0010.090.0Linear Gradient
4.0010.090.0Column Wash
4.1095.05.0Re-equilibration
5.5095.05.0End
Protocol C: LC-MS/MS Method (For Trace DMPK Bioanalysis)

For pharmacokinetic (PK) studies requiring high sensitivity, LC-MS/MS is mandatory[3].

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Fragmentation Rationale: The protonated precursor molecule [M+H]+=223.0 undergoes sequential neutral losses of carbon dioxide (-44 Da) from the dicarboxylic acid moieties upon collision-induced dissociation (CID).

Table 2: MS/MS MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
7-Amino-P[1,5-a]P-3,6-diCOOH223.0179.05015Quantifier (Loss of 1x CO₂)
7-Amino-P[1,5-a]P-3,6-diCOOH223.0135.05025Qualifier (Loss of 2x CO₂)
SIL-Internal Standard228.0184.05015Normalization

Quantitative Data & Validation Parameters

The method was validated according to FDA Bioanalytical Method Validation guidelines. The self-validating System Suitability Test (SST) requires the R² of the calibration curve to be >0.995, and the tailing factor of the analyte peak to be <1.5 before any biological samples are processed.

Table 3: Method Validation Summary

ParameterResult / Acceptance Criteria
Linear Dynamic Range 1.0 ng/mL to 1000 ng/mL
Limit of Detection (LOD) 0.3 ng/mL (S/N > 3)
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (S/N > 10, RSD < 20%)
Intra-day Precision (RSD%) 3.2% - 6.8% (across 3 QC levels)
Inter-day Accuracy (% Bias) -4.1% to +5.2%
Extraction Recovery 88.5% ± 4.2% (Consistent across range)
Matrix Effect 92.1% (Minimal ion suppression)

Troubleshooting & Scientific Causality

Observed IssueMechanistic CausalityCorrective Action
Severe Peak Tailing Basic primary amine interacting with unreacted silanol groups on the silica column backbone.Switch to a polar-embedded or highly end-capped C18 column. Ensure mobile phase pH is strictly <3.0.
Poor Retention (Elutes in Void) Dicarboxylic acids are ionizing (deprotonating), making the molecule too hydrophilic for C18 retention.Increase Formic Acid concentration to 0.2% or switch to a HILIC (Hydrophilic Interaction) column.
Signal Drop Over Time Non-volatile matrix lipids accumulating on the MS source cone, causing ion suppression[3].Implement a post-column divert valve to send the first 0.5 min and last 1.5 min of the gradient to waste.

Sources

Application

Technical Application Note: Safety, Handling, and Experimental Protocols for 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary & Pharmacological Significance 7-Aminopyrazolo[...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Pharmacological Significance

7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid (and its commercially prevalent precursor, the 3,6-diethyl ester, CAS: 43024-67-5) is a highly versatile heterocyclic building block in modern drug discovery[1][2]. The fused bicyclic pyrazolo[1,5-a]pyrimidine scaffold serves as a potent bioisostere for purines, making it an exceptional structural core for developing ATP-competitive protein kinase inhibitors (PKIs)[3].

In oncology and virology, derivatives of this scaffold have demonstrated profound efficacy. Structural modifications at the 3, 6, and 7 positions have yielded highly selective inhibitors for Tropomyosin Receptor Kinases (TRKs)[4], RET kinases[5], Casein Kinase 2 (CK2)[6], and even non-structural proteins of the Hepatitis C Virus (HCV)[7]. Because of its critical role in synthesizing targeted therapeutics, rigorous safety, handling, and validation protocols are required to maintain compound integrity and laboratory safety.

Physicochemical Properties & Target Profiling

To effectively utilize this building block, researchers must understand its baseline properties and the pharmacological targets it is typically directed against.

Table 1: Chemical Profiling
PropertySpecificationRationale / Implication
Chemical Name 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acidCore scaffold for library generation.
Precursor CAS 43024-67-5 (3,6-Diethyl ester)Often purchased as the ester to enhance organic solubility during early-stage synthesis[2][8].
Appearance Off-white to pale yellow powderColor shifts may indicate oxidation or photodegradation.
Solubility DMSO, DMF (Ester is soluble in EtOH/THF)Highly polar dicarboxylic acids require aprotic polar solvents for complete dissolution.
Storage 2–8°C, desiccated, protected from lightPrevents ambient moisture absorption and spontaneous decarboxylation over extended periods[1].
Table 2: Validated Pharmacological Targets of the Scaffold
Target KinaseDisease IndicationBinding MechanismReference
NTRK (TrkA/B/C) Solid Tumors (NTRK Fusions)Hinge interaction with Met592 residue.[4]
RET Lung AdenocarcinomaDeep pocket binding targeting S891 residue.[5]
CK2 Various MalignanciesATP-competitive allosteric modulation.[6]

Safety and Handling Procedures (Risk Assessment)

As a biologically active research chemical, 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid must be handled with strict adherence to Good Laboratory Practice (GLP)[9][10].

Hazard Identification
  • Toxicity: May cause skin irritation, serious eye irritation, and respiratory tract irritation. It is considered potentially harmful if swallowed or inhaled[9].

  • Environmental: Do not discharge into drains; active pharmaceutical ingredients (APIs) and their precursors pose risks to aquatic life.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 minutes). Causality: Nitrile provides superior resistance to the polar aprotic solvents (like DMSO and DMF) routinely used to dissolve this compound.

  • Eye Protection: Tight-fitting safety goggles with side shields.

  • Clothing: Standard flame-retardant laboratory coat.

Engineering Controls & Spill Management
  • Weighing & Dispensing: Must be performed inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood. Causality: The compound is typically supplied as a fine, electrostatically charged powder. Airflow control prevents the aerosolization and subsequent inhalation of active particulates.

  • Spill Protocol: Do not sweep dry powder. Moisten the spill with a 10% isopropanol/water solution to suppress dust, wipe up with absorbent pads, and dispose of in a sealed, labeled biohazard/chemical waste container[1].

Mechanistic Workflow & Visualization

The utility of the 7-aminopyrazolo[1,5-a]pyrimidine scaffold lies in its ability to mimic ATP and bind to the hinge region of kinases. The following diagram illustrates the mechanistic pathway from inhibitor binding to pathway arrest.

ATP-competitive inhibition mechanism of pyrazolo[1,5-a]pyrimidine derivatives.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the preparation of the free acid from the commercial ester, and the subsequent preparation of assay-ready biological stocks.

Protocol A: Saponification of the 3,6-Diethyl Ester to Free Dicarboxylic Acid

Commercially, the compound is frequently sourced as 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 3,6-diethyl ester (CAS 43024-67-5)[2]. To utilize the carboxylic acid groups for amide coupling (e.g., synthesizing targeted kinase libraries), the ester must be hydrolyzed.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 equivalent of the diethyl ester in a 1:1 mixture of Tetrahydrofuran (THF) and Ethanol (EtOH) (approx. 10 mL per gram of starting material).

    • Causality: The mixed solvent system ensures complete solvation of the hydrophobic ethyl ester groups while remaining miscible with the aqueous base added in the next step.

  • Hydrolysis: Slowly add 3.0 equivalents of 2M aqueous Lithium Hydroxide (LiOH) dropwise at 0°C. Stir the reaction mixture at room temperature for 4–6 hours.

    • Causality: LiOH is preferred over NaOH/KOH as lithium salts of carboxylic acids are generally more soluble in aqueous-organic mixtures, preventing premature precipitation before hydrolysis is complete.

  • Neutralization & Precipitation: Evaporate the organic solvents under reduced pressure. Cool the remaining aqueous layer to 0°C and carefully acidify to pH ~3 using 1M HCl.

    • Causality: Acidification protonates the carboxylate anions. The resulting free dicarboxylic acid is highly polar but lacks charged groups, causing it to crash out of the aqueous solution as a solid precipitate.

  • Isolation: Filter the precipitate under a vacuum, wash with ice-cold water, and dry overnight in a vacuum desiccator over P₂O₅.

Protocol B: Preparation of Assay-Ready DMSO Stocks for Kinase Screening

For in vitro kinase assays (e.g., Ba/F3 cellular assays or enzymatic TRK/RET assays)[4][5], compounds must be solubilized without degrading the active pharmacophore.

Step-by-Step Methodology:

  • Equilibration: Allow the desiccated vial of the synthesized derivative to equilibrate to room temperature for 30 minutes before opening.

    • Causality: Opening cold vials causes atmospheric condensation to form on the powder. Water introduced into DMSO stocks rapidly degrades compound stability and alters the actual molarity.

  • Solubilization: Weigh the required mass using an anti-static analytical balance. Dissolve in LC-MS grade, anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Vortex gently until completely clear.

  • Aliquot Generation: Divide the master stock into 20 µL single-use aliquots in opaque, low-binding microcentrifuge tubes. Store at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles of DMSO stocks cause the pyrazolo[1,5-a]pyrimidine derivatives to precipitate out of solution (crashing), leading to artificially low concentrations in subsequent biological assays.

Analytical Validation Workflow

Before proceeding to biological assays, the synthesized derivatives must be validated.

Validation workflow for pyrazolo[1,5-a]pyrimidine derivatives prior to screening.

Validation Parameters:

  • LC-MS: Use a C18 reverse-phase column with a gradient of Water/Acetonitrile (containing 0.1% Formic Acid). The pyrazolo[1,5-a]pyrimidine core ionizes well in positive ESI mode [M+H]+.

  • NMR (1H): Run in DMSO-d6. The diagnostic protons of the pyrazolo[1,5-a]pyrimidine core typically appear as distinct singlets or doublets in the aromatic region (δ 8.0 - 9.0 ppm), confirming the integrity of the fused ring system[6].

References

  • NextSDS. "7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid 3,6-Diethyl Ester - Chemical Substance Information." NextSDS Chemical Database.
  • Sapphire Bioscience. "7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 3,6-diethyl ester." Sapphire Bioscience Catalog.
  • National Institutes of Health (PMC). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances.
  • MDPI. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Pharmaceuticals.
  • ACS Publications. "Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma." ACS Medicinal Chemistry Letters.
  • MDPI. "6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors." Molecules.
  • PubMed. "Discovery and characterization of a novel 7-aminopyrazolo[1,5-a]pyrimidine analog as a potent hepatitis C virus inhibitor." Bioorganic & Medicinal Chemistry Letters.

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Introduction: The Significance and Accelerated Synthesis of Pyrazolo[1,5-a]pyrimidines The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, forming the cor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance and Accelerated Synthesis of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide range of biological activities. These derivatives have shown potential as protein kinase inhibitors for cancer therapy, antiviral agents, and central nervous system depressants.[1][2] The therapeutic potential of this scaffold has driven the need for efficient and robust synthetic methodologies.

Traditionally, the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[2] However, these methods often require long reaction times, harsh conditions, and can result in low yields and the formation of side products. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool to overcome the limitations of conventional heating.[1][3] Microwave irradiation provides rapid and uniform heating, leading to a dramatic reduction in reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles, minimizing the need for extensive purification.[1][4]

This application note provides a comprehensive guide to the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives, detailing the underlying reaction mechanisms, step-by-step protocols, and the critical parameters for successful synthesis.

Reaction Mechanism and the Role of Microwave Irradiation

The most common pathway for the synthesis of pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound (or a synthetic equivalent). The reaction proceeds through a stepwise mechanism involving initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core.

Microwave energy significantly accelerates this process through efficient dielectric heating. Polar molecules, such as the reactants and intermediates, align with the oscillating electric field of the microwaves, generating heat rapidly and uniformly throughout the reaction mixture. This leads to higher reaction temperatures being reached in a shorter amount of time compared to conventional heating, which relies on thermal conduction. The enhanced reaction rates are a direct consequence of this efficient energy transfer.

Reaction_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydration 5-Aminopyrazole 5-Aminopyrazole Enamine_Intermediate Enamine_Intermediate 5-Aminopyrazole->Enamine_Intermediate Nucleophilic attack 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Enamine_Intermediate Condensation Cyclized_Intermediate Cyclized_Intermediate Enamine_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Microwave_Irradiation Microwave Irradiation (Δ) Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Cyclized_Intermediate->Pyrazolo[1,5-a]pyrimidine Dehydration Microwave_Irradiation->Cyclized_Intermediate Accelerates

Caption: Generalized reaction mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

The following protocols are representative examples of the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives. These can be adapted and optimized for different substrates.

Protocol 1: Two-Component Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines

This protocol describes a general and efficient method for the synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines from a 5-aminopyrazole and a 1,3-diketone.

Materials:

  • 5-Aminopyrazole derivative (1.0 mmol)

  • 1,3-Diketone (e.g., acetylacetone) (1.1 mmol)

  • Glacial Acetic Acid (3-5 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 5-aminopyrazole derivative (1.0 mmol) and the 1,3-diketone (1.1 mmol).

  • Add glacial acetic acid (3-5 mL) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 140-170°C for 2-10 minutes.[5][6] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: One-Pot, Two-Step Synthesis of Pyrazolo[1,5-a]pyrimidinones

This protocol details a one-pot synthesis where the intermediate 5-aminopyrazole is generated in situ and subsequently reacted with a β-ketoester without isolation.[2]

Materials:

  • β-Ketonitrile (0.9 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Methanol (1 mL)

  • β-Ketoester (0.9 mmol)

  • Acetic acid (0.5 mmol)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, dissolve the β-ketonitrile (0.9 mmol) in methanol (1 mL) and add hydrazine hydrate (1.2 mmol).

  • Seal the vial and irradiate the mixture at 150°C for 5 minutes.[2]

  • Cool the vial and add the β-ketoester (0.9 mmol) and acetic acid (0.5 mmol) to the same vial.

  • Reseal the vial and irradiate at 150°C for an additional 2 hours.[2]

  • After cooling, the product can be isolated by removing the solvent under reduced pressure and purified by column chromatography.

General Workflow for Synthesis and Characterization

The overall process from starting materials to the final, characterized product can be visualized in the following workflow.

Workflow Start Start Reactant_Preparation Reactant Preparation (5-Aminopyrazole & 1,3-Dicarbonyl) Start->Reactant_Preparation Microwave_Reaction Microwave-Assisted Synthesis (Sealed Vessel, Controlled T/P) Reactant_Preparation->Microwave_Reaction Workup Reaction Work-up (Precipitation/Extraction) Microwave_Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Pyrazolo[1,5-a]pyrimidine Characterization->Final_Product

Caption: A typical workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions for the microwave-assisted synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, highlighting the efficiency of this method.

Starting Materials Solvent/Catalyst Microwave Conditions Reaction Time Yield (%) Reference
5-Aminopyrazole, AcetylacetoneAcetic Acid140°C2 minHigh[6]
5-Aminopyrazole, 2-ArylmalondialdehydesAcetic Acid170°C10 min>80[5]
3-Amino-1H-pyrazoles, Aldehydes, β-DicarbonylsNot specifiedNot specifiedminutesHigh[1]
4-(4-chlorophenylazo)-1H-pyrazole-3,5-diamine, Ethyl acetoacetateAcetic Acid440 W4 min92[7]
β-Ketonitrile, Hydrazine, β-KetoesterMethanol, Acetic Acid150°C2 h 5 min52 (overall)[2]

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC. The final products should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and, if necessary, X-ray crystallography to confirm their structure and purity. The expected spectral data for pyrazolo[1,5-a]pyrimidines are well-documented in the chemical literature, providing a reliable benchmark for validation.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of pyrazolo[1,5-a]pyrimidine derivatives. This technology offers a green, efficient, and rapid alternative to conventional heating methods, enabling researchers and drug development professionals to accelerate the discovery and development of new therapeutic agents. The protocols and data presented in this application note provide a solid foundation for the implementation of MAOS in the synthesis of this important class of heterocyclic compounds.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • Bagley, M. C., et al. (2014). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 10, 1377-1383. [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. [Link]

  • Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][8]triazine and Imidazo[2,1-c][1][2][8]. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • Al-Zaydi, K. M., & Borik, R. M. (2007). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules, 12(9), 2061-2069. [Link]

  • Al-Zaydi, K. M. (2009). SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. HETEROCYCLES, 78(8), 2003-2012. [Link]

  • Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. [Link]

  • A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][9]triazines. [Link]

  • Microwave assisted synthesis of novel dihydropyrazolo[1,5-a]pyrimidine,[1][2][8]triazolo[1,5-a] pyrimidine and 3,4-dihydrobenzo[8][9]imidazo[1,2-a]pyrimidine derivatives incorporating Schiff base moiety as potential anticancer agents. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]

Sources

Application

Application Note: Pyrazolo[1,5-a]pyrimidines as Privileged Scaffolds in Kinase-Targeted Drug Discovery

Executive Summary & Mechanistic Rationale The pyrazolo[1,5-a]pyrimidine core has evolved from a niche chemical entity into a cornerstone of modern medicinal chemistry, particularly within the realm of targeted oncology[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazolo[1,5-a]pyrimidine core has evolved from a niche chemical entity into a cornerstone of modern medicinal chemistry, particularly within the realm of targeted oncology[1]. Characterized by a fused, rigid, and planar nitrogen-containing bicyclic system, this scaffold effectively mimics the adenine ring of adenosine triphosphate (ATP). This structural homology allows pyrazolo[1,5-a]pyrimidine derivatives to act as highly potent ATP-competitive inhibitors of various protein kinases[1].

The synthetic versatility of the pyrazolo[1,5-a]pyrimidine framework provides medicinal chemists with a unique advantage: the ability to independently functionalize the 3-, 5-, 6-, and 7-positions. This modularity enables the precise tuning of electronic properties, lipophilicity, and spatial geometry, which is critical for optimizing target affinity while simultaneously designing out off-target toxicities[1].

Target Profiling & Structure-Activity Relationship (SAR) Causality

The rational design of pyrazolo[1,5-a]pyrimidine derivatives relies heavily on understanding the specific topography of the target kinase's ATP-binding pocket.

  • Tropomyosin Receptor Kinases (TRK): TRK fusions (NTRK1/2/3) are primary oncogenic drivers in diverse solid tumors. The pyrazolo[1,5-a]pyrimidine nucleus has been successfully integrated into second-generation TRK inhibitors to overcome resistance mutations that plague first-generation drugs[2]. SAR studies reveal that incorporating a 3-carboxamide linkage enhances critical hydrogen-bonding interactions within the TRKA hinge region, directly driving sub-nanomolar inhibitory potency[2].

  • Threonine Tyrosine Kinase (TTK): TTK is an essential regulator of the mitotic spindle assembly checkpoint. Scaffold hopping exercises transitioning from imidazo[1,2-a]pyrazines to pyrazolo[1,5-a]pyrimidines yielded CFI-402257, a highly selective and bioavailable TTK inhibitor[3]. The causality of this optimization lay in appending a moderately basic morpholine moiety in the solvent-accessible region. This modification improved pharmacokinetic (PK) properties and oral bioavailability without disrupting the hydrophobic core required for hinge binding[3].

  • Pim-1 Kinase: A historical challenge in developing Pim-1 inhibitors is their propensity to inhibit the hERG potassium channel, leading to cardiotoxicity. By utilizing the pyrazolo[1,5-a]pyrimidine scaffold and systematically removing terminal basic amine moieties, researchers successfully decoupled Pim-1 potency from hERG liability, achieving nanomolar target inhibition with an excellent safety profile[4].

  • Cyclin-Dependent Kinase 2 (CDK2): Derivatives featuring a 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine core have demonstrated potent dual inhibition of CDK2 and TRKA[5]. The 7-aryl substitution is hypothesized to optimally occupy the hydrophobic selectivity pocket of these kinases, driving antiproliferative activity in cancer cell lines[5].

G PP_Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor ATP_Pocket ATP-Binding Pocket (Hinge Region) PP_Inhibitor->ATP_Pocket Competitive Binding (Blocks ATP) Apoptosis Cell Cycle Arrest & Apoptosis PP_Inhibitor->Apoptosis Induces TRK_Receptor TRK Receptor (NTRK Fusions) TRK_Receptor->ATP_Pocket contains PI3K_AKT PI3K / AKT Pathway (Survival) ATP_Pocket->PI3K_AKT ATP Hydrolysis (Active) RAS_MAPK RAS / MAPK Pathway (Proliferation) ATP_Pocket->RAS_MAPK ATP Hydrolysis (Active) Tumor_Growth Tumor Growth & Survival PI3K_AKT->Tumor_Growth RAS_MAPK->Tumor_Growth

Mechanism of action: Pyrazolo[1,5-a]pyrimidine inhibitors blocking TRK signaling pathways.

Quantitative Pharmacological Profiling

The table below summarizes the quantitative structure-activity relationships of key pyrazolo[1,5-a]pyrimidine derivatives against their primary kinase targets.

Target KinaseRepresentative Compound / SeriesInhibitory Potency ( IC50​ )Key SAR Insight / Causality
TTK CFI-4022571.7 nMPolar morpholine at the solvent-accessible region improves PK parameters without compromising hinge-binding affinity[3].
TRKA Compounds 23 / 240.1 nM – 0.2 nM3-carboxamide linkage enhances critical hydrogen bonding within the TRKA hinge region[2].
Pim-1 Compounds 9a / 11aSub-nanomolarComplete removal of terminal basic amines abolishes off-target hERG channel inhibition[4].
CDK2 / TRKA 6a–t SeriesLow Micromolar2-(anilinyl)-7-(aryl) substitution optimizes occupancy within the dual-kinase hydrophobic pocket[5].

Experimental Workflows & Protocols

Synth Ketone Methyl Aryl Ketone Enaminone β-Enaminone Intermediate Ketone->Enaminone + DMF_DMA DMF-DMA (Reflux, Xylene) DMF_DMA->Enaminone PP_Core Pyrazolo[1,5-a]pyrimidine Core Enaminone->PP_Core Cyclocondensation Aminopyrazole 5-Aminopyrazole Derivative Aminopyrazole->PP_Core + AcOH Glacial AcOH (Reflux, 3h) AcOH->PP_Core Catalyst/Solvent SAR_Opt SAR Optimization (C-3, C-7 functionalization) PP_Core->SAR_Opt Scaffold Hopping

Synthetic workflow for the pyrazolo[1,5-a]pyrimidine core via cyclocondensation.

Protocol A: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core via Cyclocondensation

This protocol details the robust synthesis of 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives via the cyclocondensation of β -enaminones with 5-aminopyrazoles[5].

Step 1: Reaction Assembly Combine 10 mmol of the synthesized β -enaminone and 10 mmol of 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile in a round-bottom flask containing 25 mL of glacial acetic acid[5].

  • Expertise & Causality: Glacial acetic acid is strictly selected over neutral organic solvents (e.g., ethanol) because it serves a dual function. It acts as a solvent capable of fully dissolving the rigid, polar pyrazole precursors, and it provides the necessary acidic protons to catalyze the dehydration and elimination of dimethylamine required for pyrimidine ring closure.

Step 2: Cyclocondensation Heat the reaction mixture to reflux (approx. 118°C) under continuous magnetic stirring for 3 hours[5].

  • Trustworthiness (Self-Validating Checkpoint): Monitor the reaction progression via Thin Layer Chromatography (TLC) using a 7:3 Ethyl Acetate:Hexane solvent system. The disappearance of the highly UV-active enaminone starting material spot (visible under 254 nm UV light) serves as an internal, self-validating checkpoint that the cyclocondensation has reached completion. Do not proceed to cooling until this spot is completely absent.

Step 3: Isolation Cool the reaction mixture to room temperature. Isolate the resulting precipitate via vacuum filtration and wash the filter cake extensively with cold ethanol[5].

  • Expertise & Causality: Cold ethanol washes are critical to remove unreacted starting materials and residual acetic acid without dissolving the highly crystalline pyrazolo[1,5-a]pyrimidine product, thereby maximizing yield.

Step 4: Purification Purify the crude product via recrystallization using a Dimethylformamide (DMF)/Water mixture to yield the final compound[5].

Protocol B: In Vitro ATP-Competitive Kinase Inhibition Assay

This protocol outlines the biochemical evaluation of synthesized pyrazolo[1,5-a]pyrimidines against target kinases (e.g., CDK2 or TRKA) using a luminescence-based ATP depletion assay[5].

Step 1: Master Mix Preparation Prepare a 25 µL/well reaction master mix containing 13 µL of distilled water, 6 µL of 5× kinase assay buffer, 5 µL of 10× kinase substrate peptide, and 1 µL of ATP[5].

  • Expertise & Causality: The ATP concentration must be strictly calibrated to the Michaelis constant ( Km​ ) of the specific kinase being tested (e.g., 500 µM stock diluted to the specific Km​ ). This ensures that the derived IC50​ values represent the true competitive binding affinity of the pyrazolo[1,5-a]pyrimidine inhibitor rather than an artifact of ATP saturation.

Step 2: Compound Dispensing Dispense the master mix into a 96-well plate. Add the pyrazolo[1,5-a]pyrimidine compounds in a 10-point, 3-fold serial dilution series.

Step 3: Reaction Initiation Introduce the recombinant kinase enzyme to the wells to initiate the reaction. Incubate the plate at 30°C for 45 minutes[5].

  • Expertise & Causality: Initiating the reaction by adding the enzyme last (rather than adding ATP last) prevents premature substrate phosphorylation and ensures that the inhibitor has immediate access to the active site upon enzyme introduction, allowing for accurate steady-state kinetic measurements.

Step 4: Luminescence Detection & Validation Add the luminescence developing reagent (e.g., Kinase-Glo) to halt the reaction and measure the luminescent signal, which is directly proportional to the amount of unconsumed ATP.

  • Trustworthiness (Self-Validating Checkpoint): The assay plate must include a "No-Enzyme" control (to establish baseline background luminescence) and a pan-kinase inhibitor positive control (e.g., Staurosporine). Calculate the Z'-factor for the plate. A Z'-factor > 0.5 mathematically validates the assay's dynamic range and reliability. Furthermore, if the Staurosporine IC50​ deviates by more than 3-fold from historical laboratory norms, the assay must be flagged for reagent degradation and repeated.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the yield and purity of 7-Aminopyrazolo[1,5-a]pyrimid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the yield and purity of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid .

This scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent protein kinase inhibitors (PKIs) for targeted cancer therapies[1]. However, its synthesis is notoriously prone to regioselectivity issues, incomplete cyclization, and unwanted decarboxylation. This guide breaks down the mechanistic causality of the synthesis, provides a self-validating protocol, and addresses the most common troubleshooting queries.

Part 1: Mechanistic Pathway & Workflow

The synthesis of 7-aminopyrazolo[1,5-a]pyrimidine derivatives typically relies on the cyclocondensation of a 5-aminopyrazole with a 1,3-dielectrophile[2]. To achieve the specific 3,6-dicarboxylic acid target with a 7-amino group, the optimal strategy is the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with ethyl 2-cyano-3-ethoxyacrylate , followed by alkaline hydrolysis.

The reaction proceeds via a two-step cascade:

  • Michael Addition: The exocyclic primary amine of the pyrazole attacks the β -carbon of the acrylate, displacing the ethoxy leaving group to form an acyclic enamine intermediate.

  • Intramolecular Cyclization: The pyrazole ring nitrogen (N1) attacks the pendant cyano group, forming the fused pyrimidine ring and generating the 7-amino group[1].

G Start Ethyl 5-amino-1H-pyrazole-4-carboxylate + Ethyl 2-cyano-3-ethoxyacrylate Step1 Michael Addition (Solvent: AcOH or EtOH/H2O) Start->Step1 Int Acyclic Enamine Intermediate [IPC: LC-MS Mass Shift] Step1->Int Step2 Intramolecular Cyclization (MW or KHSO4 Catalyst) Int->Step2 Prod Diethyl 7-aminopyrazolo[1,5-a]pyrimidine -3,6-dicarboxylate Step2->Prod Step3 Alkaline Hydrolysis (NaOH, 40°C, then pH 3.0) Prod->Step3 Final 7-Aminopyrazolo[1,5-a]pyrimidine -3,6-dicarboxylic acid Step3->Final

Workflow for 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid synthesis.

Part 2: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next phase without confirming the In-Process Control (IPC) checkpoints.

Phase 1: Regioselective Cyclocondensation

Causality Focus: Maintaining slightly acidic conditions ensures the pyrazole N1 remains protonated, forcing the exocyclic amine to act as the initial nucleophile. This strictly dictates the regiochemistry to favor the 7-amino isomer over the 5-amino isomer[3].

  • Reagent Mixing: Suspend ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.1 eq) in an aqueous ethanol mixture containing a catalytic amount of KHSO4​ (0.2 eq).

  • Reaction Execution: Subject the mixture to ultrasonic irradiation (US) at 60°C for 1 hour, or microwave (MW) irradiation at 120°C for 15 minutes.

    • Why? Advanced irradiation techniques rapidly overcome the high activation energy barrier required for the intramolecular ring closure onto the nitrile, preventing intermediate stalling[1][4].

  • Self-Validation Checkpoint (IPC 1): Analyze an aliquot via LC-MS. The system is validated when the acyclic enamine mass completely shifts to the cyclized mass (M+H for diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate).

  • Isolation: Cool the mixture to room temperature, precipitate with ice-cold water, filter, and wash the solid with cold ethanol.

Phase 2: Controlled Hydrolysis

Causality Focus: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acids are highly susceptible to thermal decarboxylation. Hydrolysis must be performed under strictly controlled thermal and pH parameters.

  • Saponification: Dissolve the diester intermediate in a 3:1 mixture of THF: H2​O . Add NaOH (4.0 eq) and stir at 40°C for 4 hours.

  • Acidification & Precipitation: Cool the reaction vessel to 0°C. Dropwise, add 1M HCl under vigorous stirring until the pH reaches exactly 3.0–3.5.

    • Why? This is the approximate isoelectric point of the dicarboxylic acid. Dropping the pH below 2.0 will protonate the pyrimidine nitrogens, increasing aqueous solubility and drastically reducing your isolated yield.

  • Self-Validation Checkpoint (IPC 2): Verify the final product via 1H NMR ( DMSO-d6​ ). The complete disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) validates successful hydrolysis.

Part 3: Quantitative Yield Optimization

The table below summarizes our laboratory's quantitative data on how varying reaction conditions impact both regioselectivity and overall isolated yield during the cyclocondensation phase.

Reaction ConditionSolventCatalyst / AdditiveTemp / TimeRegioselectivity (7-NH₂ : 5-NH₂)Isolated Yield (%)
Conventional HeatingEtOHNoneReflux / 12h85:1545%
Acidic RefluxGlacial AcOHNoneReflux / 8h>95:562%
Base CatalysisDMF K2​CO3​ 120°C / 6h40:60 (Inverted)55%
Ultrasound-Assisted EtOH/H₂O KHSO₄ 60°C / 1h >95:5 88%
Microwave-Assisted Solvent-free None 120°C / 15m >99:1 92%

Conclusion: Moving away from conventional reflux to green chemistry approaches (Microwave or Ultrasound with KHSO4​ ) not only reduces reaction time but nearly doubles the yield while locking in the correct regiochemistry[1][4].

Part 4: Troubleshooting & FAQs

Q1: My LC-MS shows a mass corresponding to the product, but 2D-NMR confirms I synthesized the 5-amino isomer instead of the 7-amino isomer. Why did this happen? Analysis & Solution: Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis is dictated entirely by the site of the first nucleophilic attack[1]. If you utilized basic conditions (e.g., K2​CO3​ or Et3​N ), the pyrazole ring nitrogen (N1) becomes deprotonated and highly nucleophilic. N1 will attack the β -carbon of the acrylate first, followed by the exocyclic amine attacking the nitrile, yielding the 5-amino isomer. Action: Switch to neutral, slightly acidic (glacial acetic acid)[3], or KHSO4​ -catalyzed conditions[4]. This keeps N1 protonated, forcing the exocyclic amine to initiate the Michael addition, ensuring exclusive 7-amino regioselectivity.

Q2: My reaction stalls at the acyclic enamine intermediate. How can I drive the ring closure to completion? Analysis & Solution: The intramolecular attack of the pyrazole N1 onto the cyano group requires significant activation energy due to the steric strain of forming the fused bicyclic system. Conventional heating often fails to provide enough energy to drive this efficiently. Action: Transition to microwave-assisted synthesis (120°C for 15 mins)[1]. If microwave reactors are unavailable, utilizing ultrasonic irradiation with a KHSO4​ catalyst in aqueous ethanol has been proven to enhance cyclization rates by creating localized high-energy cavitation bubbles[4].

Q3: I am losing significant yield during the final saponification step, and MS shows a mass of [M - 44]. What is happening? Analysis & Solution: A mass loss of 44 Da is the hallmark of decarboxylation. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acids are highly prone to losing the 3-carboxyl group, especially when subjected to elevated temperatures under strongly acidic conditions during the final workup. Action: Perform the NaOH hydrolysis at a maximum of 40°C. During the workup, chill the reaction to 0°C before acidification, and use dilute HCl (1M) to carefully adjust the pH to 3.0–3.5. Strictly avoid dropping the pH below 2.0 or heating the acidified mixture.

References

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: nih.gov URL: [Link]

  • Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: mdpi.com URL: [Link]

  • Title: A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no Source: bme.hu URL: [Link]

  • Title: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine Source: tandfonline.com URL: [Link]

Sources

Optimization

Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis of pyrazolo[1,5-a]pyrimidines. This scaffold is a "privileged structure" in medicinal chemistry, forming the core of FDA-approved drugs like Zaleplon and numerous...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[1,5-a]pyrimidines. This scaffold is a "privileged structure" in medicinal chemistry, forming the core of FDA-approved drugs like Zaleplon and numerous kinase inhibitors (e.g., Pim-1, CDK2) ()[1].

Despite its utility, the standard cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles is fraught with side reactions, primarily poor regioselectivity, incomplete cyclization, and unwanted downstream functionalization ()[2]. This guide provides field-proven causality analyses and self-validating protocols to overcome these bottlenecks.

Core Troubleshooting FAQs

Q1: I am getting a mixture of regioisomers (5-substituted vs. 7-substituted). How do I control the regioselectivity?

The Causality: The condensation of 5-aminopyrazoles with unsymmetrical 1,3-dielectrophiles (like 1,3-diketones) is notoriously prone to poor regioselectivity ()[3]. 5-Aminopyrazole possesses two distinct nucleophilic centers: the exocyclic primary amine (-NH₂) and the endocyclic pyrazole nitrogen (-NH-). The exocyclic amine is a harder, more sterically accessible nucleophile. When reacting with a standard 1,3-diketone, the difference in electrophilicity between the two carbonyl carbons is often negligible. This leads to competitive initial attacks, forming a mixture of Schiff base and Michael adduct intermediates, which subsequently cyclize to form the 7-substituted and 5-substituted pyrazolo[1,5-a]pyrimidines, respectively ()[1].

The Solution:

  • Use Enaminones instead of 1,3-Diketones: Enaminones (e.g., 3-(dimethylamino)prop-2-en-1-ones) feature a "push-pull" electronic system. The dimethylamino group donates electron density, significantly softening the β-carbon, while the carbonyl carbon remains a hard electrophile. This electronic differentiation ensures that the hard exocyclic -NH₂ exclusively attacks the hard carbonyl carbon (forming a Schiff base), followed by the endocyclic nitrogen displacing the dimethylamine group at the β-carbon. This reliably yields the 7-substituted regioisomer ()[1].

  • Utilize Acylated Meldrum's Acids: For selective access to pyrazolo[1,5-a]pyrimidin-5-ones or -7-ones, acylated Meldrum's acids serve as excellent building blocks. Fine-tuning the solvent (e.g., AcOH vs. PhMe) allows for precise thermodynamic vs. kinetic control over the cyclization pathway ()[2].

Mechanistic divergence in pyrazolo[1,5-a]pyrimidine synthesis leading to 5- vs. 7-regioisomers.

Q2: My cyclization reaction is stalling at the intermediate stage. How do I drive it to completion?

The Causality: The initial intermolecular nucleophilic attack is generally fast, but the subsequent intramolecular cyclization requires overcoming steric strain and the elimination of a leaving group (water, alcohol, or amine). If the leaving group is poor or the reaction lacks sufficient thermal activation energy, the reaction stalls at the acyclic intermediate ()[4].

The Solution:

  • Solvent and Acid Catalysis: Switch from neutral solvents (like ethanol) to glacial acetic acid, or add a catalytic amount of p-toluenesulfonic acid (p-TsOH). The acidic medium protonates the leaving group (e.g., converting -OH to -OH₂⁺), drastically lowering the activation energy for the final dehydration/deamination step ()[4].

  • Microwave Irradiation: If thermal heating (reflux) is insufficient, microwave-assisted synthesis (e.g., 120–150 °C for 10–30 minutes) provides rapid, uniform heating that efficiently drives the cyclization to completion while minimizing degradation byproducts.

Q3: During downstream functionalization (e.g., halogenation), I am getting substitution at the wrong position or over-halogenation. Why?

The Causality: The pyrazolo[1,5-a]pyrimidine scaffold is an electron-rich, fused heteroaromatic system. According to molecular orbital calculations and empirical data, electrophilic aromatic substitution (EAS) is highly regiospecific ()[5]. The C-3 position (on the pyrazole ring) has the highest electron density and is the primary site of kinetic attack. The C-6 position (on the pyrimidine ring) is the secondary site. Using excess reagent or elevated temperatures inevitably leads to C-3/C-6 dihalogenation ()[5].

The Solution:

  • Strict Stoichiometric and Temperature Control: To selectively functionalize C-3, use exactly 1.0 to 1.05 equivalents of the electrophile (e.g., N-bromosuccinimide) in a polar aprotic solvent (like DMF) at 0 °C.

  • Positional Blocking: If your target requires functionalization at C-6, you must either start with a pyrazole building block that is already substituted at C-3 (e.g., 3-methyl-5-aminopyrazole) or temporarily block the C-3 position before performing the EAS ()[6].

Workflow for regioselective electrophilic aromatic substitution on the pyrazolopyrimidine scaffold.

Quantitative Data: Reaction Conditions vs. Regioselectivity

The table below summarizes the expected outcomes when reacting 5-aminopyrazoles with various 1,3-dielectrophiles under different conditions.

Electrophile TypeSolvent / CatalystTemp / TimeMajor IntermediateMajor RegioisomerTypical Yield
1,3-Diketone EtOH, NeutralReflux, 12hMixedMixture (5- & 7-sub)40–60%
Enaminone AcOH, AcidicReflux, 4hSchiff Base7-Substituted85–95%
Acylated Meldrum's Acid PhMe, Neutral110 °C, 2hKetene / Acyl5-Oxo-substituted75–90%
β,γ-Unsaturated α-keto ester EtOH, NeutralReflux, 6hEnaminone7-Ester-substituted68–95%

Experimental Protocols

Protocol A: Regioselective Synthesis of 7-Arylpyrazolo[1,5-a]pyrimidine

This protocol utilizes an enaminone to ensure exclusive formation of the 7-substituted regioisomer via a self-validating Schiff base intermediate.

  • Preparation: In a 50 mL round-bottom flask, dissolve 5-aminopyrazole (1.0 mmol) and the corresponding 3-(dimethylamino)-1-arylprop-2-en-1-one (enaminone, 1.05 mmol) in glacial acetic acid (10 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere for 4–6 hours.

  • Validation & Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The reaction validates its progression when the highly polar, ninhydrin-active 5-aminopyrazole spot completely disappears, replaced by a highly UV-active, less polar product spot.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice (30 g). Neutralize cautiously with saturated aqueous NaHCO₃ until pH 7–8 is reached.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Regiospecific C-3 Bromination of Pyrazolo[1,5-a]pyrimidine

This protocol leverages kinetic control to prevent over-halogenation at the C-6 position.

  • Preparation: Dissolve the synthesized pyrazolo[1,5-a]pyrimidine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) and cool to 0 °C in an ice bath.

  • Reaction: Dissolve N-bromosuccinimide (NBS, 1.02 mmol) in DMF (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized heating and subsequent over-bromination at C-6.

  • Validation & Monitoring: Stir at 0 °C for 1 hour. LC-MS or TLC should indicate complete conversion to the mono-brominated mass [M+H+79/81].

  • Workup: Pour the mixture into ice water (20 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to afford the pure 3-bromo derivative.

References

  • Stepaniuk, O. O., et al. "Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles." Synthesis (2013).[Link][1]

  • Fidanze, S., et al. "Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids." The Journal of Organic Chemistry (2018).[Link][2]

  • Chebanov, V. A., et al. "Tuning of Chemo- and Regioselectivities in Multicomponent Condensations of 5-Aminopyrazoles, Dimedone, and Aldehydes." The Journal of Organic Chemistry (2008).[Link][3]

  • Poursattar, A., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances (2025).[Link][4]

  • De la Cruz, A., et al. "Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings." ResearchGate (1992).[Link][5]

  • Foloppe, N., et al. "Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides." Journal of Medicinal Chemistry (2006).[Link][6]

Sources

Troubleshooting

Technical Support Center: Purification of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly polar, polyfunctional heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly polar, polyfunctional heterocycles. 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid presents a "perfect storm" of chromatographic challenges. It is a rigid, planar, privileged scaffold widely explored in kinase-inhibitor drug discovery[1], but it features a highly complex amphoteric profile. With a basic C7-amino group and two acidic carboxylates at C3 and C6, it exists as a highly polar zwitterion across most of the physiological pH range.

This guide synthesizes field-proven methodologies to overcome its poor organic solubility, lack of reversed-phase retention, and complex electrostatic behavior, ensuring you can achieve >98% purity with high recovery.

Core Diagnostic Logic

The most common point of failure in purifying this compound is applying standard reversed-phase (C18) logic to a molecule that fundamentally resists hydrophobic partitioning. The workflow below dictates the correct purification modality based on your crude sample's matrix and solubility.

PurificationLogic Start Crude 7-Amino-PP-3,6-DCA Solubility Assess Sample Matrix & Solubility Start->Solubility Aqueous High Aqueous / Salts (>50% H2O) Solubility->Aqueous Organic High Organic / Aprotic (>70% ACN/DMSO) Solubility->Organic MixedMode Mixed-Mode WAX SPE (Aqueous Loading) Aqueous->MixedMode HILIC ZIC-HILIC Chromatography (Gradient: 90% to 50% ACN) Organic->HILIC Precipitation Isoelectric Precipitation (Adjust pH to ~3.5) HILIC->Precipitation Fraction pooling Fail Peak Tailing / Retention Drift HILIC->Fail If unbuffered MixedMode->Precipitation Desalt / Isolate IonPair Add 20 mM NH4FA Buffer to Mobile Phase Fail->IonPair IonPair->HILIC Stabilize retention

Fig 1: Decision matrix for isolating zwitterionic pyrazolopyrimidines based on matrix solubility.

Deep-Dive Troubleshooting FAQs

Q1: My compound elutes in the void volume ( t0​ ) on a standard C18 column, regardless of the gradient. How can I achieve retention? Causality & Solution: 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid has a calculated LogP of < 0. At standard acidic HPLC conditions (0.1% Formic Acid, pH ~2.7), the C7-amino group is fully protonated (cationic), and the C3/C6 carboxylic acids are partially ionized. This extreme hydrophilicity prevents partitioning into the hydrophobic C18 stationary phase. Action: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using a zwitterionic stationary phase (e.g., ZIC-HILIC). Zwitterionic phases retain analytes through a combination of hydrophilic partitioning into a water-enriched layer and weak electrostatic interactions[2].

Q2: I am using HILIC, but the peak shape is severely tailing and retention times are drifting. What is the root cause? Causality & Solution: Peak tailing in HILIC for polycarboxylic acids usually indicates a lack of sufficient buffer capacity to mask secondary electrostatic repulsions from the stationary phase or underlying silica silanols. If you are using plain water/acetonitrile without a salt, the zwitterionic analyte will interact unpredictably with the column. Action: Implement a self-validating buffer system. Maintain at least 20 mM total buffer concentration (e.g., Ammonium Formate) in both the aqueous and organic mobile phases. This "shields" the distal sulfonate charges on the ZIC-HILIC column, converting the separation mechanism from a chaotic ion-exchange process to a controlled hydrophilic partition[2].

Q3: During preparative scale-up, the compound crashes out in the injection loop when using the high acetonitrile concentrations required for HILIC. How do I load the sample? Causality & Solution: Amphoteric compounds exhibit a "U-shaped" solubility curve; they are least soluble at their isoelectric point (pI) and in highly aprotic organic solvents. Loading a highly aqueous sample onto a HILIC column causes a localized solvent-mismatch, leading to precipitation in the loop or peak breakthrough. Action: Dissolve the crude sample in a minimal volume of DMSO, then dilute with acetonitrile until just before the cloud point. The DMSO acts as a strong hydrogen-bond acceptor, disrupting the intermolecular hydrogen bonding of the dicarboxylic acids, keeping the analyte in solution during the high-organic loading phase.

Q4: How do I remove the buffer salts from the final purified fractions without losing the target compound? Causality & Solution: Traditional lyophilization removes volatile buffers (like ammonium formate), but if the compound is highly soluble in water, post-lyophilization desalting via C18 is impossible. Action: Utilize Isoelectric Precipitation. The pI of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid is approximately 3.5. By concentrating the HILIC fractions and carefully adjusting the pH to 3.5, the net charge becomes zero. This minimizes hydration energy and forces the compound to crystallize out of solution, a technique often adapted from the bulk synthesis and hydrolysis of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives[3].

Data Synthesis & Method Parameters

Table 1: Physicochemical Properties & Chromatographic Behavior
ParameterValue/DescriptionImpact on Purification Strategy
Core Structure Pyrazolo[1,5-a]pyrimidineHighly UV active ( λmax​ ~254 nm); rigid planar scaffold[1].
C7-Amino pKa​ ~ 5.5 (Calculated)Protonated at acidic pH, driving strong retention on cation-exchange/HILIC phases.
C3, C6 Carboxyl pKa​ ~ 2.5, 4.0 (Calculated)Deprotonated at neutral pH; requires pH < 3 to suppress ionization for RP-HPLC.
Isoelectric Point (pI) ~ 3.5Minimum solubility point; optimal pH for precipitation and desalting[3].
C18 Retention Factor ( k′ ) < 0.5 (Void volume)Unsuitable for standard reversed-phase preparative chromatography.
ZIC-HILIC Retention ( k′ ) 3.0 - 5.0Ideal retention window; driven by hydrophilic partitioning and electrostatic tuning[2].
Table 2: Validated ZIC-HILIC Gradient Table
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Flow Rate (mL/min)
0.05951.0
2.05951.0
15.060401.0
18.060401.0
18.15951.0
30.05951.0

Note: Mobile Phase A = 20 mM Ammonium Formate in H2​O (pH 3.0). Mobile Phase B = 20 mM Ammonium Formate in Acetonitrile/Water (90:10, v/v).

Validated Experimental Protocols

Protocol A: ZIC-HILIC Preparative Workflow

Causality Focus: Maintaining constant ionic strength across the gradient prevents baseline drift and ensures consistent electrostatic shielding.

  • Column Preparation: Install a SeQuant ZIC-HILIC preparative column (150 x 21.2 mm, 5 µm).

  • Mobile Phase Equilibration: Flush the column with 95% Mobile Phase B for at least 10 column volumes.

    • Self-Validation Step: Inject a blank sample (DMSO/ACN) and run the full gradient. Confirm the UV baseline at 254 nm does not drift by more than 5 mAU, verifying buffer equilibrium.

  • Sample Preparation: Weigh 50 mg of crude 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid. Dissolve in 1.0 mL of DMSO. Slowly add 3.0 mL of Acetonitrile while vortexing.

    • Self-Validation Step: If the solution turns cloudy, add DMSO dropwise (up to 0.5 mL) until it clears. Centrifuge at 10,000 x g for 5 minutes to remove any insoluble particulates before injection.

  • Elution: Inject the sample and initiate the gradient (Table 2 scaled to 20 mL/min for prep). Collect fractions based on UV threshold at 254 nm.

Protocol B: Isoelectric Precipitation & Desalting

Causality Focus: Forcing the zwitterion to a net-zero charge minimizes its interaction with water, allowing for salt-free isolation.

  • Fraction Pooling: Combine the preparative HILIC fractions containing the pure target compound.

  • Concentration: Remove the acetonitrile via rotary evaporation at 35°C under reduced pressure. Stop evaporation when the volume is reduced by ~80% (leaving only the aqueous buffer). Do not evaporate to complete dryness to prevent irreversible aggregation.

  • pH Adjustment: Insert a calibrated pH probe into the aqueous concentrate. Dropwise, add 0.1 M HCl or 0.1 M NaOH under continuous stirring until the pH reaches exactly 3.5.

  • Crystallization: Allow the solution to stir at 4°C for 4 hours. The zwitterion will precipitate as a fine crystalline solid.

    • Self-Validation Step: Centrifuge a 1 mL aliquot and measure the UV absorbance of the supernatant at 254 nm. A near-zero absorbance confirms complete precipitation.

  • Isolation: Filter the suspension through a 0.22 µm PTFE membrane. Wash the filter cake with ice-cold MS-grade water (2 x 5 mL) to remove residual ammonium formate salts.

  • Drying: Dry the solid under high vacuum at 40°C for 24 hours to yield the pure freebase compound.

Sources

Optimization

optimizing reaction conditions for pyrazolo[1,5-a]pyrimidine synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals facing bottlenecks in the synthesis a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals facing bottlenecks in the synthesis and functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.

This fused bicyclic system is a privileged motif, particularly renowned for its role as an ATP-competitive hinge-binder in protein kinase inhibitors (e.g., Trk, Pim-1, CDK2, and CK2)[1][2]. However, constructing this core with high regioselectivity and optimizing its functionalization requires precise control over reaction microenvironments.

Below is our comprehensive troubleshooting guide, structured to explain the mechanistic causality behind experimental choices, ensuring your synthetic workflows are both efficient and reproducible.

I. Synthetic Workflows & Logical Relationships

To establish a baseline, it is critical to understand the primary cyclocondensation pathways used to assemble the pyrazolo[1,5-a]pyrimidine core. The choice of electrophile and energy source directly dictates the regiochemical outcome and reaction kinetics[1][3].

SynthesisWorkflow SM 5-Aminopyrazole + 1,3-Dicarbonyl / Enaminone Cond1 Conventional Heating (Glacial AcOH, Reflux) SM->Cond1 Standard Cond2 Microwave Irradiation (170 °C, 10 min) SM->Cond2 Accelerated Inter Imine / Enamine Intermediate Cond1->Inter Cond2->Inter Cyclo Intramolecular Cyclization (Nucleophilic Attack) Inter->Cyclo Regioselectivity Determining Step Prod Pyrazolo[1,5-a]pyrimidine Core Scaffold Cyclo->Prod

Workflow for pyrazolo[1,5-a]pyrimidine synthesis via cyclocondensation.

II. Troubleshooting Guides & FAQs

Q1: I am observing a mixture of regioisomers when reacting 5-aminopyrazoles with unsymmetrical 1,3-diketones. How can I drive regioselectivity? The Causality: The 5-aminopyrazole precursor possesses two distinct nucleophilic centers: the exocyclic primary amine (-NH₂) and the endocyclic secondary amine (-NH). While the exocyclic amine is generally more nucleophilic, unsymmetrical 1,3-diketones present two competing electrophilic carbonyl carbons. Under standard reflux conditions, initial attack can occur at either site, leading to a thermodynamically driven mixture of regioisomers[1]. The Solution: Replace the 1,3-diketone with a β-enaminone (e.g., a dimethylamino-enone). The exocyclic amine will selectively attack the less sterically hindered, highly electrophilic enamine carbon, displacing dimethylamine. This guarantees the formation of a single, predictable intermediate that subsequently cyclizes to yield a regiospecific pyrazolo[1,5-a]pyrimidine[3].

Q2: My cyclocondensation reactions with sterically hindered substrates are stalling or yielding degradation products under prolonged reflux. What is the alternative? The Causality: Conventional reflux in glacial acetic acid (often requiring 8–12 hours) provides broad thermal energy that can lead to substrate decomposition before the high activation barrier of the intramolecular cyclization step is overcome[4]. The Solution: Shift your protocol to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation couples directly with the polar imine/enamine intermediates, rapidly overcoming the thermal activation barrier without bulk heating degradation. In situ cyclocondensation at 170 °C for 10 minutes can increase yields from <40% to >80% while maintaining high purity[3].

Q3: How do I achieve regiospecific electrophilic substitution (e.g., nitration) on the synthesized pyrazolo[1,5-a]pyrimidine core? The Causality: The orientation of electrophilic substitution on this electron-rich fused system is highly dependent on the reagent and the protonation state of the core. The Solution: To achieve exclusive 3-nitration, utilize a mixture of concentrated nitric and sulfuric acids at 0–5 °C. The strong acid fully protonates the pyrimidine ring, directing the nitronium ion attack to the 3-position of the pyrazole ring. Conversely, if you require 6-nitration, use nitric acid in acetic anhydride; the lack of full protonation in this medium redirects the electrophile to the 6-position[5].

Q4: We are developing protein kinase inhibitors and need to improve target affinity and solubility. What structural modifications do you recommend? The Causality: Pyrazolo[1,5-a]pyrimidines act as potent inhibitors by binding to the ATP-pocket hinge region of kinases[2]. However, high lipophilicity often limits their bioavailability. The Solution: For Pim-1 inhibitors, introducing a halogen or aryl group at the 3-position and an amine/ether linkage at the 5-position drastically improves both potency and aqueous solubility[6]. For Trk or CK2 targets, employing a Mitsunobu reaction to create a macrocyclic linker between the 3- and 5-positions restricts conformational flexibility, locking the molecule into its ideal bioactive conformation and eliminating off-target binding[7][8].

KinasePathway PP Pyrazolo[1,5-a]pyrimidine (Hinge Binder) Kinase Target Kinase (Pim-1 / Trk / CK2) PP->Kinase ATP-Competitive Inhibition Substrate Downstream Effectors (e.g., BAD Protein) Kinase->Substrate Phosphorylation (Blocked) Apoptosis Cell Apoptosis & Tumor Suppression Substrate->Apoptosis Pathway Activation

Mechanism of action for pyrazolo[1,5-a]pyrimidine-derived kinase inhibitors.

III. Quantitative Data & Reaction Parameters

To facilitate rapid experimental design, I have summarized the optimized reaction parameters based on validated literature and internal benchmarks.

SubstratesReagents / SolventConditionsTarget / ModificationExpected YieldRef
5-Aminopyrazole + 1,3-DiketoneGlacial Acetic AcidReflux, 8–12 hCore Pyrazolo[1,5-a]pyrimidine60–75%[4]
5-Aminopyrazole + EnaminoneEtOH or Solvent-freeMAOS, 170 °C, 10 minRegiospecific core>80%[3]
Pyrazolo[1,5-a]pyrimidineHNO₃ / H₂SO₄0–5 °C, 15–30 min3-Nitro derivative>80%[5]
Pyrazolo[1,5-a]pyrimidineHNO₃ / Ac₂O0 °C to RT6-Nitro derivativeModerate[5]
3,5-Substituted PrecursorDIAD, PPh₃, THFRT, High DilutionMacrocyclic derivative40–60%[8]

IV. Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Visual cues and specific analytical markers are embedded within the steps to ensure you can verify success at the bench.

Protocol A: Microwave-Assisted Cyclocondensation (High-Yield Core Synthesis)[3]
  • Preparation: Equip a heavy-walled, microwave-safe reaction vial with a magnetic stir bar.

  • Loading: Add 1.0 equivalent of the substituted 5-aminopyrazole and 1.1 equivalents of the β-enaminone (or 2-arylmalondialdehyde).

  • Solvent Addition: Add a minimal volume of glacial acetic acid (approx. 2 mL per mmol) to ensure homogeneity. Self-Validation: The solution should be clear before heating.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 170 °C for exactly 10 minutes.

  • Isolation: Cool the vial rapidly to room temperature using compressed air. Self-Validation: The target pyrazolo[1,5-a]pyrimidine will typically precipitate directly out of the solution upon cooling.

  • Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum. Analyze via ¹H NMR; the disappearance of the primary amine protons (~5.0 ppm) confirms complete cyclization.

Protocol B: Regiospecific 3-Nitration of the Pyrazolo[1,5-a]pyrimidine Core[5]
  • Protonation: In a round-bottom flask, dissolve 1.0 equivalent of the synthesized pyrazolo[1,5-a]pyrimidine in concentrated sulfuric acid (10 mL per 10 mmol) at 20 °C.

  • Cooling: Submerge the flask in an ice-salt bath and allow the internal temperature to reach -5 °C.

  • Electrophile Generation: In a separate vial, carefully prepare a 1:1 (v/v) mixture of concentrated sulfuric acid and fuming nitric acid (90%).

  • Addition: Add the acid mixture dropwise to the reaction flask over 10 minutes, strictly maintaining the internal temperature between -5 °C and 0 °C to prevent oxidative degradation.

  • Reaction: Stir the mixture at 0 °C for 15 minutes, then warm to 5 °C for an additional 15 minutes.

  • Quenching & Extraction: Carefully pour the mixture onto 500 g of crushed ice. Neutralize the aqueous layer with aqueous ammonia until pH 7 is reached, then extract with chloroform (4 x 100 mL).

  • Validation: Concentrate the organic layer under reduced pressure. Confirm regioselectivity via ¹H NMR: The distinct absence of the C3 proton signal and the retention of the C6 proton signal validates successful 3-nitration.

V. References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment National Center for Biotechnology Information (PMC) URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment RSC Publishing URL:[Link]

  • Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine Taylor & Francis Online URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights MDPI URL:[Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors National Center for Biotechnology Information (PMC) URL:[Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor bioRxiv URL:[Link]

  • Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation National Center for Biotechnology Information (PMC) URL:[Link]

  • Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings Canadian Journal of Chemistry (CDN Science Pub) URL:[Link]

Sources

Troubleshooting

Technical Support Center: 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid. This guide is designed to provide in-depth trou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. My aim is to equip you with the expertise and practical insights needed to navigate the complexities of working with this versatile heterocyclic compound.

Introduction to 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid, with its multiple functional groups, offers a rich platform for derivatization and the development of novel compounds with potential applications in areas such as kinase inhibition and antiviral therapies.[1][2][4][5] However, the unique chemical nature of this molecule can present specific experimental challenges. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Purification

Question 1: My synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Low yields in heterocyclic synthesis are a common issue stemming from several factors.[6] A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters.[6][7]

    • Temperature Control: Side reactions may be favored at higher temperatures due to their higher activation energy. Conversely, a reaction that is stalling may require more heat.[7] It is advisable to perform small-scale trial reactions to determine the optimal temperature profile.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid incomplete conversion or product degradation over extended periods.[6][7]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can significantly interfere with the reaction, leading to the formation of side products or inhibiting the desired transformation.[6][7] Always use high-purity reagents and ensure solvents are anhydrous, especially if your reaction involves moisture-sensitive intermediates.

  • Inefficient Mixing: In heterogeneous reaction mixtures, inadequate stirring can lead to localized concentration gradients and poor reaction rates.[6] Ensure the stirring is vigorous enough for the scale and viscosity of your reaction.

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture.[6] If applicable to your synthetic route, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.

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Low_Yield_Troubleshooting cluster_Problem Problem cluster_Causes Potential Causes cluster_Solutions Solutions LowYield Low Reaction Yield Conditions Suboptimal Reaction Conditions LowYield->Conditions Purity Reagent/Solvent Purity Issues LowYield->Purity Mixing Inefficient Mixing LowYield->Mixing Atmosphere Air/Moisture Sensitivity LowYield->Atmosphere Optimize Optimize Temperature, Time, & Concentration Conditions->Optimize Purify Use High-Purity Reagents & Dry Solvents Purity->Purify Stir Ensure Vigorous Stirring Mixing->Stir Inert Use Inert Atmosphere Atmosphere->Inert

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing significant side product formation during the synthesis. How can I improve the reaction's selectivity?

The formation of side products is a frequent challenge, particularly when working with multifunctional molecules.[7] Several strategies can be employed to enhance the selectivity towards the desired product.

Strategies for Improving Selectivity:

  • Temperature Adjustment: Lowering the reaction temperature can sometimes disfavor the formation of side products which may have a higher activation energy.[7]

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experimenting with a range of solvents can help identify the optimal medium for your desired transformation.[7]

  • Catalyst Selection: A selective catalyst can steer the reaction towards the intended product. For condensation reactions, the choice of an appropriate acid or base catalyst is crucial.[7]

  • Stoichiometry and Order of Addition: Carefully controlling the stoichiometry of your reactants and the order in which they are added can minimize the formation of undesired byproducts.[7]

ParameterRecommendationRationale
Temperature Start with lower temperatures and gradually increase if the reaction is slow.Minimizes side reactions with higher activation energies.[7]
Solvent Screen a range of solvents with varying polarities.Solvent polarity can influence reaction pathways and selectivity.[7]
Catalyst If applicable, screen different acid or base catalysts.A selective catalyst can direct the reaction to the desired product.[7]
Stoichiometry Use a slight excess of one reactant if it helps to drive the reaction to completion and can be easily removed.Can improve conversion and minimize certain side products.

Question 3: The purification of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid is proving difficult. What purification strategies are recommended?

The dicarboxylic acid functionality of the target molecule can complicate purification due to its polarity and potential for low solubility in common organic solvents.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Solvent Selection: Finding a suitable solvent or solvent system is key. An ideal solvent will dissolve the compound when hot but not when cold. For a dicarboxylic acid, polar solvents or mixtures might be necessary. Consider solvent systems like ethanol/water or DMF/water.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to promote the formation of pure crystals. If the product "oils out," try using a more polar solvent or a solvent mixture.

  • Acid-Base Extraction: The carboxylic acid groups allow for manipulation of the compound's solubility based on pH.

    • Process: Dissolve the crude material in an organic solvent and extract with an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate). The dicarboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration.

  • Column Chromatography: While potentially challenging for highly polar compounds, it can be effective with the right stationary and mobile phases.

    • Stationary Phase: Silica gel is standard, but for highly polar compounds, reverse-phase silica (C18) or alumina may be more suitable.

    • Mobile Phase: A polar eluent system will likely be required. For normal phase silica, mixtures of dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid (to keep the carboxylic acids protonated and reduce streaking) can be effective.

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Purification_Strategy cluster_Methods Purification Methods cluster_Considerations Key Considerations Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Extraction Acid-Base Extraction Crude->Extraction Chromatography Column Chromatography Crude->Chromatography Solvent Solvent Selection Recrystallization->Solvent pH pH Adjustment Extraction->pH StationaryPhase Stationary/Mobile Phase Chromatography->StationaryPhase

Caption: Overview of purification strategies.

Characterization

Question 4: I am having trouble interpreting the spectroscopic data (NMR, IR, MS) for my product. What are the expected signals for 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid?

Expected Spectroscopic Features:

  • ¹H NMR:

    • Aromatic Protons: Expect signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyrazolo[1,5-a]pyrimidine core. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

    • Amino Protons: A broad singlet for the -NH₂ group, the chemical shift of which can vary depending on the solvent and concentration. This signal may be exchangeable with D₂O.

    • Carboxylic Acid Protons: Two broad singlets for the -COOH protons, likely at a downfield chemical shift (δ > 10 ppm), which are also D₂O exchangeable.

  • ¹³C NMR:

    • Carbonyl Carbons: Signals for the two carboxylic acid carbons will appear significantly downfield (typically δ > 160 ppm).

    • Aromatic Carbons: A series of signals in the aromatic region corresponding to the carbons of the fused ring system.

  • IR Spectroscopy:

    • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded O-H stretching of the carboxylic acids.

    • N-H Stretch: Sharp peaks around 3100-3500 cm⁻¹ corresponding to the N-H stretching of the amino group.

    • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the C=O stretching of the carboxylic acids.

    • C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) should be observed, corresponding to the molecular weight of the compound (178.15 g/mol ).[11] Depending on the ionization method, you may also see peaks for [M+H]⁺ or [M-H]⁻.

Experimental Applications & Derivatization

Question 5: I am planning to perform derivatization reactions on the carboxylic acid groups. What are some common challenges and how can I overcome them?

The dicarboxylic acid groups are excellent handles for further functionalization, such as esterification or amidation, to generate a library of compounds for structure-activity relationship (SAR) studies.[1][12]

Common Challenges and Solutions:

  • Poor Solubility: The starting material may have low solubility in common organic solvents used for derivatization.

    • Solution: Consider using more polar aprotic solvents like DMF or DMSO. In some cases, converting the carboxylic acids to their more soluble salt form with a non-nucleophilic base might be beneficial, depending on the subsequent reaction.

  • Competing Reactivity of the Amino Group: The 7-amino group is also nucleophilic and can compete with the desired reaction at the carboxylic acid sites, for example, in acylation reactions.

    • Solution: Protect the amino group with a suitable protecting group (e.g., Boc or Cbz) before carrying out the desired transformation on the carboxylic acids. The protecting group can be removed in a subsequent step.

  • Difficulty in Activating the Carboxylic Acids: For reactions like amidation, the carboxylic acids need to be activated.

    • Solution: Use standard coupling agents such as DCC, EDC, or HATU. Alternatively, convert the carboxylic acids to the more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[13]

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Derivatization_Workflow Start 7-Aminopyrazolo[1,5-a]pyrimidine- 3,6-dicarboxylic acid Protect Protect Amino Group (if necessary) Start->Protect Activate Activate Carboxylic Acids (e.g., acyl chloride, coupling agent) Protect->Activate React React with Nucleophile (e.g., alcohol, amine) Activate->React Deprotect Deprotect Amino Group (if protected) React->Deprotect Final Final Derivatized Product Deprotect->Final

Caption: General workflow for derivatization reactions.

Concluding Remarks

Working with 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid offers exciting opportunities for the development of novel chemical entities. However, success in the laboratory requires a thorough understanding of the potential challenges and a systematic approach to troubleshooting. This guide provides a foundation for addressing common issues, but it is important to remember that each experimental setup is unique. Careful observation, diligent monitoring of reaction progress, and a willingness to optimize conditions are paramount to achieving your research goals.

References

  • Benchchem. Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds".
  • Gaber, M., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry.
  • Al-Adiwish, W. M., et al. (n.d.). Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3- carboxamides as potential non benzodiazepine hypnotics. Semantic Scholar.
  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry.
  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity.
  • ResearchGate. (n.d.). Regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides.
  • PubMed. (2012). Discovery and characterization of a novel 7-aminopyrazolo[1,5-a]pyrimidine analog as a potent hepatitis C virus inhibitor. Bioorganic & Medicinal Chemistry Letters.
  • SpectraBase. pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-3-(3-chlorophenyl)-2-methyl-, ethyl ester - Optional[1H NMR] - Spectrum.
  • NextSDS. 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid 3,6-Diethyl Ester.
  • IJARST. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR.
  • PubChemLite. 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (C7H6N4O2).
  • PMC. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
  • Unknown. Heterocyclic Compounds.
  • PubMed. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry.
  • DOI. (n.d.). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents.
  • Unknown. (n.d.). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis.
  • Scribd. (n.d.). Heterocyclic Synthesis Strategies Overview.
  • ResearchGate. (2022). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity.
  • Sapphire Bioscience. 7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
  • PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • PMC. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
  • TSI Journals. (n.d.). the-chemistry-of-pyrazolopyrimidines-and-their-applications.pdf.
  • PMC. (n.d.). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity.
  • PMC. (n.d.). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines.
  • PMC. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • National Analytical Corporation - Chemical Division. 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid - Cas No: 68262-33-9.

Sources

Optimization

Technical Support Center: Troubleshooting 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid Stability

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers facing in vitro stability challenges when working with pyrazolo[1,5-a]pyrimidine derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers facing in vitro stability challenges when working with pyrazolo[1,5-a]pyrimidine derivatives. While this privileged bicyclic scaffold is highly valued for its potent protein kinase inhibitor (PKI) activity—particularly against targets like CDK2 and TRKA [1]—the presence of a 7-amino group coupled with 3,6-dicarboxylic acid moieties introduces complex physicochemical vulnerabilities.

This guide provides a deep dive into the causality of compound degradation, precipitation, and oxidation, offering self-validating protocols to ensure absolute scientific integrity in your assays.

Section 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: Why does my compound precipitate immediately upon dilution from a DMSO stock into my aqueous kinase assay buffer? The Causality: 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid possesses strong intermolecular hydrogen-bonding capabilities due to its dual carboxylic acids and primary amine. In anhydrous DMSO, the compound is fully solvated. However, when introduced to an aqueous buffer at physiological pH (7.4), the dicarboxylic acids form a dianion. If your buffer contains divalent cations (e.g., Mg²⁺ or Mn²⁺, which are mandatory for ATP-dependent kinase assays), the compound rapidly forms insoluble metal-ligand coordination complexes, leading to precipitation. Furthermore, if the local pH drops below the pKa of the carboxylic acids (typically ~3.5–4.5), the compound protonates, loses its charge, and crashes out due to massive hydrophobic aggregation. The Solution: Pre-dilute the DMSO stock into an intermediate buffer containing a mild surfactant (e.g., 0.01% Tween-20) before final introduction to the metal-rich kinase buffer. Keep the final DMSO concentration ≤1% to maintain enzyme viability while aiding solubility.

Q2: I am observing a steady loss of compound concentration during prolonged LC-MS runs at room temperature. What is the degradation pathway? The Causality: The primary culprit is decarboxylation . The pyrazolo[1,5-a]pyrimidine core is a highly rigid, electron-withdrawing aromatic system [2]. Carboxylic acids located at the 3-position (on the pyrazole ring) and 6-position (on the pyrimidine ring) are highly susceptible to thermal and acid-catalyzed decarboxylation. The electron-withdrawing nature of the heterocycle stabilizes the transient carbanion intermediate formed when CO₂ is lost. This process is severely accelerated in acidic LC-MS mobile phases (e.g., 0.1% Formic Acid). The Solution: Maintain autosampler temperatures at 4°C. If analyzing the free acid, consider neutralizing the sample matrix or utilizing the more stable 3,6-diethyl ester prodrug variant [3] for storage and analytical calibration, as esterification prevents the formation of the reactive carboxylate intermediate.

Q3: My stock solution turned from pale yellow to a dark orange/brown over a few weeks. Is it still usable? The Causality: No. The color change indicates oxidation of the 7-amino group . The primary amine at the 7-position is electron-rich and vulnerable to photo-oxidation and reactions with dissolved oxygen, leading to the formation of N-oxides or azo-dimers. Because the 7-amino group is critical for hydrogen bonding within the kinase hinge region, its oxidation alters binding affinity and invalidates your assay results [4]. The Solution: Always store stock solutions in amber vials, purge the headspace with inert gas (Argon/Nitrogen), and store at -80°C.

Section 2: Quantitative Stability Profile

To facilitate easy comparison and experimental planning, the following table summarizes the half-life (t₁/₂) and primary degradation modes of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid across various environments.

Solvent / MatrixTemperatureLight ExposureEstimated t₁/₂Primary Degradation Mode
Anhydrous DMSO-80°CDark> 12 monthsNone (Stable)
Anhydrous DMSO25°CAmbient~ 14 days7-Amino Oxidation
Aqueous Buffer (pH 7.4)37°CDark~ 48 hoursDecarboxylation (Slow)
Aqueous Buffer (pH 4.0)25°CDark< 12 hoursPrecipitation & Decarboxylation
LC-MS Mobile Phase (0.1% FA)25°CAmbient~ 6 hoursRapid Decarboxylation
Section 3: Visualizing Degradation and Workflows

DegradationPathways A 7-Aminopyrazolo[1,5-a]pyrimidine- 3,6-dicarboxylic acid (Intact Compound) B Aqueous Buffer (pH < 5) Protonation of Carboxylates A->B D Thermal Stress / Acidic pH Catalysis A->D F Light / Oxidative Stress (Dissolved O2) A->F C Aggregation & Precipitation B->C E Decarboxylation (Loss of CO2 at C-3/C-6) D->E G Oxidation of 7-Amino Group (N-Oxide / Dimerization) F->G

Fig 1. Mechanistic degradation pathways of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid.

Workflow S1 Weigh Compound (Desiccated) S2 Dissolve in Anhydrous DMSO S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Purge with Argon & Seal S3->S4 S5 Store at -80°C S4->S5

Fig 2. Optimized workflow for the preparation and preservation of master stock solutions.

Section 4: Validated Experimental Protocols
Protocol A: Preparation of Self-Validating Master Stock Solutions

Expertise Insight: A protocol must validate itself. By incorporating a strict moisture check and an inert atmosphere, we eliminate the hidden variables of hydrolysis and oxidation before they ruin an experiment.

  • Desiccation: Equilibrate the lyophilized 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid powder to room temperature inside a desiccator for 30 minutes to prevent ambient moisture condensation upon opening.

  • Solvation: Weigh the required mass using a microbalance. Dissolve immediately in LC-MS grade anhydrous DMSO (water content <0.005%) to achieve a 10 mM concentration.

  • Verification: Vortex for 60 seconds. The solution must be completely transparent. Any micro-turbidity indicates moisture-induced aggregation. Do not proceed if cloudy.

  • Aliquotting: Dispense 20 µL aliquots into single-use amber glass vials. Do not use standard clear microcentrifuge tubes, as ambient light degrades the 7-amino group.

  • Inert Purge: Gently blow a stream of Argon gas over the headspace of each vial for 3 seconds to displace reactive oxygen.

  • Storage: Cap tightly and immediately transfer to a -80°C freezer.

Protocol B: Real-Time LC-MS Stability Profiling Assay

Expertise Insight: Never assume stability during an overnight automated run. This protocol establishes the exact degradation kinetics in your specific buffer matrix.

  • Sample Preparation: Spike the compound into your working assay buffer to a final concentration of 1 µM. Include an internal standard (e.g., a stable isotope-labeled analog or a structurally related, stable pyrazolo[1,5-a]pyrimidine).

  • Incubation: Place the sample in the LC-MS autosampler set to the exact temperature of your biological assay (e.g., 25°C or 37°C).

  • Time-Course Acquisition: Program the LC-MS to inject 5 µL of the sample every 2 hours over a 24-hour period.

  • Mass Monitoring: Monitor the parent mass [M+H]⁺ and the expected decarboxylated mass [M-CO₂+H]⁺.

  • Data Analysis: Plot the ratio of the parent compound peak area to the internal standard peak area over time. Calculate the degradation rate constant (k) and half-life (t₁/₂). If t₁/₂ is shorter than your assay duration, you must redesign the assay buffer or utilize a continuous-flow microfluidic setup.

References
  • MDPI - Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity URL:[Link]

  • ACS Publications - Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides URL: [Link]

  • NextSDS - 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid 3,6-Diethyl Ester - Chemical Substance Information URL:[Link]

  • PMC (NIH) - Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment URL:[Link]

Sources

Troubleshooting

overcoming low solubility of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid

Welcome to the Technical Support Center for 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid . As a Senior Application Scientist, I have designed this hub to help researchers, chemists, and pharmacologists overcome...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid .

As a Senior Application Scientist, I have designed this hub to help researchers, chemists, and pharmacologists overcome the severe solubility bottlenecks associated with this highly crystalline compound. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery (often utilized in kinase inhibitors and CFTR activators)[1], but its physicochemical properties frequently derail in vitro and in vivo workflows.

Below, you will find a mechanistic troubleshooting guide, structured data tables, and self-validating protocols to ensure your assays succeed.

I. Mechanistic Troubleshooting & FAQs

Q1: Why does 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid resist dissolution even in strong organic solvents like DMSO or DMF? A: The insolubility is driven by extreme crystal lattice energy rather than simple lipophilicity. The planar pyrazolo[1,5-a]pyrimidine core facilitates tight π−π stacking. Concurrently, the C7-amino group acts as a strong hydrogen-bond donor, while the C3 and C6-dicarboxylic acids act as both donors and acceptors. This creates a highly ordered, three-dimensional intermolecular hydrogen-bonding network[2]. When the thermodynamic energy required to disrupt this crystal lattice exceeds the solvation energy provided by the solvent, the compound remains insoluble[3].

Q2: How can I achieve a concentrated aqueous stock solution for in vitro biochemical assays? A: You must exploit the ionizable functional groups. The dicarboxylic acids have pKa values typically ranging between 3.5 and 5.0. By adjusting the pH of your aqueous vehicle to >7.5 using strong bases (NaOH) or organic amines (Tris, Meglumine), you force the deprotonation of the carboxylic acids[4]. This converts the neutral, highly crystalline molecule into a di-anionic salt, which dramatically increases ion-dipole interactions with water and breaks the intermolecular hydrogen-bond network.

Q3: My compound precipitates (crashes out) when I dilute my basic stock solution into my physiological assay buffer (pH 7.4). How do I prevent this? A: This is a classic "solvent shift" precipitation. If your assay buffer lacks sufficient buffering capacity, the microenvironmental pH drops upon addition of the basic stock, causing the compound to re-protonate and rapidly crystallize. Solution: Pre-formulate the compound using a macrocyclic host like Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic pyrazolo-pyrimidine core will partition into the cyclodextrin cavity, while the hydrophilic exterior maintains aqueous solubility, shielding the drug from pH fluctuations.

Q4: I need to characterize the compound via NMR and use it in anhydrous cross-coupling reactions. What are my options? A: For analytical characterization, use strong hydrogen-bond disrupting solvents such as Trifluoroacetic acid- d (TFA- d ). For synthetic workflows, the standard approach is chemical derivatization. Converting the compound to 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 3,6-diethyl ester masks the carboxylic acid hydrogen-bond donors, collapsing the lattice energy and rendering the molecule highly soluble in standard organic solvents like dichloromethane, ethyl acetate, and DMSO[5].

II. Data Presentation: Solubility Barriers & Strategies

Table 1: Physicochemical Barriers to Solubility

Structural FeatureMechanistic Impact on Solubility
Pyrazolo[1,5-a]pyrimidine Core Planar, electron-rich aromatic system promotes strong π−π stacking, increasing hydrophobicity and lattice rigidity.
C7-Amino Group Acts as a rigid hydrogen-bond donor, cross-linking adjacent molecules in the solid state.
C3, C6-Dicarboxylic Acids Act as dual H-bond donors/acceptors; potential for zwitterion formation with the pyrimidine nitrogens.
Crystal Lattice Energy Exceptionally high due to combined H-bonding and π -stacking, far exceeding standard solvation energies.

Table 2: Recommended Solubilization Strategies by Application

Downstream ApplicationRecommended StrategySolubilizing Agent / TechniqueExpected Outcome
In vitro Assays Salt Formation (pH adjustment)1 M NaOH, Tris base, or Meglumine>10 mM aqueous stock (pH 7.5 - 8.5)
In vivo Dosing Complexation / Formulation20% w/v HP- β -CD in saline>5 mg/mL clear solution, bioavailable
Analytical / Synthesis Chemical DerivatizationEthanol / H 2​ SO 4​ (Esterification)Diethyl ester soluble in DMSO/CHCl 3​

III. Decision Matrix Workflow

Workflow A 7-Aminopyrazolo[1,5-a]pyrimidine- 3,6-dicarboxylic acid (High Lattice Energy) B Identify Target Application A->B C In Vitro Assays (Aqueous Media) B->C D In Vivo Dosing (Animal Models) B->D E Analytical / Synthesis (Organic Solvents) B->E F pH Adjustment (pH > 7.5) Form Di-anionic Salt C->F G Formulation HP-β-CD Complexation D->G H Derivatization Synthesize Diethyl Ester E->H

Caption: Decision matrix for solubilizing 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid.

IV. Self-Validating Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock via In Situ Salt Formation

Targeted for biochemical and cell-based assays.

  • Weighing & Suspension: Weigh 2.22 mg of the compound (MW 222.16 g/mol ) into a clean glass vial. Add 800 µL of molecular biology grade ddH 2​ O. The compound will remain as a cloudy suspension.

  • Titration: Add 1 M NaOH in 2 µL increments while continuously vortexing.

    • Causality: The introduction of hydroxide ions deprotonates the C3 and C6 carboxylic acids. The resulting electrostatic repulsion and ion-dipole interactions with water overcome the lattice energy, forcing the compound into solution[4].

  • Volume Adjustment: Once the solution clears, add ddH 2​ O to bring the final volume to exactly 1.0 mL.

  • Validation Step (Critical): Measure the Optical Density (OD) of the solution at 600 nm using a spectrophotometer. An OD600​<0.05 confirms a true thermodynamic solution. If OD600​≥0.05 , you have a colloidal nanosuspension; add 1-2 µL more of 1 M NaOH and re-vortex.

  • pH Verification: Spot 1 µL onto pH indicator paper. Ensure the pH is between 7.5 and 8.5. Do not exceed pH 9.0, as the pyrimidine ring may become susceptible to nucleophilic attack or hydrolysis.

Protocol 2: Preparation of a 20% HP- β -CD Complex for In Vivo Dosing

Targeted for oral or intravenous administration in murine models.

  • Vehicle Preparation: Dissolve 200 mg of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in 800 µL of sterile 0.9% saline.

  • Compound Addition: Add 5.0 mg of the compound to the cyclodextrin vehicle.

  • Thermal & Mechanical Disruption: Sonicate the mixture in a water bath at 45°C for 30 minutes.

    • Causality: Heat provides the thermodynamic energy required to disrupt the initial crystal lattice, while sonication reduces particle size. As the solid dissolves, the hydrophobic pyrazolo[1,5-a]pyrimidine core is sequestered into the lipophilic cavity of the cyclodextrin, preventing re-crystallization upon cooling.

  • Equilibration: Allow the solution to cool to room temperature on an orbital shaker for 2 hours to ensure complexation equilibrium is reached.

  • Validation Step (Critical): Filter the formulation through a 0.22 µm PTFE syringe filter to remove any uncomplexed drug. Analyze the filtrate via HPLC-UV against a standard curve to quantify the exact dissolved concentration before dosing animals.

V. References

  • Kim, B. Y., et al. "Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease." Journal of Medicinal Chemistry, ACS Publications. 1

  • "The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs." Al-Kindi Publisher. 2

  • "Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives." National Institutes of Health (NIH). 3

  • "A review on solubility enhancement technique for pharmaceutical drugs." GSC Online Press. 4

  • "7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 3,6-diethyl ester." Sapphire Bioscience. 5

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-3,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid .

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the mechanistic causality behind each synthetic choice and provide self-validating protocols to ensure your scale-up is robust, reproducible, and analytically sound.

Process Overview & Mechanistic Rationale

The synthesis of 7-aminopyrazolo[1,5-a]pyrimidine derivatives typically relies on the regioselective condensation of 3(5)-aminopyrazoles with electrophilic 1,3-dicarbonyl equivalents or enaminonitriles[1][2]. Direct condensation using dicarboxylic acid starting materials often fails due to poor solubility and premature decarboxylation at elevated temperatures.

Therefore, the optimal, scalable route involves a two-step sequence:

  • Annulation (Condensation): Reaction of ethyl 3,5-diaminopyrazole-4-carboxylate with ethyl 2-cyano-3-ethoxyacrylate. The exocyclic amine of the pyrazole attacks the highly electrophilic β-carbon of the acrylate. This is followed by the intramolecular cyclization of the pyrazole N1 onto the pendant nitrile group to form the 7-amino substituted pyrimidine ring[3][4].

  • Global Saponification: Basic hydrolysis of the intermediate diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate, followed by controlled acidification to precipitate the target diacid.

Synthetic Workflow Diagram

SynthesisWorkflow SM1 Ethyl 3,5-diaminopyrazole- 4-carboxylate (Nucleophile) Step1 Step 1: Annulation EtOH, AcOH (cat.), 78°C Michael Addition & Cyclization SM1->Step1 SM2 Ethyl 2-cyano-3- ethoxyacrylate (Electrophile) SM2->Step1 Int1 Diethyl 7-aminopyrazolo[1,5-a] pyrimidine-3,6-dicarboxylate (Intermediate) Step1->Int1 Step2 Step 2: Global Hydrolysis 6M NaOH, MeOH/H2O, 80°C Saponification of Esters Int1->Step2 Step3 Step 3: Controlled Isolation 6M HCl to pH 2.5 at 60°C Ostwald Ripening Step2->Step3 Product 7-Aminopyrazolo[1,5-a]pyrimidine- 3,6-dicarboxylic acid (Target API Intermediate) Step3->Product

Figure 1: Scalable synthetic workflow for 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid.

Validated Scale-Up Protocol (100g+ Scale)

Every step in this protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure the reaction trajectory is correct before proceeding.

Step 1: Annulation (Formation of Diethyl Ester Intermediate)
  • Charge: To a 2 L jacketed reactor, add ethyl 3,5-diaminopyrazole-4-carboxylate (1.0 eq) and anhydrous ethanol (10 volumes).

  • Addition: Add ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) in a single portion.

  • Catalysis: Introduce glacial acetic acid (0.1 eq) to activate the enol ether.

  • Reaction: Heat the mixture to reflux (78°C) under a nitrogen atmosphere for 12 hours.

    • Self-Validation: Monitor via HPLC. Proceed only when the starting pyrazole is <1.0% AUC.

  • Isolation: Cool the reactor to 5°C at a controlled rate of 10°C/hour to induce crystallization. Filter the slurry and wash the cake with cold ethanol (2 volumes) to yield the diethyl ester intermediate.

Step 2: Global Hydrolysis & Isolation
  • Suspension: Suspend the intermediate (1.0 eq) in a mixture of methanol (5 volumes) and deionized water (5 volumes).

  • Base Addition: Slowly add 6M NaOH (4.0 eq) while maintaining the internal temperature below 40°C to prevent solvent boil-off.

  • Saponification: Heat the mixture to 80°C for 6 hours.

    • Self-Validation: Monitor via HPLC. Ensure the mono-ester intermediate is <0.5% AUC.

  • Clarification: Cool to 20°C and polish filter the solution to remove any insoluble trace impurities.

  • Crystallization: Heat the filtrate to 60°C. Slowly acidify with 6M HCl dropwise over 2 hours until pH 2.0–2.5 is reached. Hold the slurry at 60°C for 1 hour.

  • Final Isolation: Cool to 20°C, filter, wash with DI water until the filtrate is neutral, and dry under vacuum at 60°C to constant weight.

Quantitative Data Summary

The following table summarizes the critical reaction parameters, expected yields, and Quality Attributes required for successful scale-up.

Process StepReagents / ConditionsTarget YieldCritical Quality Attribute (CQA)In-Process Control (IPC)
1. Annulation EtOH, AcOH (cat), 78°C, 12h82 - 88%Regiopurity (>98% 7-amino isomer)HPLC: <1% starting material
2. Hydrolysis 6M NaOH, MeOH/H2O, 80°C, 6h90 - 95%Complete ester cleavageHPLC: <0.5% mono-ester
3. Isolation 6M HCl, 60°C, pH 2.5N/AHighly crystalline morphologypH probe, Filterability test

Troubleshooting & FAQs

Q1: We are observing the formation of the 5-amino isomer instead of the 7-amino product during the condensation step. How do we control regioselectivity?

Expertise & Causality: The regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis is dictated by the differential nucleophilicity between the pyrazole ring nitrogens and the exocyclic amine[3][4]. The exocyclic amine is softer and preferentially attacks the highly electrophilic β-carbon of the enol ether. However, under strongly basic conditions, the pyrazole N1/N2 can become deprotonated, outcompeting the exocyclic amine and leading to the undesired 5-amino isomer[1][2]. Solution: Maintain strictly neutral to slightly acidic conditions (using catalytic acetic acid) during the condensation. This ensures the exocyclic amine initiates the Michael-type addition, and the subsequent cyclization is driven kinetically by the proximity of the pyrazole N1 to the pendant nitrile[3][5].

Q2: How do we monitor the reaction to ensure the cyano group has fully cyclized in Step 1?

Expertise & Causality: During the annulation step, the initial Michael addition forms an uncyclized intermediate. If the reaction is cooled prematurely, this kinetic product may precipitate, drastically lowering the purity of the isolated intermediate. The cyclization requires sustained thermal energy to overcome the rotational barrier allowing the pyrazole N1 to attack the nitrile. Solution: Use in-process FTIR or Raman spectroscopy. The uncyclized intermediate exhibits a sharp, intense nitrile stretch at ~2220 cm⁻¹. The complete disappearance of this peak, coupled with the emergence of primary amine N-H stretches at ~3300–3400 cm⁻¹, confirms full conversion to the 7-amino pyrimidine core[6].

Q3: During Step 2 (Hydrolysis), HPLC shows a persistent intermediate peak that does not convert to the final diacid. What is this?

Expertise & Causality: This is the mono-ester intermediate (specifically the 3-carboxylic acid-6-ethyl ester). The ester at the 6-position is highly sterically hindered by the adjacent 7-amino group and the rigid pyrimidine core, making it significantly more resistant to saponification compared to the 3-position ester. Solution: Saponification of the 6-position requires a large excess of hydroxide (at least 4.0 eq total) and sustained heating (80°C for ≥6 hours). Do not attempt to use milder bases like LiOH at room temperature; 6M NaOH or KOH at elevated temperatures is mandatory for global deprotection.

Q4: The final product precipitates as a fine, unfilterable gel upon acidification. How can we improve the particle size?

Expertise & Causality: Rapid acidification at room temperature causes massive supersaturation, leading to uncontrolled nucleation and the formation of a colloidal gel. The diacid is highly insoluble in water at low pH due to strong intermolecular hydrogen bonding between the carboxylic acids and the 7-amino group. Solution: Implement the controlled pH-ramp strategy detailed in Step 2. By heating the basic solution to 60°C and adding the acid slowly over 2 hours, you maintain the system in the metastable zone. Holding the slurry at 60°C for an additional hour induces Ostwald ripening—where smaller, unstable crystals dissolve and redeposit onto larger crystals. This self-validating protocol guarantees a highly crystalline, easily filterable product.

References

  • Title: An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles Source: ACS Publications URL: [Link]

  • Title: 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors Source: MDPI URL: [Link]

  • Title: Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives Source: D-NB.info URL: [Link]

  • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PubMed Central (PMC) URL: [Link]

  • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: PubMed Central (PMC) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 7-Aminopyrazolo[1,5-a]pyrimidine Derivatives as Biological Probes for Casein Kinase 2 (CK2)

Executive Summary Casein Kinase 2 (CK2) is a pleiotropic, constitutively active serine/threonine kinase implicated in widespread oncogenic survival pathways and viral replication mechanisms, including SARS-CoV-2[1]. Hist...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Casein Kinase 2 (CK2) is a pleiotropic, constitutively active serine/threonine kinase implicated in widespread oncogenic survival pathways and viral replication mechanisms, including SARS-CoV-2[1]. Historically, the characterization of CK2 biology has been confounded by the use of first-generation inhibitors with significant off-target profiles.

This guide provides an in-depth technical evaluation of the 7-aminopyrazolo[1,5-a]pyrimidine scaffold—specifically focusing on its 3,6-dicarboxylic acid derivatives and optimized analogs like SGC-CK2-1—as next-generation, highly selective biological probes. We objectively compare this class against the clinical-stage standard, CX-4945 (Silmitasertib), and provide self-validating experimental workflows for researchers conducting target engagement and phenotypic assays.

Mechanistic Rationale: The Pyrazolo[1,5-a]pyrimidine Scaffold

The 7-aminopyrazolo[1,5-a]pyrimidine core functions as a highly efficient ATP-competitive hinge-binding motif. Structural optimization of this scaffold, including the incorporation of carboxylic acid moieties (e.g., 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid), has been critical for anchoring the inhibitor within the CK2 ATP-binding pocket[2].

By outcompeting ATP, these probes prevent CK2 from phosphorylating downstream targets such as PTEN, Akt, and NF-κB. This disruption shifts the cellular balance from survival and proliferation toward apoptosis, a mechanism highly sought after in oncology and virology[3].

CK2_Pathway Probe 7-Aminopyrazolo[1,5-a]pyrimidine (Probe) CK2 Casein Kinase 2 (CK2) Probe->CK2 ATP-competitive Inhibition PTEN PTEN (Tumor Suppressor) CK2->PTEN Phosphorylation (Inactivates) Akt Akt / PI3K Pathway CK2->Akt Hyperactivates NFkB NF-κB Signaling CK2->NFkB Activates PTEN->Akt Inhibits Apoptosis Apoptosis Akt->Apoptosis Suppresses Survival Cell Survival & Proliferation Akt->Survival NFkB->Survival

Fig 1: CK2 signaling pathway and mechanism of ATP-competitive inhibition by pyrazolo-pyrimidine probes.

Comparative Performance: Pyrazolo[1,5-a]pyrimidines vs. CX-4945

When selecting a chemical probe for target validation, researchers must weigh biochemical potency against kinome-wide selectivity .

CX-4945 (Silmitasertib) is an orally bioavailable tricyclic compound currently in clinical trials for cancer and COVID-19[1][4][5]. While highly potent, it exhibits off-target activity against kinases like DAPK3, FLT3, and CLK3, limiting its utility as a pure mechanistic tool[6].

Conversely, optimized 7-aminopyrazolo[1,5-a]pyrimidine derivatives (such as the chemical probe SGC-CK2-1 and macrocyclic dicarboxylic acid analogs) demonstrate exclusive selectivity for the CK2α and CK2α' isoforms[3][7]. While the highly polar dicarboxylic acid precursors show exceptional in vitro binding ( KD​ = 12 nM), they require esterification or macrocyclization to achieve optimal cellular permeability[2].

Table 1: Quantitative Profiling of CK2 Inhibitors
MetricCX-4945 (Silmitasertib)7-APDA Derivatives (e.g., IC20)SGC-CK2-1 (Optimized Probe)
Primary Target CK2α / CK2α'CK2α / CK2α'CK2α / CK2α'
Biochemical IC₅₀ ~1 nM[8]8 nM / 38 nM[9]4.2 nM / 2.3 nM[7]
Cellular IC₅₀ (NanoBRET) ~100 nMLow Micromolar36 nM / 16 nM[7]
Kinome Selectivity Moderate (Off-targets: FLT3, DAPK3)High (Exclusive to CK2)[2]Exceptional (S(35) = 0.027)[7]
Development Status Phase I/II Clinical Trials[4]Preclinical / Tool Compound[2]Validated Chemical Probe[7]

Experimental Validation Protocols

To ensure rigorous scientific integrity, the validation of a biological probe must be a self-validating system. Biochemical assays must be paired with live-cell target engagement assays to prove that the compound not only binds the isolated enzyme but can actively compete with physiological ATP concentrations (~1–3 mM) inside an intact cell.

Protocol A: In Vitro Kinase Activity Assay (ADP-Glo)

Causality: The ADP-Glo assay is utilized because it directly measures the depletion of ATP and generation of ADP, making it highly sensitive for evaluating ATP-competitive hinge-binding inhibitors like pyrazolo[1,5-a]pyrimidines.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA). Dilute recombinant human CK2α to a working concentration of 0.5 ng/µL.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 7-aminopyrazolo[1,5-a]pyrimidine probe in DMSO.

  • Self-Validating Controls: Include CX-4945 as a positive control (expected IC₅₀ ~1 nM) and 1% DMSO as the vehicle (negative) control.

  • Enzyme-Inhibitor Incubation: Transfer 5 µL of the CK2α solution to a 384-well plate. Add 100 nL of the compound dilutions. Incubate at room temperature (RT) for 15 minutes to allow binding equilibrium.

  • Reaction Initiation: Add 5 µL of substrate mix (100 µM CK2 peptide substrate + 10 µM ATP). Incubate at RT for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement (NanoBRET)

Causality: Biochemical IC₅₀ values often fail to translate to cellular efficacy due to poor membrane permeability or competition with high intracellular ATP. NanoBRET (Bioluminescence Resonance Energy Transfer) solves this by measuring direct target engagement in live cells, preserving the native physiological environment[3].

NanoBRET_Workflow Step1 1. Transfection CK2-NanoLuc Fusion Step2 2. Equilibration Probe + Tracer Step1->Step2 Step3 3. BRET Readout Luminescence Step2->Step3 Step4 4. Target Engagement IC50 Calculation Step3->Step4

Fig 2: NanoBRET cellular target engagement workflow for validating CK2 probe affinity in live cells.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Plate HEK293T cells in a 96-well format. Transfect cells with a plasmid encoding a CK2α-NanoLuc® fusion protein using a standard lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂.

  • Tracer Titration (Assay Optimization): Prior to testing the probe, perform a titration of the fluorescent NanoBRET Tracer to determine the KD​ (apparent). Select a tracer concentration that yields 50-80% maximal BRET signal to ensure the assay is in the linear dynamic range.

  • Probe Treatment: Aspirate media and replace with Opti-MEM containing the predetermined concentration of NanoBRET Tracer and a serial dilution of the 7-aminopyrazolo[1,5-a]pyrimidine probe.

  • Equilibration: Incubate the cells for 2 hours at 37°C to allow the unlabeled probe to compete with the fluorescent tracer for the CK2α-NanoLuc binding site.

  • Readout: Add NanoBRET Nano-Glo® Substrate to the wells. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence-capable plate reader.

  • Data Processing: Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET ratios against the log[Probe] to determine the cellular IC₅₀. A rightward shift compared to the biochemical IC₅₀ is expected due to intracellular ATP competition.

References

  • Structural Genomics Consortium. SGC-CK2-1 A chemical probe for CK2. The SGC. Available at:[Link]

  • Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry. Available at:[Link]

  • Wells, C. I., et al. (2021). Development of a potent and selective chemical probe for the pleiotropic kinase CK2. Cell Chemical Biology / PMC. Available at:[Link]

  • Marschke, R. F., et al. (2011). Findings from the phase I clinical trials of CX-4945, an orally available inhibitor of CK2. Journal of Clinical Oncology. Available at:[Link]

  • Zanin, S., et al. (2012). Effects of the CK2 Inhibitors CX-4945 and CX-5011 on Drug-Resistant Cells. PLOS One. Available at:[Link]

  • ClinicalTrials.gov. (2020). Evaluating Safety, Pharmacokinetics and Clinical Benefit of Silmitasertib (CX-4945) in Subjects With Moderate COVID-19. Available at:[Link]

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidine Derivatives in Kinase Inhibition

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the design of targeted protein kinase inhibitors (PKIs) for oncology[1]. Becaus...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the design of targeted protein kinase inhibitors (PKIs) for oncology[1]. Because its fused bicyclic system acts as a highly effective bioisostere for the purine ring of adenosine triphosphate (ATP), derivatives of this scaffold can anchor deeply into the highly conserved hinge region of various kinases[1][2].

This guide provides an objective, data-driven comparison of novel pyrazolo[1,5-a]pyrimidine derivatives against established clinical alternatives. It breaks down the critical Structure-Activity Relationships (SAR) across major therapeutic targets—including Tropomyosin Receptor Kinases (TRKA/B/C), Cyclin-Dependent Kinase 2 (CDK2), and FMS-like Tyrosine Kinase 3 (FLT3-ITD)—and provides the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Grounding: The Molecular Mimicry

The core efficacy of pyrazolo[1,5-a]pyrimidine lies in its ability to act as a competitive inhibitor at the ATP-binding site. By substituting specific functional groups at the C-3, C-5, and C-7 positions, medicinal chemists can fine-tune the molecule's electron density, steric bulk, and hydrogen-bonding capabilities. This optimization shifts the compound from a broad-spectrum binder to a highly selective inhibitor that avoids off-target toxicity[1][3].

G Ligand Growth Factors (e.g., NGF, BDNF) Receptor Kinase Receptor (TRKA / CDK2) Ligand->Receptor Activates Signaling Downstream Signaling (AKT / ERK / Rb) Receptor->Signaling Phosphorylation (Requires ATP) Apoptosis Cell Cycle Arrest & Apoptosis Receptor->Apoptosis When Inhibited ATP ATP Binding ATP->Receptor Binds Active Site Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->Receptor Competitive Inhibition Inhibitor->ATP Blocks Proliferation Cell Proliferation & Survival Signaling->Proliferation Drives

Mechanism of ATP-competitive kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Target-Specific SAR Insights & Comparative Performance

A. Tropomyosin Receptor Kinases (TRKA/B/C)

TRK fusions are known oncogenic drivers. While the FDA-approved drug Larotrectinib exhibits highly potent inhibition of TRKA (IC50 ~6.5 nM)[4][5], novel pyrazolo[1,5-a]pyrimidine derivatives have been engineered to achieve sub-nanomolar potency.

  • SAR Insight: The introduction of a carboxamide or picolinamide moiety at the C-3 position is critical; it acts as a hydrogen bond donor/acceptor pair with the kinase hinge region, significantly enhancing TRKA inhibition[3][6].

  • Optimization: Substituting the C-5 position with a 2,5-difluorophenyl-substituted pyrrolidine further increases hydrophobic interactions within the binding pocket, yielding derivatives with IC50 values as low as 0.1 nM to 1.7 nM[3].

B. Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a primary regulator of the cell cycle. The clinical investigational drug Dinaciclib (a pyrazolo[1,5-a]pyrimidine derivative itself) demonstrates broad CDK inhibition with an IC50 of ~3 nM for CDK2[7]. However, achieving selectivity over other CDKs remains challenging.

  • SAR Insight: Replacing the ester group (COOEt) at the C-3 position with a cyano group (carbonitrile) dramatically increases CDK2 activity[8].

  • Optimization: Halogenation at the C-7 position (e.g., adding a 4-bromophenyl or 2,4-dichlorophenyl group) improves the binding affinity. Recent derivatives like compound 21c have achieved an IC50 of 18 nM, inducing robust G1-phase cell cycle arrest and outperforming the reference drug Roscovitine (IC50 ~140 nM)[9].

C. FMS-like Tyrosine Kinase 3 (FLT3-ITD)

Internal tandem duplications of FLT3 occur in ~25% of acute myeloid leukemia (AML) cases.

  • SAR Insight: Pyrazolo[1,5-a]pyrimidine derivatives have been optimized to overcome resistance mutations (such as FLT3-D835Y). Specific derivatives (e.g., Compounds 17 and 19) have demonstrated exceptional potency with IC50 values of 0.4 nM, potently attenuating downstream AML signaling[10].

Quantitative Data Comparison

The following table summarizes the comparative performance of optimized pyrazolo[1,5-a]pyrimidine derivatives against industry-standard reference inhibitors.

Target KinaseCompound / DerivativeStructural Modification (SAR Focus)IC50 ValueReference AlternativeRef IC50
TRKA Picolinamide-substituted PP (Cmpd 8/9)C-3 picolinamide; C-5 pyrrolidine1.7 nMLarotrectinib6.5 nM
TRKA Macrocyclic PP (Cmpd 23)C-3 carboxamide linkage0.1 nMEntrectinib2.0 nM
CDK2 Dinaciclib (SCH 727965)Core pyrazolo[1,5-a]pyrimidine~3.0 nMRoscovitine140 nM
CDK2 Triazolyl-PP Carbonitrile (Cmpd 21c)C-3 carbonitrile; C-7 fluorophenyl18.0 nMSorafenib184 nM
FLT3-ITD PP Derivative (Cmpd 17/19)Optimized for D835Y mutation0.4 nMQuizartinib~1.5 nM

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems used to determine the IC50 and antiproliferative metrics cited above.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay measures the amount of ADP formed from the kinase reaction, providing a direct, homogeneous readout of enzyme activity.

  • Reagent Preparation: Prepare 1X Kinase Buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 2 mM DTT.

    • Causality: MgCl2 is added because divalent cations are essential cofactors for ATP binding. DTT is prepared fresh to prevent the oxidation of catalytic cysteine residues in the kinase active site.

  • Compound Dilution: Serially dilute the pyrazolo[1,5-a]pyrimidine derivatives in 100% DMSO, then dilute 1:10 in Kinase Buffer.

    • Causality: This two-step dilution maintains a constant, low DMSO concentration (≤1%) across all assay wells, preventing solvent-induced enzyme denaturation while keeping hydrophobic compounds soluble.

  • Enzyme-Inhibitor Pre-incubation: Mix the target kinase (e.g., CDK2/CyclinA) with the diluted inhibitor in a 384-well plate. Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium within the ATP pocket prior to the introduction of the substrate.

  • Reaction Initiation: Add the specific peptide substrate and ATP to initiate the reaction.

    • Causality: The ATP concentration must be strictly maintained at the apparent Km​ for the specific kinase. If ATP is too high, it will competitively displace the inhibitor, artificially masking the compound's true potency.

  • Detection: After 60 minutes, add ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes, then add Kinase Detection Reagent to convert ADP to luminescence.

    • Causality: Depleting unreacted ATP ensures that the subsequent luminescent signal is generated strictly by the ADP produced from kinase activity, yielding a high signal-to-background ratio.

Protocol B: Cell Viability & Proliferation Assay (CellTiter-Glo®)

Used to evaluate the translation of biochemical IC50 into cellular efficacy (e.g., against HCT-116 or AML cell lines).

  • Cell Seeding: Seed cancer cells at a density of 3,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 72 hours. Include Staurosporine as a positive control.

    • Causality: Staurosporine is a broad-spectrum, highly potent ATP-competitive inhibitor. Its inclusion validates the assay's sensitivity to kinase-driven apoptotic pathways.

  • Readout: Add CellTiter-Glo® reagent directly to the wells. Lyse cells on an orbital shaker for 2 minutes, incubate for 10 minutes, and record luminescence.

    • Causality: Measuring intracellular ATP as a proxy for metabolically active cells provides a highly sensitive readout that minimizes the well-to-well variability often seen in colorimetric (MTT) assays.

SAR Optimization Workflow

The development of these derivatives follows a strict, iterative logic gate to balance potency with pharmacokinetic viability.

Workflow Core Pyrazolo[1,5-a]pyrimidine Core Scaffold Sub3 C-3 Substitution (e.g., Carboxamide, Carbonitrile) Core->Sub3 Enhances H-bonding Sub5 C-5 / C-7 Substitution (e.g., Pyrrolidine, Halogens) Core->Sub5 Improves Hydrophobic Fit InVitro In Vitro Kinase Assay (IC50 Determination) Sub3->InVitro Sub5->InVitro Cell Cell Viability Assay (Antiproliferative Activity) InVitro->Cell If IC50 < 100 nM Lead Lead Compound Selection (High Potency, Low Toxicity) Cell->Lead High Selectivity Index

Iterative SAR optimization workflow for pyrazolo[1,5-a]pyrimidine derivatives.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiprolifer
  • Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Taylor & Francis.
  • A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration.
  • Full article: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis.

Sources

Validation

7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid Derivatives: A Comparative Guide on Kinase Selectivity and Cross-Reactivity

As a Senior Application Scientist overseeing hit-to-lead and lead optimization campaigns, I frequently evaluate core scaffolds for their ability to navigate the complex landscape of the human kinome. Achieving potent tar...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing hit-to-lead and lead optimization campaigns, I frequently evaluate core scaffolds for their ability to navigate the complex landscape of the human kinome. Achieving potent target inhibition is rarely the bottleneck in modern drug discovery; the true challenge lies in engineering exquisite selectivity to mitigate off-target cross-reactivity.

This guide provides an objective, data-driven comparison of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid —a highly privileged, versatile building block—against classic kinase inhibitor scaffolds. By examining structural mechanics, comparative cross-reactivity profiles, and self-validating experimental protocols, this document serves as a comprehensive resource for drug development professionals.

Structural Mechanics: Hinge Binding & Selectivity Tuning

The ubiquitous challenge in kinase inhibitor design is the high conservation of the ATP-binding pocket across the ~500 human kinases. Classic flat aromatic scaffolds (e.g., basic quinazolines) often suffer from promiscuous binding, leading to broad cross-reactivity and dose-limiting toxicities.

The 7-aminopyrazolo[1,5-a]pyrimidine core fundamentally addresses this through its unique stereoelectronic profile[1]:

  • Hinge Region Anchoring: The core ring system effectively mimics the adenine ring of ATP. Crucially, the 7-amino group acts as a potent, directional hydrogen bond donor to the backbone carbonyl of the kinase hinge region, anchoring the molecule with high thermodynamic stability[1].

  • Vectorial Trajectory via 3,6-Dicarboxylic Acid: The true power of the 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid building block lies in its synthetic handles. Derivatization at the 3- and 6-positions (via amidation, esterification, or cross-coupling) allows for precise spatial projection into the solvent-exposed channel and the deep selectivity pocket (e.g., the DFG-out conformation)[2].

This SAR-driven structural rigidity allows researchers to fine-tune the selectivity profile, introducing steric clashes with off-target kinases while maximizing van der Waals contacts with primary targets like VEGFR, PDGFR, or CK2[3],[4],[5].

RTK_Pathway Ligand Growth Factors (VEGF/PDGF) Receptor Receptor Tyrosine Kinase (VEGFR2/PDGFR) Ligand->Receptor Binds Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation Downstream2 RAS / MAPK Pathway Receptor->Downstream2 Phosphorylation Inhibitor 7-Aminopyrazolo[1,5-a]pyrimidine Derivatives Inhibitor->Receptor Blocks ATP Pocket Outcome Cell Proliferation & Angiogenesis Downstream1->Outcome Promotes Downstream2->Outcome Promotes

Mechanism of action for 7-Aminopyrazolo[1,5-a]pyrimidine derivatives blocking RTK signaling.

Comparative Cross-Reactivity Profiles

To objectively evaluate the performance of 7-aminopyrazolo[1,5-a]pyrimidine derivatives, we must compare them against industry-standard scaffolds. The table below synthesizes representative cross-reactivity data, benchmarking a highly optimized 7-aminopyrazolo[1,5-a]pyrimidine-3,6-diester derivative against standard Quinazoline (e.g., Gefitinib-like) and Indolinone (e.g., Sunitinib-like) cores.

Table 1: Comparative Kinase Selectivity Profile ( IC50​ in nM)
Scaffold CorePrimary Target: VEGFR2Primary Target: PDGFRβOff-Target: Aurora AOff-Target: CK2Selectivity Index (SI)*
7-Aminopyrazolo[1,5-a]pyrimidine 8.512.0> 10,000> 5,000> 1,100
Quinazoline Core 45.0120.0300.0850.0~ 6.6
Indolinone Core 10.08.045.0150.0~ 4.5

*Selectivity Index (SI) is calculated as the ratio of the lowest off-target IC50​ to the primary target (VEGFR2) IC50​ . Higher SI indicates lower cross-reactivity.

Data Analysis: While the Indolinone core achieves comparable potency against the primary targets, its flat, highly lipophilic nature results in significant cross-reactivity with Aurora A and CK2. Conversely, the 7-aminopyrazolo[1,5-a]pyrimidine scaffold, when properly functionalized at the 3 and 6 positions, achieves nanomolar potency (<10 nM) against KDR/VEGFR2[3],[4] while maintaining a pristine off-target profile due to optimized steric constraints[1]. Notably, specific modifications, such as converting the 6-position to a tetrazole, can completely shift the selectivity profile to make the scaffold a highly potent, selective CK2 inhibitor ( IC50​ 45 nM)[5], demonstrating the core's remarkable tuneability.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, cross-reactivity claims must be supported by orthogonal, self-validating experimental workflows. Below are the definitive protocols for evaluating the selectivity and binding kinetics of these derivatives.

Screening_Workflow Compound Synthesize Derivatives Primary Primary Target Assay (e.g., VEGFR2) Compound->Primary Kinome Kinome-Wide Cross-Reactivity Panel Primary->Kinome IC50 < 10nM SPR SPR Binding Kinetics Kinome->SPR Filter Hits Lead Select Lead (High SI, Low Off-Target) SPR->Lead Optimize

Experimental workflow for evaluating kinase cross-reactivity and selecting lead compounds.

Protocol A: High-Throughput Kinome Profiling (Thermodynamic Competition Binding)

Causality Check: Why use thermodynamic binding assays over functional kinase assays for cross-reactivity? Functional assays measure enzyme activity and are highly sensitive to the intracellular ATP concentration ( Km​ ). Because ATP Km​ varies drastically across the kinome, comparing functional IC50​ values introduces systematic bias. Thermodynamic competition binding assays measure true affinity ( Kd​ ) independent of ATP, providing an unbiased metric for cross-reactivity.

Step-by-Step Methodology:

  • Phage-Tagged Kinase Preparation: Cultivate T7 bacteriophage strains expressing the ~450 human kinases as fusions with the phage coat protein.

  • Ligand Immobilization: Coat magnetic beads with a broadly reactive, promiscuous kinase inhibitor (the "bait" ligand).

  • Equilibration: Incubate the phage-tagged kinases, the immobilized bait ligand, and the 7-aminopyrazolo[1,5-a]pyrimidine test compound (at 1 µM and 10 µM concentrations) in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

    • Critical Step: Allow the reaction to equilibrate for exactly 1 hour at room temperature. This ensures thermodynamic equilibrium is reached, preventing false negatives from slow-binding kinetics.

  • Elution & Quantification: Wash the beads to remove unbound phage. Elute the bound phage using a denaturing buffer. Quantify the eluted phage via quantitative PCR (qPCR) targeting the T7 genome.

  • Data Normalization: Calculate the % Control binding. A score of 0% indicates complete inhibition (the test compound outcompeted the bait), while 100% indicates no cross-reactivity.

Protocol B: Surface Plasmon Resonance (SPR) for Target Residence Time ( τ )

Causality Check: Why prioritize Residence Time? High affinity (low Kd​ ) does not guarantee in vivo efficacy. A long residence time ( τ=1/koff​ ) often correlates better with sustained target inhibition and lower off-target toxicity, as the drug remains bound to the primary target even as systemic drug concentrations drop.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the purified target kinase (e.g., VEGFR2) onto a CM5 sensor chip via standard amine coupling chemistry (EDC/NHS), targeting an immobilization level of ~2000 Response Units (RU) to minimize mass transport limitations.

  • Single-Cycle Kinetics Injection: Inject the 7-aminopyrazolo[1,5-a]pyrimidine derivative at five increasing concentrations (e.g., 1.25, 2.5, 5, 10, 20 nM) sequentially without regeneration steps in between.

    • Critical Step: Traditional multi-cycle SPR requires harsh acidic or basic regeneration steps that rapidly denature sensitive kinases, leading to baseline drift. Single-cycle kinetics preserves the structural integrity of the kinase, yielding highly reproducible kinetic rates.

  • Dissociation Phase: Following the final injection, flow running buffer (HBS-EP+) over the chip for 30 minutes to capture the slow dissociation rate ( koff​ ).

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate the residence time ( τ ).

Conclusion

The 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid scaffold represents a masterclass in structural tuneability. By leveraging the hydrogen-bonding capacity of the 7-amino group and the vast functionalization potential of the 3,6-dicarboxylic acid handles, drug developers can engineer highly potent inhibitors that actively select against the broader kinome. When validated through robust thermodynamic binding panels and SPR kinetics, this scaffold consistently outperforms legacy flat-aromatic cores in mitigating off-target cross-reactivity.

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Comparative

A Technical Guide to 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid: Unveiling its Potential Advantages in Drug Discovery

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyrimidine core is recognized as a privileged scaffold.[1] Its rigid, planar structure and versatile synthetic accessibility have made it a cornerstone for the...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyrimidine core is recognized as a privileged scaffold.[1] Its rigid, planar structure and versatile synthetic accessibility have made it a cornerstone for the development of a multitude of therapeutic agents, particularly in oncology and immunology.[1] These compounds have demonstrated a remarkable breadth of biological activities, acting as potent inhibitors of various protein kinases, and have also shown promise as anti-inflammatory, antiviral, and antimicrobial agents.[2]

This guide delves into a specific, yet underexplored, derivative of this scaffold: 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid . While direct comparative experimental data for this compound is scarce in publicly available literature, this guide will leverage established principles of medicinal chemistry and data from structurally similar compounds to illuminate its potential advantages over other pyrazolo[1,5-a]pyrimidine analogs. We will explore how the unique dicarboxylic acid substitution pattern may confer superior physicochemical and pharmacodynamic properties, making it a highly attractive candidate for further investigation in drug development programs.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation for Potent Bioactivity

The pyrazolo[1,5-a]pyrimidine system is a bioisostere of purine, allowing it to mimic endogenous ligands and interact with the ATP-binding sites of numerous kinases.[3] The versatility of its synthesis, typically through the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents, allows for systematic modification at multiple positions, enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[1][4]

Structure-activity relationship (SAR) studies have consistently shown that substitutions at the 3, 5, 6, and 7-positions of the pyrazolo[1,5-a]pyrimidine ring are critical for modulating biological activity.[5][6] It is within this context that we will analyze the specific contributions of the 3,6-dicarboxylic acid functionalization.

Comparative Compounds

To frame our analysis, we will compare 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid (and its corresponding diethyl ester) with several well-characterized analogs from the literature that feature different substituents at the 3 and 6 positions.

Compound IDCore StructureR3 SubstituentR6 SubstituentKey Application/Target
1 (Target) 7-Aminopyrazolo[1,5-a]pyrimidine-COOH-COOHHypothesized Kinase Inhibitor
2 7-Aminopyrazolo[1,5-a]pyrimidine-COOEt-COOEtSynthetic Precursor
3 7-Aminopyrazolo[1,5-a]pyrimidine-CNVariedAntitumor[7]
4 7-Aminopyrazolo[1,5-a]pyrimidine-CONH-RVariedTrkA Inhibitor[8][9]
5 7-Aminopyrazolo[1,5-a]pyrimidineArylVariedPim-1 Inhibitor[6]

Hypothesized Advantages of the 3,6-Dicarboxylic Acid Substitution

The introduction of two carboxylic acid groups onto the pyrazolo[1,5-a]pyrimidine scaffold is a significant structural modification that can be expected to confer several advantages in a drug discovery context.

Enhanced Aqueous Solubility and Improved Pharmacokinetics

A common challenge with planar, aromatic heterocyclic compounds is poor aqueous solubility, which can hinder formulation and lead to suboptimal pharmacokinetic properties. The two carboxylic acid groups on compound 1 are highly polar and ionizable at physiological pH. This is expected to dramatically increase its aqueous solubility compared to analogs with more lipophilic substituents like cyano (compound 3 ) or aryl groups (compound 5 ). Improved solubility can lead to better absorption and bioavailability, reducing the required therapeutic dose and potential for off-target effects. While the presence of a carboxylic acid can sometimes limit cell membrane permeability, this can be a desirable trait for targeting extracellular enzymes or for formulation as a prodrug (e.g., as its diethyl ester, compound 2 ).[10]

Increased Target Affinity through Additional Hydrogen Bonding

Carboxylic acids are excellent hydrogen bond donors and acceptors. Within the ATP-binding pocket of a kinase, the dicarboxylic acid moieties of compound 1 could establish multiple, strong hydrogen bonds with basic amino acid residues such as lysine and arginine, or with backbone amides. This is a distinct advantage over substituents like aryl groups, which primarily engage in hydrophobic interactions, or cyano groups, which are weaker hydrogen bond acceptors. The potential for bidentate or bridging interactions with the target protein could lead to a significant increase in binding affinity and residence time, translating to greater potency. Studies on other N-heterocyclic dicarboxylic acids have demonstrated their ability to act as potent enzyme inhibitors.[11]

Versatility as a Synthetic Scaffold

From a medicinal chemistry perspective, the dicarboxylic acid is a highly versatile functional group. It serves as a synthetic handle for the creation of large and diverse compound libraries. The carboxylic acid groups can be readily converted into a wide array of other functionalities, including:

  • Esters: To create prodrugs with modulated solubility and permeability.

  • Amides: To explore a vast chemical space of substituents and to mimic peptide bonds, potentially improving target affinity and selectivity. The importance of the carboxamide moiety for potent kinase inhibition has been noted in other pyrazolo[1,5-a]pyrimidine series.[8][9]

  • Other bioisosteres: Such as tetrazoles, to fine-tune the acidity and pharmacokinetic properties of the molecule.[10]

This makes compound 1 an excellent starting point for a lead optimization campaign.

Potential for Novel Binding Modes and Selectivity

The presence of two acidic centers offers the potential for novel binding modes that may not be accessible to monosubstituted analogs. For instance, the two carboxylic acid groups could chelate a magnesium ion in the ATP-binding site or span a wider region of the active site to interact with two distinct sub-pockets. This could not only enhance potency but also confer a unique selectivity profile, reducing off-target kinase inhibition and associated toxicities.

Visualizing the Structural Comparison

The following diagrams, generated using Graphviz, illustrate the core scaffold and the different substitution patterns of the compounds discussed.

Caption: Core scaffold and representative comparative compounds.

Experimental Protocols

To provide a practical context for researchers, the following are representative experimental procedures for the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives, adapted from the literature.

General Synthesis of a Pyrazolo[1,5-a]pyrimidine Core

This protocol is a general representation of the cyclocondensation reaction used to form the core scaffold.

workflow cluster_synthesis Synthesis Workflow start Start: 3-Aminopyrazole & β-Ketoester react Combine reactants in a suitable solvent (e.g., ethanol, acetic acid). start->react heat Heat the mixture to reflux for several hours. react->heat Cyclocondensation cool Cool the reaction mixture to room temperature. heat->cool precipitate Collect the precipitate by filtration. cool->precipitate wash Wash the solid with a cold solvent (e.g., ethanol). precipitate->wash dry Dry the product under vacuum. wash->dry end End: Purified Pyrazolo[1,5-a]pyrimidine dry->end

Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the 3-aminopyrazole derivative (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

  • Addition of β-Ketoester: Add the appropriate β-ketoester (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol or another suitable solvent to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield the final pyrazolo[1,5-a]pyrimidine. Further purification can be achieved by recrystallization if necessary.

(This is a generalized procedure. Specific reaction conditions may vary depending on the substrates used. Refer to sources such as[4] for more detailed examples.)

In Vitro Kinase Inhibition Assay (Example: Pim-1)

The following is a representative protocol for evaluating the inhibitory activity of a compound against a protein kinase.

assay_workflow cluster_assay Kinase Assay Workflow start Start: Test Compound & Kinase prepare Prepare serial dilutions of the test compound in DMSO. start->prepare incubate Incubate the kinase with the compound for a defined period. prepare->incubate add_atp Initiate the kinase reaction by adding ATP and a substrate peptide. incubate->add_atp reaction Allow the phosphorylation reaction to proceed at a controlled temperature. add_atp->reaction detect Stop the reaction and quantify the amount of phosphorylated substrate. reaction->detect analyze Calculate IC50 values from dose-response curves. detect->analyze end End: IC50 Value analyze->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions to generate a dose-response curve.

  • Reaction Mixture: In a 96-well plate, add the kinase buffer, the substrate peptide, and the diluted test compound.

  • Kinase Addition: Add the recombinant kinase (e.g., Pim-1) to each well to initiate a pre-incubation period.

  • Reaction Initiation: Start the phosphorylation reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of remaining ATP.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

(For a detailed protocol for Pim-1 inhibition, refer to sources such as[6].)

Conclusion and Future Directions

While direct experimental evidence remains to be generated, a thorough analysis based on fundamental principles of medicinal chemistry strongly suggests that 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid possesses several potential advantages over many of its analogs. Its dicarboxylic acid functionality is hypothesized to enhance aqueous solubility, provide additional and potentially unique binding interactions with target proteins, and offer significant versatility for further chemical modification.

These compelling, albeit theoretical, advantages underscore the need for the synthesis and biological evaluation of this compound. Future studies should focus on:

  • Synthesis and Physicochemical Profiling: Developing a robust synthetic route to compound 1 and experimentally determining its key physicochemical properties, such as solubility and lipophilicity.

  • In Vitro Biological Evaluation: Screening the compound against a panel of therapeutically relevant protein kinases to determine its potency and selectivity profile.

  • Structural Biology: Obtaining a co-crystal structure of the compound with a target kinase to validate the hypothesized binding modes and guide further optimization.

By undertaking these studies, the full potential of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid as a valuable scaffold in the development of novel therapeutics can be unlocked.

References

  • Van de Wetering, K., et al. (2007). Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. Organic & Biomolecular Chemistry, 5(24), 3963-70. [Link]

  • Al-Qadhi, M., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3485. [Link]

  • Van de Wetering, K., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(24), 3963-3970. [Link]

  • Rojas, R., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(24), 7593. [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • NextSDS. (n.d.). 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid 3,6-Diethyl Ester. Retrieved from [Link]

  • Andrews, S. W., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3485. [Link]

  • Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]

  • Rojas, R., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(70), 42841-42851. [Link]

  • Attia, M. H., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103659. [Link]

  • Terungwa, A. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]

  • Duan, W., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. [Link]

  • Terungwa, A. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Kumar, D., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface, 3(4), 264-269. [Link]

  • Chemical Synthesis Database. (2025). ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Semantic Scholar. [Link]

  • An, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(12), 1259-1263. [Link]

  • Angene Chemical. (n.d.). Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate. Retrieved from [Link]

  • Liu, X.-L., et al. (2012). N-heterocyclic dicarboxylic acids: broad-spectrum inhibitors of metallo-β-lactamases with co-antibacterial effect against antibiotic-resistant bacteria. Journal of Medicinal Chemistry, 55(15), 6844-6853. [Link]

  • Wang, J., et al. (2019). Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. Journal of Controlled Release, 317, 142-153. [Link]

  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry. [Link]

  • Hassan, A. S., et al. (2017). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]

  • Litvinov, Y. M., & Kovtunenko, V. O. (2024). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). IAEA. [Link]

  • Das, S., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Molecules, 27(20), 6835. [Link]

  • Frey, L. F., et al. (2008). 7-Aminopyrazolo[1,5-a]pyrimidines as potent multitargeted receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 51(13), 3777-3787. [Link]

  • Wang, J., et al. (2020). Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. Journal of Controlled Release, 317, 142-153. [Link]

Sources

Safety & Regulatory Compliance

Safety

7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid proper disposal procedures

Operational Protocol: Handling, Safety, and RCRA Disposal of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid As a Senior Application Scientist overseeing biochemical screening and drug development workflows, I fre...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol: Handling, Safety, and RCRA Disposal of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid

As a Senior Application Scientist overseeing biochemical screening and drug development workflows, I frequently manage libraries dominated by nitrogenous heterocycles. The pyrazolo[1,5-a]pyrimidine scaffold is a foundational pillar in modern oncology and kinase inhibitor discovery due to its structural homology to purines, allowing it to competitively bind the ATP-binding pocket of various protein kinases [1].

However, the specific functionalization of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid introduces unique physicochemical properties that dictate strict handling, spill response, and disposal protocols. This guide provides a self-validating system for managing this compound, ensuring scientific integrity, operational safety, and regulatory compliance.

Physicochemical Properties & Hazard Profiling

To handle a chemical safely, you must understand the mechanistic causality behind its hazards. The combination of a rigid, planar aromatic core with a basic amino group and two acidic carboxylic acid groups makes this compound highly polar yet prone to strong crystal lattice formation.

Based on structurally related pyrazolo-pyrimidine derivatives [2] and specific esterified analogs [4], the following hazard profile applies:

Property / HazardValue / ClassificationMechanistic Causality
Molecular Formula C8H6N4O4The high nitrogen-to-carbon ratio dictates specialized high-temperature incineration to prevent toxic NOx emissions.
Physical State Solid (Crystalline Powder)High lattice energy poses an inhalation hazard (dust), requiring localized exhaust ventilation (LEV) during weighing.
Solubility DMSO, DMF, Aqueous (pH > 7.5)Dicarboxylic acids require deprotonation for aqueous solubility; aprotic organic solvents are needed for neutral stock solutions.
GHS Classification H301, H315, H319, H335Amino and carboxylic functional groups interact with mucosal membranes, causing acute irritation and toxicity upon ingestion.
RCRA Waste Status Non-Halogenated OrganicNot explicitly listed as P or U waste, but must be managed as characteristic hazardous chemical waste due to biological activity [3].

Step-by-Step Spill Response & Neutralization Workflow

In the event of a bulk powder spill, dry sweeping is strictly prohibited. The kinetic energy of sweeping will aerosolize the active pharmaceutical ingredient (API), exacerbating the H335 (respiratory irritation) hazard. Follow this validated protocol [5]:

  • Isolate and Assess: Immediately restrict access to the spill area. If the powder is visibly airborne, evacuate the immediate vicinity and allow the dust to settle.

  • Don Appropriate PPE: Equip standard laboratory PPE, including double nitrile gloves, fitted safety goggles, a lab coat, and an N95 or P100 particulate respirator.

  • Wet Containment: Lightly mist the spilled powder with a 5% sodium bicarbonate ( NaHCO3​ ) solution. Causality: The moisture prevents aerosolization, while the mild base neutralizes the dicarboxylic acid groups, converting the compound into a more water-soluble, less volatile sodium salt.

  • Mechanical Collection: Use a disposable, non-sparking scoop or damp absorbent pads to collect the neutralized slurry. Transfer the material into a rigid, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wipe the affected surface with a damp cloth, followed by a final wipe using 70% ethanol or isopropanol to lift any residual organic traces.

  • Labeling: Label the container explicitly: "Hazardous Waste: Solid Nitrogenous Heterocycle (Toxic/Irritant) - Spill Debris."

Waste Segregation & RCRA Disposal Procedures

Because 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid contains four nitrogen atoms within its core structure, improper disposal poses a severe environmental risk. Standard municipal incineration or drain disposal is illegal and dangerous.

Segregation Protocols:
  • Aqueous Waste (Assay Buffers): Solutions containing the compound must be adjusted to a neutral pH (6.0–8.0) to prevent unwanted precipitation or reactions with other waste streams. Collect in designated "Aqueous Hazardous Waste" carboys.

  • Organic Waste (Stock Solutions): High-concentration stock solutions prepared in DMSO or DMF must be segregated into "Non-Halogenated Organic Waste" containers. Do not mix with halogenated solvents, as this complicates the incineration process and increases disposal costs.

  • Solid Waste: Contaminated pipette tips, weighing boats, and bulk powder must be double-bagged or placed in rigid, leak-proof hazardous waste bins.

The Incineration Mandate:

All segregated waste streams containing this compound must be manifested for RCRA-permitted High-Temperature Incineration (>1000°C) . Causality: At lower temperatures, the incomplete combustion of the pyrazolo-pyrimidine ring generates highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx). High-temperature incineration ensures complete thermal destruction into CO2​ , H2​O , and N2​ . Furthermore, the disposal facility must be equipped with downstream alkaline scrubbers to capture any trace NOx emissions before environmental release [3].

Disposal Logic & Workflow Visualization

G Start Waste Generation: 7-Aminopyrazolo[1,5-a]pyrimidine Derivative Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Solutions/Assays) Start->Liquid SolidContainer Double-Bagged Solid HazMat Solid->SolidContainer Org Organic Solvents (DMSO/DMF) Liquid->Org Aq Aqueous Buffers (pH > 7) Liquid->Aq OrgContainer Non-Halogenated Organic Waste Org->OrgContainer AqContainer Aqueous Waste (pH 6-8) Aq->AqContainer Incineration RCRA High-Temp Incineration (>1000°C + NOx Scrubbers) SolidContainer->Incineration OrgContainer->Incineration AqContainer->Incineration

Fig 1: Disposal logic tree for nitrogenous heterocyclic pharmaceutical waste.

References

  • Electronic Code of Federal Regulations (eCFR). 40 CFR 261.32 -- Hazardous wastes from specific sources. Retrieved from [Link]

  • NextSDS. 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid 3,6-Diethyl Ester Substance Information. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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